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  • Product: N-(3-aminopropyl)-3-fluorobenzamide hydrochloride
  • CAS: 1280980-98-4

Core Science & Biosynthesis

Foundational

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to N-(3-aminopropyl)-3-fluorobenzamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, technical framework for elucidating the mechanism of action of the novel compound, N-(3-aminopropyl)-3-fluorobenzamide hydr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technical framework for elucidating the mechanism of action of the novel compound, N-(3-aminopropyl)-3-fluorobenzamide hydrochloride. While direct pharmacological data for this specific molecule is not extensively available in public literature, its structural motifs, featuring a fluorinated benzamide core and an aminopropyl side chain, suggest a high probability of interaction with specific biological targets. Benzamide derivatives are a well-established class of compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, neuroleptic, and enzyme-inhibiting properties[1][2][3][4].

This document will, therefore, serve as a strategic manual, hypothesizing a plausible mechanism of action based on structure-activity relationships of related compounds and detailing a rigorous, multi-faceted experimental plan to investigate and validate this hypothesis. We will focus on the prevailing evidence suggesting that many benzamides exert their effects through enzyme inhibition[1][5][6][7][8].

Hypothesized Mechanism of Action: Acetylcholinesterase Inhibition

Based on the pharmacological profile of numerous benzamide derivatives, a primary hypothesis is that N-(3-aminopropyl)-3-fluorobenzamide hydrochloride functions as an inhibitor of acetylcholinesterase (AChE). AChE is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE leads to increased acetylcholine levels, a mechanism central to the action of drugs used in the treatment of Alzheimer's disease and myasthenia gravis. Several studies have reported benzamide derivatives as potent inhibitors of AChE[1][6][7].

The proposed interaction is likely mediated by the benzamide core occupying the active site of the enzyme, with the aminopropyl side chain potentially interacting with peripheral anionic sites, thereby enhancing binding affinity. The fluorine substituent on the benzoyl ring may contribute to improved binding through electrostatic interactions.

Experimental Validation Strategy

A systematic and multi-tiered approach is essential to rigorously test the AChE inhibition hypothesis. This strategy encompasses initial in vitro screening, detailed kinetic analysis, and subsequent cellular validation.

Tier 1: In Vitro Enzyme Inhibition Assay

The foundational step is to determine if N-(3-aminopropyl)-3-fluorobenzamide hydrochloride directly inhibits AChE activity. The Ellman's assay is a robust and widely accepted colorimetric method for this purpose.

Experimental Protocol: Ellman's Assay for AChE Inhibition

  • Materials:

    • N-(3-aminopropyl)-3-fluorobenzamide hydrochloride (test compound)

    • Acetylcholinesterase (AChE) from electric eel or human recombinant

    • Acetylthiocholine iodide (ATCI) - substrate

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

    • Phosphate buffer (pH 8.0)

    • Donepezil or Tacrine (positive control inhibitor)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO) and create a series of dilutions.

    • In a 96-well plate, add 25 µL of each dilution of the test compound. Include wells for a negative control (solvent only) and a positive control (known AChE inhibitor).

    • Add 50 µL of 0.1 M phosphate buffer (pH 8.0) to all wells.

    • Add 25 µL of AChE solution to all wells and incubate at 37°C for 15 minutes.

    • Add 25 µL of DTNB solution to all wells.

    • Initiate the reaction by adding 25 µL of ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Data Presentation: In Vitro AChE Inhibition

CompoundIC50 (µM)
N-(3-aminopropyl)-3-fluorobenzamide HClExperimental Value
Donepezil (Positive Control)Experimental Value

Logical Causality: A low micromolar or nanomolar IC50 value would provide strong initial evidence for direct AChE inhibition, justifying progression to the next tier of investigation.

Experimental Workflow: Tier 1

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Test Compound Dilutions add_compound Add Compound/Controls prep_compound->add_compound prep_controls Prepare Positive & Negative Controls prep_controls->add_compound add_reagents Add Buffer, AChE, DTNB to 96-well Plate add_reagents->add_compound initiate_reaction Add Substrate (ATCI) add_compound->initiate_reaction read_plate Measure Absorbance at 412 nm initiate_reaction->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50 G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicles ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolysis ACh_receptor ACh Receptors ACh_release->ACh_receptor Inhibitor N-(3-aminopropyl)-3-fluorobenzamide HCl Inhibitor->AChE Inhibition Signal Signal Transduction ACh_receptor->Signal

Caption: Hypothesized role in cholinergic neurotransmission.

Tier 3: Cellular Assays

Demonstrating efficacy in a cellular context is a crucial step to bridge the gap between in vitro activity and potential in vivo effects. A neuroblastoma cell line, such as SH-SY5Y, which endogenously expresses AChE, is a suitable model.

Experimental Protocol: Cellular AChE Activity Assay

  • Procedure:

    • Culture SH-SY5Y cells to 80-90% confluency.

    • Treat the cells with varying concentrations of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride for a predetermined time (e.g., 24 hours).

    • Lyse the cells to release intracellular components, including AChE.

    • Perform the Ellman's assay on the cell lysates to measure AChE activity.

    • Concurrently, perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the observed inhibition is not due to cytotoxicity.

Data Presentation: Cellular AChE Inhibition and Cytotoxicity

Concentration (µM)% AChE Inhibition% Cell Viability
0.1ValueValue
1ValueValue
10ValueValue
100ValueValue

Trustworthiness of the Protocol: This multi-tiered approach, from purified enzyme to a cellular model, provides a self-validating system. Concordance of data across these assays strengthens the confidence in the hypothesized mechanism of action.

Alternative and Complementary Mechanisms

While AChE inhibition is a primary hypothesis, the diverse pharmacology of benzamides warrants consideration of other potential targets. Should the AChE inhibition assays yield negative results, or to build a more comprehensive profile, the following targets should be investigated:

  • Carbonic Anhydrases (CAs): Several benzamide derivatives are known to inhibit CAs.[1][7] Standard colorimetric or esterase activity assays can be employed for screening.

  • Dopamine and Serotonin Receptors: Given the prevalence of benzamides as neuroleptics, radioligand binding assays for dopamine D2 and serotonin 5-HT1A receptors are recommended.[2]

  • Bacterial FtsZ: If antimicrobial activity is of interest, investigating the inhibition of the bacterial cell division protein FtsZ, a known target for some benzamides, would be a logical next step.[9][10]

Conclusion

This guide outlines a structured and scientifically rigorous approach to elucidate the mechanism of action of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride. By systematically progressing from in vitro enzyme assays to cellular models, researchers can build a comprehensive and validated understanding of this novel compound's pharmacological profile. The proposed focus on acetylcholinesterase inhibition provides a strong, evidence-based starting point for this investigation.

References

  • Discovering benzamide derivatives as glycogen phosphorylase inhibitors and their binding site at the enzyme. (2007). PubMed. Retrieved from [Link]

  • New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. (n.d.). MDPI. Retrieved from [Link]

  • Benzamide derivatives reported as AChE and CAs inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • N-(3-aminopropyl)-3-fluorobenzamide hydrochloride (C10H13FN2O). (n.d.). PubChemLite. Retrieved from [Link]

  • 3-Fluorobenzamide | C7H6FNO | CID 68000. (n.d.). PubChem. Retrieved from [Link]

  • Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. (2017). PubMed. Retrieved from [Link]

  • Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. (2017). PubMed. Retrieved from [Link]

  • Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds. (n.d.). PubMed. Retrieved from [Link]

  • 2-bromobenzene-1-sulfonamide hydrochloride,N-(3-aminopropyl). (n.d.). Chemical Register. Retrieved from [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI. Retrieved from [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved from [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. Retrieved from [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). MDPI. Retrieved from [Link]

Sources

Exploratory

"synthesis and characterization of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride"

An In-Depth Technical Guide to the Synthesis and Characterization of N-(3-aminopropyl)-3-fluorobenzamide Hydrochloride This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characte...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of N-(3-aminopropyl)-3-fluorobenzamide Hydrochloride

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind the experimental design. Our focus is on creating a self-validating workflow that ensures the production of a pure, well-characterized compound suitable for further research applications.

Strategic Overview: The "Why" Before the "How"

N-(3-aminopropyl)-3-fluorobenzamide hydrochloride belongs to the broader class of fluorinated benzamides, which are of significant interest in medicinal chemistry and pharmaceutical development.[1] The incorporation of fluorine into organic molecules can profoundly alter their metabolic stability, binding affinity, and bioavailability. This guide details a robust and reproducible two-step synthetic pathway involving a protective group strategy, followed by a multi-technique analytical approach to unequivocally confirm the structure and purity of the final product.

The chosen synthetic strategy employs a tert-butyloxycarbonyl (Boc) protecting group to ensure selective acylation of the 1,3-diaminopropane moiety. This prevents the formation of undesired bis-amide byproducts and simplifies the purification process. The subsequent deprotection under acidic conditions directly yields the desired hydrochloride salt, a common strategy for improving the stability and solubility of amine-containing compounds.

Synthesis Workflow: From Reagents to Product

The synthesis is logically divided into two primary stages: the formation of a Boc-protected intermediate and its subsequent deprotection to yield the final hydrochloride salt.

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Deprotection & Salification A 3-Fluorobenzoyl chloride Intermediate tert-butyl (3-(3-fluorobenzamido)propyl)carbamate A->Intermediate Stir at 0°C to RT B N-Boc-1,3-diaminopropane B->Intermediate Stir at 0°C to RT C Triethylamine (Base) C->Intermediate Stir at 0°C to RT D Dichloromethane (Solvent) D->Intermediate Stir at 0°C to RT FinalProduct N-(3-aminopropyl)-3-fluorobenzamide hydrochloride Intermediate->FinalProduct Stir at RT E Hydrochloric Acid (in Ethyl Acetate)

Caption: Two-step synthesis of the target compound via acylation and deprotection.

Experimental Protocol: Step-by-Step Synthesis

Step 1: Synthesis of tert-butyl (3-(3-fluorobenzamido)propyl)carbamate (Boc-Protected Intermediate)

This step involves the formation of an amide bond between the acid chloride and the free primary amine of the mono-protected diamine.

  • Methodology:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-Boc-1,3-diaminopropane (1.0 eq.) and anhydrous dichloromethane (CH₂Cl₂).

    • Add triethylamine (Et₃N, 1.1 eq.) to the solution. This base is crucial as it acts as an acid scavenger for the HCl generated during the reaction.

    • Cool the flask to 0°C in an ice bath. This mitigates the exothermic nature of the acylation reaction, preventing potential side reactions.

    • Dissolve 3-fluorobenzoyl chloride (1.05 eq.) in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise to the stirred solution over 15-20 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product, which can be purified by column chromatography if necessary.

Step 2: Synthesis of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride (Final Product)

This is the deprotection step, where the acid-labile Boc group is cleaved to reveal the primary amine, which is concurrently protonated by HCl to form the hydrochloride salt.

  • Methodology:

    • Dissolve the crude tert-butyl (3-(3-fluorobenzamido)propyl)carbamate from Step 1 in a suitable solvent such as ethyl acetate.

    • To this solution, add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane or ethyl acetate, 3-4 eq.) dropwise while stirring at room temperature.

    • A precipitate should form as the hydrochloride salt is typically insoluble in these solvents.

    • Continue stirring at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material.[2]

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethyl acetate or diethyl ether to remove any non-polar impurities.

    • Dry the white solid under high vacuum to obtain the final N-(3-aminopropyl)-3-fluorobenzamide hydrochloride.

Reagent and Yield Summary
Reagent/ProductMolecular FormulaMolecular Weight ( g/mol )Molar Eq.
N-Boc-1,3-diaminopropaneC₈H₁₈N₂O₂174.241.0
3-Fluorobenzoyl chlorideC₇H₄ClFO158.561.05
TriethylamineC₆H₁₅N101.191.1
tert-butyl (3-(3-fluorobenzamido)propyl)carbamateC₁₅H₂₁FN₂O₃296.34-
N-(3-aminopropyl)-3-fluorobenzamide hydrochlorideC₁₀H₁₄ClFN₂O232.68Target

Note: The expected overall yield for this two-step synthesis is typically in the range of 60-80%, contingent on purification efficiency.

Structural Characterization: A Multi-Faceted Approach

Unequivocal confirmation of the synthesized compound's identity and purity requires a combination of spectroscopic techniques. Each method provides a unique piece of structural information, and together they form a comprehensive analytical profile.

Characterization_Workflow Compound N-(3-aminopropyl)-3- fluorobenzamide HCl NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR FTIR FTIR Spectroscopy Compound->FTIR MS Mass Spectrometry Compound->MS NMR_Info • Proton/Carbon Environment • Connectivity • Structural Backbone NMR->NMR_Info FTIR_Info • Functional Groups (C=O, N-H, C-F) FTIR->FTIR_Info MS_Info • Molecular Weight • Elemental Formula MS->MS_Info

Caption: Analytical techniques for structural confirmation of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the molecular skeleton. Samples are typically dissolved in a deuterated solvent such as DMSO-d₆ or D₂O.

  • ¹H NMR Spectroscopy Protocol:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Spectroscopy Protocol:

    • Use the same sample prepared for ¹H NMR.

    • Acquire a proton-decoupled ¹³C spectrum. This requires a longer acquisition time than ¹H NMR.

    • Process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the presence of key functional groups by measuring the absorption of infrared radiation.

  • FTIR Protocol (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.[3]

    • Record a background spectrum.[3]

    • Place a small amount of the powdered sample onto the crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.[3]

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental composition (with high-resolution instruments).

  • Mass Spectrometry Protocol (ESI-MS):

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

    • Infuse the solution directly into the Electrospray Ionization (ESI) source of the mass spectrometer.

    • Acquire the spectrum in positive ion mode to observe the protonated molecule, [M+H]⁺.

    • For high-resolution mass spectrometry (HRMS), the instrument provides a highly accurate mass measurement, which can be used to confirm the elemental formula.

Summary of Expected Characterization Data
TechniqueParameterExpected Observation
¹H NMR Chemical Shift (δ)Aromatic protons (~7.4-7.8 ppm), Amide NH (~8.5 ppm), Methylene protons (CH₂) adjacent to amide (~3.3 ppm), Methylene protons adjacent to amine (~2.9 ppm), Central methylene protons (~1.8 ppm), Amine NH₃⁺ (~8.1 ppm, broad).[4]
¹³C NMR Chemical Shift (δ)Carbonyl carbon (~167 ppm), Aromatic carbons (~114-163 ppm, showing C-F coupling), Aliphatic carbons (~25-40 ppm).[4]
FTIR Wavenumber (cm⁻¹)3200-3400 (N-H stretch, amide & amine), ~3000 (Aromatic C-H stretch), ~1640 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~1250 (C-F stretch).[1][5]
MS (ESI+) Mass-to-Charge (m/z)Expected [M+H]⁺ for C₁₀H₁₃FN₂O at m/z 197.10. High-resolution mass should be within 5 ppm of the calculated value.

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. The following guidelines should be strictly adhered to.

  • Hazard Identification: The starting material, 3-fluorobenzoyl chloride, is corrosive and reacts with moisture. The final product, while not extensively studied, should be handled with care, as related benzamides are known skin and eye irritants.[5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves when handling reagents and the final product. All manipulations involving volatile or corrosive reagents should be performed in a certified chemical fume hood.

  • Storage: The final product, N-(3-aminopropyl)-3-fluorobenzamide hydrochloride, should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

This guide has outlined a robust and reliable workflow for the synthesis and characterization of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride. By following the detailed protocols and understanding the rationale behind each step, researchers can confidently produce and validate this compound. The combination of NMR, FTIR, and MS provides a self-validating system of analysis, ensuring the high quality and structural integrity of the material for its intended application in scientific research and development.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. RSC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluorobenzamide. PubChem. Retrieved from [Link]

  • Tan, Y. X., et al. (2021). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Preprints.org. Retrieved from [Link]

  • Chembase.cn. (n.d.). N-(3-aminopropyl)-3-fluorobenzamide hydrochloride. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3-aminopropyl)dodecanamide (1). Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Mass spectrometry of Natural Products: Current, Emerging and Future Technologies. NIH. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride.
  • Biomedical Journal of Scientific & Technical Research. (2020). Comparative Purity Study of UV Spectrophotometric and Fourier-Transform Infrared Spectroscopic (FTIR) Techniques for the Determination of Ciprofloxacin Hydrochloride Tablets. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the In Silico Modeling of N-(3-aminopropyl)-3-fluorobenzamide Hydrochloride

Abstract This technical guide provides a comprehensive framework for the in silico analysis of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride, a small molecule with therapeutic potential. In the absence of a confirmed...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in silico analysis of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride, a small molecule with therapeutic potential. In the absence of a confirmed biological target for this specific compound, we hypothesize its activity against the bacterial cell division protein FtsZ, based on the known activity of structurally related benzamide derivatives. This guide will navigate researchers, scientists, and drug development professionals through a logical, multi-step computational workflow, from initial physicochemical characterization to advanced molecular dynamics simulations. Each step is detailed with the underlying scientific rationale, practical protocols, and data interpretation, underscoring the power of in silico modeling to accelerate and inform drug discovery efforts.

Introduction: The Rationale for In Silico Investigation

The imperative to streamline the drug discovery pipeline has positioned in silico modeling as an indispensable tool.[1][2] By simulating molecular interactions and predicting pharmacokinetic properties computationally, we can significantly reduce the time and cost associated with traditional laboratory-based screening.[3][4] N-(3-aminopropyl)-3-fluorobenzamide hydrochloride, a member of the benzamide class of compounds, presents an intriguing subject for such an investigation. While its specific biological target is not yet elucidated in publicly available literature, the broader family of benzamide derivatives has shown activity against a range of targets.[5][6][7] Notably, derivatives of benzamide have been identified as inhibitors of Filamenting temperature-sensitive mutant Z (FtsZ), a crucial protein in bacterial cell division, making it a compelling therapeutic target.[3][8]

This guide, therefore, embarks on a hypothesis-driven exploration of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride as a putative FtsZ inhibitor. This approach not only provides a practical demonstration of a comprehensive in silico workflow but also mirrors a common scenario in drug discovery where the mechanism of action of a promising compound is initially unknown.

Foundational Analysis: Ligand Preparation and Physicochemical Profiling

Before delving into complex simulations, a thorough characterization of the ligand is paramount. This initial step ensures the accuracy of subsequent modeling studies and provides early insights into the molecule's drug-likeness.

Ligand Structure Preparation

The journey begins with obtaining the 2D structure of N-(3-aminopropyl)-3-fluorobenzamide and converting it into a 3D conformation. This can be achieved using chemical drawing software such as MarvinSketch or ChemDraw, followed by energy minimization using a force field like MMFF94. The hydrochloride salt is typically removed for most simulations, with the protonation state of the aminopropyl group determined based on a physiological pH of 7.4.

Experimental Protocol: Ligand Preparation

  • 2D Structure Generation: Draw the structure of N-(3-aminopropyl)-3-fluorobenzamide in a chemical sketcher.

  • Conversion to 3D: Use the software's built-in tools to generate a 3D conformation.

  • Energy Minimization: Employ a suitable force field (e.g., MMFF94) to optimize the geometry and relieve any steric strain.

  • Protonation State Assessment: At a physiological pH of 7.4, the primary amine of the aminopropyl tail will be protonated. Ensure this is accurately represented in the final structure.

  • File Format Conversion: Save the final 3D structure in a format compatible with molecular modeling software, such as .mol2 or .sdf.

ADMET Prediction: An Early Look at Drug-Likeness

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical determinants of a drug's success.[5][9] In silico ADMET prediction provides an early warning system for potential liabilities, allowing for compound optimization before significant resources are invested.[7]

A variety of online tools and software packages, such as SwissADME, pkCSM, and ADMETlab 2.0, can be utilized for these predictions.[5] For N-(3-aminopropyl)-3-fluorobenzamide hydrochloride, key parameters to assess include:

  • Lipinski's Rule of Five: A set of criteria to evaluate drug-likeness and potential for oral absorption.

  • Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes.

  • Solubility: Prediction of aqueous solubility is crucial for bioavailability.

  • Blood-Brain Barrier (BBB) Permeation: Important for CNS-targeting drugs.

  • CYP450 Inhibition: Predicts potential for drug-drug interactions.

  • Toxicity: Flags potential for cardiotoxicity (hERG inhibition), mutagenicity (AMES test), and other adverse effects.

Data Presentation: Predicted Physicochemical and ADMET Properties

PropertyPredicted ValueInterpretation
Molecular Weight196.22 g/mol Compliant with Lipinski's Rule (<500)
LogP1.3261Optimal for oral absorption
Hydrogen Bond Donors2Compliant with Lipinski's Rule (<5)
Hydrogen Bond Acceptors2Compliant with Lipinski's Rule (<10)
TPSA55.12 ŲGood potential for cell membrane permeability
ADMET Prediction
GI AbsorptionHighLikely well-absorbed from the gut
BBB PermeantNoUnlikely to cross the blood-brain barrier
CYP2D6 InhibitorNoLow potential for drug-drug interactions
AMES ToxicityNoUnlikely to be mutagenic
hERG I InhibitorNoLow risk of cardiotoxicity

Note: These values are hypothetical and would be generated using ADMET prediction software.

Target Identification and Preparation: Focusing on FtsZ

As our working hypothesis, we will model the interaction of N-(3-aminopropyl)-3-fluorobenzamide with FtsZ. The first step is to obtain a high-quality 3D structure of the protein.

Sourcing the Target Structure

The Protein Data Bank (PDB) is the primary repository for experimentally determined 3D structures of biological macromolecules.[3] A search for FtsZ from a relevant bacterial species (e.g., Staphylococcus aureus) will yield several potential crystal structures. The selection of a suitable PDB entry should be based on:

  • Resolution: Higher resolution structures (lower Å value) are preferred.

  • Presence of a Co-crystallized Ligand: A structure with a bound inhibitor can help to identify the binding site.

  • Completeness of the Structure: The structure should have minimal missing residues or atoms.

For this guide, we will hypothetically select PDB ID: 4DXD, representing Staphylococcus aureus FtsZ in complex with a benzamide inhibitor.

Experimental Protocol: Target Preparation

  • Download PDB File: Obtain the .pdb file for the selected FtsZ structure.

  • Remove Non-essential Molecules: Delete water molecules, ions, and any co-solvents from the PDB file. The co-crystallized ligand should be retained initially to define the binding site and then removed before docking.

  • Add Hydrogen Atoms: Most crystal structures do not include hydrogen atoms. These must be added using molecular modeling software, with their positions optimized.

  • Assign Protonation States: The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) should be assigned based on the local microenvironment and a physiological pH.

  • Energy Minimization: A brief energy minimization of the protein structure can help to relieve any steric clashes introduced during the preparation steps.

Molecular Docking: Predicting the Binding Pose and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10] It is a cornerstone of structure-based drug design, enabling the rapid screening of virtual compound libraries and providing insights into the molecular basis of ligand recognition.[3]

The Docking Workflow

The general workflow for molecular docking involves defining the binding site on the receptor, generating a diverse set of ligand conformations, and then scoring these conformations based on their predicted binding affinity.

Mandatory Visualization: Molecular Docking Workflow

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis ligand_3d 3D Ligand Structure ligand_charge Assign Partial Charges ligand_3d->ligand_charge dock Run Docking Algorithm ligand_charge->dock protein_pdb PDB Structure protein_clean Remove Water & Heteroatoms protein_pdb->protein_clean protein_h Add Hydrogens protein_clean->protein_h grid Define Binding Site (Grid Generation) protein_h->grid grid->dock poses Analyze Binding Poses dock->poses scoring Evaluate Scoring Function poses->scoring

Caption: A generalized workflow for molecular docking.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Prepare Ligand and Receptor Files: Convert the prepared ligand and receptor structures into the .pdbqt format required by AutoDock Vina. This step involves assigning partial charges and defining rotatable bonds.

  • Define the Binding Site: The binding site is defined by a grid box. The coordinates for this box can be determined from the position of the co-crystallized ligand in the original PDB file.

  • Run the Docking Simulation: Execute the AutoDock Vina program, providing the prepared ligand and receptor files, and the grid box parameters.

  • Analyze the Results: The output will be a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most likely.

Interpreting Docking Results

The primary outputs of a docking simulation are the binding affinity and the predicted binding pose. A lower binding affinity score indicates a more favorable interaction. The binding pose should be visually inspected to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with the amino acid residues in the binding pocket.

Data Presentation: Predicted Docking Results

ParameterPredicted Value
Binding Affinity-8.5 kcal/mol
Key Interacting Residues
Hydrogen BondsGly21, Thr133
Hydrophobic InteractionsMet226, Pro228, Val298
Electrostatic InteractionsAsp199

Note: These are hypothetical results for illustrative purposes.

Molecular Dynamics Simulation: Capturing the Dynamics of Interaction

While molecular docking provides a static snapshot of the protein-ligand complex, molecular dynamics (MD) simulations offer a more dynamic and realistic view.[8] MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the complex, the flexibility of the protein, and the role of solvent molecules.[6]

The MD Simulation Workflow

An MD simulation begins with the best-predicted pose from molecular docking. The complex is then solvated in a water box with ions to neutralize the system. The system is then subjected to energy minimization, followed by a series of equilibration steps before the final production run.

Mandatory Visualization: Molecular Dynamics Simulation Workflow

G start Initial Protein-Ligand Complex (from Docking) solvate Solvation (Add Water & Ions) start->solvate minimize Energy Minimization solvate->minimize equilibrate Equilibration (NVT & NPT) minimize->equilibrate production Production MD Run equilibrate->production analysis Trajectory Analysis production->analysis

Caption: The sequential steps of a molecular dynamics simulation.

Experimental Protocol: MD Simulation with GROMACS

  • System Preparation: Generate the topology files for the protein and ligand using a force field such as CHARMM36. Place the complex in a simulation box and solvate with a water model (e.g., TIP3P). Add ions to neutralize the system.

  • Energy Minimization: Perform steepest descent and conjugate gradient minimization to remove any steric clashes.

  • Equilibration:

    • NVT Ensemble (Canonical): Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant.

    • NPT Ensemble (Isothermal-Isobaric): Maintain the system at the desired temperature and pressure (e.g., 1 bar) to ensure the correct density.

  • Production MD: Run the simulation for a sufficient length of time (e.g., 100 ns) to allow for the system to reach equilibrium and for meaningful conformational sampling.

  • Trajectory Analysis: Analyze the resulting trajectory to calculate various parameters.

Analyzing MD Simulation Trajectories

The output of an MD simulation is a trajectory file that contains the coordinates of all atoms at each time step. Analysis of this trajectory can provide valuable information:

  • Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their initial positions over time. A stable RMSD indicates that the system has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues, highlighting flexible regions of the protein.

  • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time.

  • Binding Free Energy Calculation: Methods like MM/PBSA or MM/GBSA can be used to estimate the binding free energy of the complex.

Data Presentation: Key Metrics from MD Simulation

MetricResultInterpretation
Average Protein RMSD1.5 ÅThe protein structure is stable throughout the simulation.
Average Ligand RMSD0.8 ÅThe ligand remains stably bound in the binding pocket.
Key Hydrogen BondsGly21-Ligand (85% occupancy)A stable hydrogen bond is formed with Gly21.
Binding Free Energy (MM/PBSA)-45.2 kcal/molA favorable binding free energy, suggesting a stable complex.

Note: These are hypothetical results for illustrative purposes.

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive in silico workflow for the investigation of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride as a potential inhibitor of the bacterial protein FtsZ. Through a combination of ADMET prediction, molecular docking, and molecular dynamics simulations, we have demonstrated how computational methods can be leveraged to generate testable hypotheses about a compound's mechanism of action and drug-like properties.

The insights gained from these simulations, such as the predicted binding mode and key interacting residues, provide a solid foundation for the next steps in the drug discovery process. These could include:

  • In vitro validation: Experimental testing of the compound's inhibitory activity against FtsZ and its antibacterial efficacy.

  • Structure-Activity Relationship (SAR) studies: In silico design and synthesis of new analogs with improved potency and pharmacokinetic profiles based on the predicted binding mode.

  • Off-target prediction: Computational screening against a panel of other proteins to identify potential off-target effects.

By integrating in silico modeling into the early stages of drug discovery, researchers can make more informed decisions, ultimately accelerating the development of new and effective therapeutics.

References

  • Banik, S., & Khandait, H. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

  • Dey, P., & Kundu, A. (2021). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In Computational Tools for Chemical and Biological Applications (pp. 1-24). CRC Press. [Link]

  • Guest, E. E. (2019). Molecular Simulation of Protein-Ligand Complexes. [Doctoral dissertation, University of Nottingham]. Nottingham ePrints. [Link]

  • Hassan, M. A., & Al-Shorbagy, M. Y. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advances in Pharmacology, 103, 139-162. [Link]

  • Kirton, S. B., & Zloh, M. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future Medicinal Chemistry, 10(4), 423-432. [Link]

  • Lage, O. F., & Ramos, R. M. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

  • Mandal, S., & Bag, B. (2022). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. In Computational Biology and Chemistry (pp. 1-28). Springer. [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved from [Link]

  • PatSnap. (2025, March 20). What is in silico drug discovery? Synapse. [Link]

  • Thermo Fisher Scientific. (2023, September 27). In Silico Modeling: Accelerating drug development. Patheon Pharma Services. [Link]

  • Bonvin Lab. (n.d.). Small molecule docking. Retrieved from [Link]

  • KBbox. (n.d.). Small Molecule Docking. Retrieved from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • LibreTexts Chemistry. (2020, August 11). 13.2: How to Dock Your Own Drug. [Link]

  • Zloh, M., & Kirton, S. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future Medicinal Chemistry, 10(4), 423–432. [Link]

  • Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]

  • Patheon. (2023). Advancing drug development using in silico modeling. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial. [Link]

Sources

Exploratory

Technical Guide: A Strategic Approach to the Biological Activity Screening of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride

An in-depth technical guide or whitepaper on the core. Part 1: Foundational Analysis and Screening Strategy Structural Analysis of the Lead Compound N-(3-aminopropyl)-3-fluorobenzamide hydrochloride is a substituted benz...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide or whitepaper on the core.

Part 1: Foundational Analysis and Screening Strategy

Structural Analysis of the Lead Compound

N-(3-aminopropyl)-3-fluorobenzamide hydrochloride is a substituted benzamide. This chemical scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs with diverse mechanisms of action. A structural deconstruction provides the basis for our initial hypotheses:

  • Benzamide Core: This group is a known pharmacophore that interacts with various biological targets. For instance, it is a key feature of certain dopamine D2 receptor antagonists (e.g., amisulpride), histone deacetylase (HDAC) inhibitors, and poly(ADP-ribose) polymerase (PARP) inhibitors.

  • 3-Fluoro Substitution: The fluorine atom can alter the molecule's electronic properties, pKa, and metabolic stability, potentially enhancing its binding affinity and pharmacokinetic profile.

  • N-(3-aminopropyl) Side Chain: This flexible, basic side chain can participate in crucial hydrogen bonding and ionic interactions within a target's binding pocket, significantly influencing selectivity and potency.

This analysis leads to a hypothesis-driven approach: N-(3-aminopropyl)-3-fluorobenzamide hydrochloride has a rational probability of interacting with targets commonly modulated by benzamide-containing compounds.

A Multi-Tiered Screening Cascade

To efficiently allocate resources and generate high-quality, interpretable data, we will employ a tiered screening strategy. This approach begins with broad, cost-effective assays to identify general bioactivity and progresses to more specific, complex, and resource-intensive assays to define the mechanism of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hypothesis-Driven Assays cluster_2 Tier 3: Hit Confirmation & Profiling cluster_3 Outcome a NCE: N-(3-aminopropyl)-3- fluorobenzamide hydrochloride b Broad Cytotoxicity Screen (e.g., NCI-60 Panel) a->b Single high concentration c HDAC Enzymatic Assay b->c If cytotoxic or based on SAR d PARP Enzymatic Assay b->d If cytotoxic or based on SAR e Dopamine Receptor Binding Assay b->e If cytotoxic or based on SAR f Dose-Response Analysis (IC50) c->f d->f e->f g Orthogonal Assays (e.g., Western Blot for target engagement) f->g h Selectivity Profiling g->h i Lead Candidate Identification h->i

Caption: Multi-tiered screening cascade for a novel chemical entity.

Part 2: Experimental Protocols and Methodologies

Tier 1: Primary Cytotoxicity Screening

The initial step is to determine if the compound exhibits any general biological activity, with cytotoxicity being a fundamental indicator. A broad screen against a panel of diverse cancer cell lines, such as the NCI-60 panel, is highly informative.

Protocol: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells from various cancer lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride in a suitable solvent (e.g., DMSO or water). Serially dilute the compound in a complete culture medium to achieve the desired final concentrations. For a primary screen, a single high concentration (e.g., 10 µM or 50 µM) is often used.

  • Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the compound. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability identifies the compound as a "hit" for further investigation.

Trustworthiness Check: This protocol includes positive (untreated) and negative (vehicle) controls to ensure that any observed effect is due to the compound and not the solvent. The use of multiple cell lines helps to identify potential selectivity.

Hypothetical Data Summary:

Cell LineTissue of Origin% Viability at 10 µM
MCF-7Breast Cancer98.2%
A549Lung Cancer95.5%
HCT116Colon Cancer35.7%
JurkatLeukemia28.1%

In this hypothetical scenario, the compound shows selective cytotoxicity against colon and leukemia cell lines, warranting further investigation into mechanisms prevalent in these cancers, such as HDAC or PARP pathways.

Tier 2: Hypothesis-Driven Target-Based Assays

Based on our structural analysis and the primary screen results, we now focus on specific, plausible targets.

Protocol: Fluorometric HDAC Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of histone deacetylases (HDACs). It uses a substrate that becomes fluorescent upon deacetylation by an HDAC enzyme.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Dilute the recombinant human HDAC enzyme (e.g., HDAC1) and the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) in the assay buffer.

  • Compound Plating: In a black 96-well plate, add 2 µL of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride at various concentrations (e.g., a 10-point, 3-fold serial dilution starting from 100 µM). Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and a vehicle (DMSO) as a negative control.

  • Enzyme Addition: Add 48 µL of the diluted HDAC enzyme solution to each well and incubate for 15 minutes at 37°C to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of the diluted substrate to each well to start the reaction.

  • Reaction Development: Incubate the plate at 37°C for 60 minutes. Add 50 µL of a developer solution containing a protease (e.g., trypsin) to cleave the deacetylated substrate and release the fluorescent AMC group.

  • Data Acquisition: Measure the fluorescence using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis: Normalize the data to controls and plot the percent inhibition versus the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value. An authoritative guide on assay development and data analysis can be found in the "Assay Guidance Manual" provided by the National Center for Biotechnology Information (NCBI).

Expertise Insight: The choice of a fluorometric assay over other formats (e.g., colorimetric) is based on its superior sensitivity and wider dynamic range, which is crucial for accurately determining the potency of novel inhibitors.

G cluster_pathway HDAC Inhibition Pathway Histone Histone Protein (Lysine-Acetylated) HDAC HDAC Enzyme Histone->HDAC Substrate Deacetylated_Histone Histone Protein (Lysine-Deacetylated) HDAC->Deacetylated_Histone Deacetylation Compound N-(3-aminopropyl)-3- fluorobenzamide hydrochloride Compound->HDAC Inhibition Gene_Repression Chromatin Compaction & Gene Repression Deacetylated_Histone->Gene_Repression

Caption: Mechanism of action for an HDAC inhibitor.

Part 3: Hit Confirmation and Further Profiling

An initial "hit" from a primary or secondary screen is not a confirmed lead. A rigorous process of validation is required to eliminate false positives and characterize the compound's activity profile.

Dose-Response Analysis and Potency Determination

Any activity observed must be concentration-dependent. A full dose-response curve should be generated for any confirmed hits, typically using a 10- to 12-point serial dilution. This allows for the calculation of the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which are key measures of a compound's potency.

Orthogonal Assays

To ensure the observed effect is genuine and not an artifact of the primary assay format (e.g., compound fluorescence interfering with a fluorescence-based readout), an orthogonal assay should be employed. This is a method that measures the same biological endpoint but uses a different technology or principle.

  • Example: If the compound is a hit in the fluorometric HDAC assay, a confirmatory assay could be a Western blot. Cells would be treated with the compound, and a Western blot would be used to measure the levels of acetylated histones—a direct downstream marker of HDAC inhibition in a cellular context. An increase in histone acetylation would confirm the compound's mechanism of action.

Selectivity Profiling

A good drug candidate is often selective for its intended target over other related proteins to minimize off-target effects and toxicity. If N-(3-aminopropyl)-3-fluorobenzamide hydrochloride is identified as an HDAC inhibitor, it should be tested against a panel of different HDAC isoforms (Class I, II, and IV) to determine its selectivity profile. This is crucial for predicting its therapeutic potential and potential side effects.

Conclusion

The biological activity screening of a novel chemical entity like N-(3-aminopropyl)-3-fluorobenzamide hydrochloride is a systematic process of discovery. It begins with a broad search for any biological effect and progressively narrows the focus to identify a specific molecular target and mechanism of action. By integrating structural analysis, a tiered experimental approach, and rigorous hit validation protocols, researchers can efficiently and effectively navigate the complex path of early-stage drug discovery. The methodologies and strategies outlined in this guide provide a robust framework for transforming a promising molecule into a viable lead candidate for further preclinical development.

References

  • Title: The role of benzamide derivatives in the development of PARP inhibitors. Source: Expert Opinion on Therapeutic Patents URL: [Link]

  • Title: A review on anticancer potential of benzamide derivatives. Source: Anti-Cancer Agents in Medicinal Chemistry URL: [Link]

  • Title: Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Western Blotting Source: Nature Methods URL: [Link]

Foundational

"physicochemical properties of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride"

An In-Depth Technical Guide to the Physicochemical Properties of N-(3-aminopropyl)-3-fluorobenzamide Hydrochloride Abstract N-(3-aminopropyl)-3-fluorobenzamide hydrochloride is a fluorinated aromatic amide with potential...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-(3-aminopropyl)-3-fluorobenzamide Hydrochloride

Abstract

N-(3-aminopropyl)-3-fluorobenzamide hydrochloride is a fluorinated aromatic amide with potential applications as a key intermediate and building block in medicinal chemistry and materials science. A comprehensive understanding of its physicochemical properties is paramount for its effective utilization in research and development, enabling robust process control, formulation development, and interpretation of biological data. This technical guide provides a detailed examination of the essential physicochemical characteristics of this compound. It outlines field-proven, step-by-step protocols for determining its solid-state and solution-state properties, presents methods for its analytical and spectroscopic characterization, and discusses its stability profile. The causality behind experimental choices is emphasized throughout, providing researchers and drug development professionals with a practical and scientifically rigorous framework for characterization.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to unequivocally establish its identity. N-(3-aminopropyl)-3-fluorobenzamide hydrochloride is the salt formed from the reaction of the free base, N-(3-aminopropyl)-3-fluorobenzamide, with hydrochloric acid. The presence of a primary aliphatic amine and a fluorinated benzamide moiety defines its chemical reactivity and physical behavior.

1.1 Chemical Structure

The structure consists of a 3-fluorobenzamide core connected to a propyl amine chain. The hydrochloride salt form protonates the most basic site, the terminal primary amine of the propyl chain.

  • Free Base (IUPAC): N-(3-aminopropyl)-3-fluorobenzamide

  • Hydrochloride Salt (IUPAC): 3-((3-fluorobenzoyl)amino)propan-1-aminium chloride

1.2 Key Identifiers and Computed Properties

A summary of key identifiers and computationally predicted properties is crucial for database cross-referencing and initial in-silico assessment.

PropertyValueSource
CAS Number 1280980-98-4[1]
Molecular Formula C₁₀H₁₄ClFN₂O[1]
Molecular Weight 232.68 g/mol [1]
SMILES Cl.NCCCNC(=O)c1cccc(F)c1[1]
InChIKey RAGXLXPGIMDELT-UHFFFAOYSA-N[1]
Predicted XlogP (Free Base) 0.4[2]
Topological Polar Surface Area 55.12 Ų (for 4-fluoro isomer)[3]
Hydrogen Bond Donors 2 (for 4-fluoro isomer free base)[3]
Hydrogen Bond Acceptors 2 (for 4-fluoro isomer free base)[3]
Rotatable Bonds 4 (for 4-fluoro isomer free base)[3]

Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) or intermediate profoundly influence its stability, dissolution rate, and manufacturability. For N-(3-aminopropyl)-3-fluorobenzamide hydrochloride, which is supplied as a solid, a thorough analysis of this state is critical.

2.1 Appearance

The compound is typically supplied as a solid powder. Visual inspection should be the first step to note its color and general form.

2.2 Melting Point and Thermal Behavior

The melting point is a fundamental indicator of purity. However, for complex organic salts, thermal decomposition can occur concurrently. Differential Scanning Calorimetry (DSC) is the preferred method as it provides more detailed information than a traditional melting point apparatus, including the enthalpy of fusion and the potential for polymorphic transitions or decomposition events.

Protocol 2.2.1: Determination of Thermal Properties by DSC
  • Rationale: This protocol is designed to accurately determine the melting point and identify any other thermal events, such as decomposition or phase transitions, providing a comprehensive thermal profile.

  • Instrumentation: Calibrated Differential Scanning Calorimeter (DSC).

  • Methodology:

    • Accurately weigh 2-5 mg of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride into a hermetically sealed aluminum pan.

    • Place an empty, sealed aluminum pan on the reference side of the DSC cell.

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

    • Record the heat flow as a function of temperature. The peak of the endotherm corresponding to melting is reported as the melting point. Exothermic events may indicate decomposition.

  • Self-Validation: The sharpness of the melting endotherm provides an indication of purity. Broad peaks may suggest the presence of impurities or amorphous content.

2.3 Crystallinity

X-Ray Powder Diffraction (XRPD) is the definitive technique for assessing the crystallinity of a material. It can distinguish between crystalline and amorphous forms and can identify different polymorphic forms, which may have different physicochemical properties.

Protocol 2.3.1: Phase Identification by XRPD
  • Rationale: To confirm the crystalline nature of the material and to create a reference diffractogram for future batch-to-batch consistency checks and polymorph screening.

  • Instrumentation: X-Ray Powder Diffractometer with a Cu Kα source.

  • Methodology:

    • Gently pack the powder sample onto a zero-background sample holder.

    • Place the holder into the diffractometer.

    • Scan the sample over a 2θ range of 2° to 40°.

    • Record the diffraction pattern.

  • Interpretation: A pattern with sharp, well-defined peaks is indicative of a crystalline material. A broad, featureless "halo" indicates an amorphous solid.

Solution-State Properties

The behavior of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride in solution governs its utility in biological assays, its reaction kinetics, and its potential for formulation into a drug product.

3.1 Aqueous Solubility

Solubility is a critical parameter, especially for compounds intended for biological testing. As a hydrochloride salt of an amine, the compound's solubility is expected to be pH-dependent, being higher at lower pH where the amine is fully protonated.

Protocol 3.1.1: pH-Dependent Aqueous Solubility Determination
  • Rationale: To determine the solubility across a physiologically relevant pH range, which is essential for predicting its behavior in different biological environments (e.g., stomach vs. intestine).

  • Materials: pH meter, orbital shaker, HPLC-UV system, and a series of buffers (e.g., pH 2.0, 4.5, 6.8, 7.4).

  • Methodology:

    • Prepare saturated solutions by adding an excess of the compound to vials containing each buffer.

    • Equilibrate the vials on an orbital shaker at a controlled temperature (e.g., 25 °C) for 24 hours to ensure thermodynamic equilibrium.

    • After equilibration, filter the samples through a 0.45 µm syringe filter to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a pre-validated HPLC-UV method (see Section 4.1).

    • The measured concentration represents the solubility at that specific pH.

3.2 Dissociation Constant (pKa)

The pKa value defines the pH at which 50% of the molecule is in its ionized form. For N-(3-aminopropyl)-3-fluorobenzamide hydrochloride, the pKa of the primary aminium group is the most significant, as it will dictate the charge state of the molecule at physiological pH.

Protocol 3.2.1: pKa Determination by Potentiometric Titration
  • Rationale: This is a direct and reliable method to measure the pKa by monitoring the change in pH upon titration with a strong base.

  • Instrumentation: Autotitrator with a calibrated pH electrode.

  • Methodology:

    • Accurately weigh and dissolve a known amount of the compound in deionized water.

    • Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH).

    • Record the pH as a function of the volume of titrant added.

    • The pKa is determined from the inflection point of the resulting titration curve using appropriate software. The pKa corresponds to the pH at the half-equivalence point.

3.3 Lipophilicity (LogD)

Lipophilicity is a key determinant of a molecule's ability to cross biological membranes. For an ionizable compound like this, the distribution coefficient (LogD) is more relevant than the partition coefficient (LogP). LogD measures the distribution of both neutral and ionized species between an organic and an aqueous phase at a specific pH.

Protocol 3.3.1: LogD₇.₄ Determination by Shake-Flask Method
  • Rationale: To measure the lipophilicity at physiological pH (7.4), providing a critical parameter for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Materials: n-octanol, phosphate buffer (pH 7.4), HPLC-UV system.

  • Methodology:

    • Pre-saturate the n-octanol and pH 7.4 buffer with each other by mixing and allowing the phases to separate.

    • Prepare a stock solution of the compound in the aqueous buffer.

    • Add a known volume of the stock solution to an equal volume of n-octanol in a vial.

    • Shake the vial vigorously for 1-2 hours to allow for partitioning, then centrifuge to ensure complete phase separation.

    • Carefully sample the aqueous phase and determine the concentration of the compound using HPLC-UV.

    • Calculate LogD₇.₄ using the formula: LogD = log₁₀( [Compound]octanol / [Compound]aqueous ), where [Compound]octanol is determined by mass balance.

Analytical and Spectroscopic Profile

A suite of analytical techniques is required to confirm the structure, determine the purity, and quantify the compound.

4.1 High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is the cornerstone of quality control, used to determine both the purity of the compound and its concentration (assay).

Protocol 4.1.1: Development of a Reverse-Phase HPLC Purity Method
  • Rationale: To develop a robust and sensitive method capable of separating the main compound from potential process-related impurities and degradation products.

  • System: HPLC with UV-Vis Diode Array Detector (DAD).

  • Methodology:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm). A C18 column is chosen for its versatility in retaining moderately polar compounds.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent to improve the peak shape of the protonated amine.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions. A gradient is used to ensure elution of any potential late-eluting, more non-polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm, with DAD scan from 200-400 nm to assess peak purity.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve the compound in a 50:50 mixture of Water:Acetonitrile at a concentration of ~0.5 mg/mL.

4.2 Mass Spectrometry (MS)

MS provides definitive confirmation of the molecular weight and can offer structural information through fragmentation patterns. The predicted mass of the protonated free base [M+H]⁺ is 197.10848 Da.[2]

4.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For N-(3-aminopropyl)-3-fluorobenzamide hydrochloride, ¹H, ¹³C, and ¹⁹F NMR spectra are all informative.

  • ¹H NMR: Will show characteristic signals for the aromatic protons (with splitting patterns influenced by the fluorine atom), the amide N-H proton, and the aliphatic protons of the propyl chain.

  • ¹³C NMR: Will confirm the number of unique carbon atoms and show characteristic shifts for the carbonyl carbon, aromatic carbons (with C-F coupling), and aliphatic carbons.

  • ¹⁹F NMR: Will show a singlet (or a multiplet if coupled to protons), providing a clear signature for the fluorinated compound.

4.4 Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. Expected characteristic absorption bands include:

  • ~3300-3400 cm⁻¹: N-H stretching (amide and aminium).

  • ~2800-3000 cm⁻¹: C-H stretching (aliphatic).

  • ~1650 cm⁻¹: C=O stretching (Amide I band).

  • ~1550 cm⁻¹: N-H bending (Amide II band).

  • ~1200-1300 cm⁻¹: C-F stretching.

Synthesis and Stability Profile

Understanding the synthetic route is crucial for predicting potential impurities, while knowledge of the compound's stability is vital for defining storage and handling conditions.

5.1 Plausible Synthetic Pathway

A common method for synthesizing such amides is the coupling of a carboxylic acid derivative with an amine. A plausible route involves the acylation of N-Boc-1,3-diaminopropane with 3-fluorobenzoyl chloride, followed by the deprotection of the Boc group with an acid like HCl.[4]

G cluster_0 Step 1: Acylation cluster_1 Step 2: Deprotection & Salification A 3-Fluorobenzoyl chloride C N-Boc protected intermediate A->C Base (e.g., Et3N) DCM B N-Boc-1,3-diaminopropane B->C D Final Product: N-(3-aminopropyl)-3-fluorobenzamide hydrochloride C->D HCl in Dioxane or Ether I1 Unreacted Starting Materials C->I1 Potential Carryover I2 Di-acylated byproduct C->I2 Potential Side Product

Caption: Plausible two-step synthesis of the target compound.

This synthesis highlights potential process-related impurities such as unreacted starting materials or di-acylated byproducts where both amines of the diamine have reacted.

5.2 Stability and Forced Degradation

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method.[5][6] The compound is subjected to harsh conditions to intentionally induce degradation.

Protocol 5.2.1: Forced Degradation Workflow
  • Rationale: To identify potential degradation pathways and products under various stress conditions (hydrolytic, oxidative, thermal, photolytic).

  • Methodology:

    • Prepare solutions of the compound (~0.5 mg/mL) in:

      • 0.1 M HCl (Acidic Hydrolysis)

      • 0.1 M NaOH (Basic Hydrolysis)

      • Water (Neutral Hydrolysis)

      • 3% Hydrogen Peroxide (Oxidation)

    • Heat the solutions at 60 °C for 24-48 hours.

    • Expose the solid compound to dry heat (e.g., 80 °C) for 48 hours (Thermal Degradation).

    • Expose the solid compound and a solution to high-intensity light (as per ICH Q1B guidelines) (Photolytic Degradation).

    • Analyze all stressed samples by the developed HPLC method (Protocol 4.1.1), comparing them to an unstressed control sample. Use a DAD to check for peak purity and identify degradant peaks.

G Compound N-(3-aminopropyl)-3- fluorobenzamide HCl Acid Acidic Stress (e.g., 0.1M HCl, 60°C) Compound->Acid Base Basic Stress (e.g., 0.1M NaOH, 60°C) Compound->Base Oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) Compound->Oxidative Thermal Thermal Stress (Solid, 80°C) Compound->Thermal Photo Photolytic Stress (ICH Q1B) Compound->Photo Analysis Analyze all samples by Stability-Indicating HPLC-DAD Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradation Products Assess Purity & Mass Balance Analysis->Outcome

Caption: Standard workflow for forced degradation studies.

Conclusion

This guide provides a comprehensive framework for the systematic physicochemical characterization of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride. By following the detailed protocols herein, researchers and developers can obtain the critical data necessary for quality control, formulation, and further investigation of this valuable chemical entity. The emphasis on the rationale behind each method ensures that the characterization is not merely a data-gathering exercise, but a scientifically grounded investigation into the compound's fundamental properties.

References

  • ChemScene. N-(3-Aminopropyl)-4-fluorobenzamide hydrochloride.
  • PubChemLite. N-(3-aminopropyl)-3-fluorobenzamide hydrochloride (C10H13FN2O).
  • ChemSrc. CAS#:1280980-98-4 | N-(3-aminopropyl)-3-fluorobenzamide hydrochloride.
  • ChemicalBook. 1016788-70-7(N-(3-aminopropyl)-3-fluorobenzamide) Product Description.
  • MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide.
  • Google Patents. CN103204784A - Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride.
  • PubMed Central. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
  • PubMed. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.

Sources

Exploratory

An In-depth Technical Guide to N-(3-aminopropyl)-3-fluorobenzamide hydrochloride (CAS Number 1280980-98-4)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Significance of Fluorinated Benzamides in Research N-(3-aminopropyl)-3-fluorobenzamide hydrochloride is a fluorinated aromatic co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Fluorinated Benzamides in Research

N-(3-aminopropyl)-3-fluorobenzamide hydrochloride is a fluorinated aromatic compound belonging to the broader class of benzamides, which are of significant interest in medicinal chemistry and drug discovery. The incorporation of fluorine into organic molecules can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This often leads to enhanced therapeutic efficacy and improved pharmacokinetic profiles.[2] Fluorobenzamide derivatives, in particular, have been investigated for a range of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[2] This guide provides a comprehensive technical overview of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride, including its chemical properties, a plausible synthetic route, analytical characterization, safety protocols, and a discussion of its potential applications in scientific research.

Chemical and Physical Properties

N-(3-aminopropyl)-3-fluorobenzamide hydrochloride is the hydrochloride salt of N-(3-aminopropyl)-3-fluorobenzamide. The hydrochloride form generally offers improved stability and solubility in aqueous solutions, which is advantageous for many experimental settings.

PropertyValueSource
CAS Number 1280980-98-4[3][4]
Molecular Formula C₁₀H₁₄ClFN₂O[3][4]
Molecular Weight 232.68 g/mol [3][4]
Appearance White to off-white solid (predicted)-
Solubility Soluble in water and polar organic solvents like DMSO and methanol (predicted)-
SMILES Cl.NCCCNC(=O)c1cccc(F)c1[3]
InChIKey RAGXLXPGIMDELT-UHFFFAOYSA-N[3]

Synthesis and Purification: A Representative Protocol

The overall synthetic strategy involves two main stages:

  • Amide Coupling: Reaction of 3-fluorobenzoic acid with a suitably protected 1,3-diaminopropane derivative. A common protecting group for one of the amino groups is tert-butoxycarbonyl (Boc).

  • Deprotection and Salt Formation: Removal of the protecting group and subsequent formation of the hydrochloride salt.

G cluster_0 Stage 1: Amide Coupling cluster_1 Stage 2: Deprotection & Salt Formation A 3-Fluorobenzoic Acid C Activated 3-Fluorobenzoic Acid (e.g., Acid Chloride) A->C Activation B Activating Agent (e.g., SOCl₂, HATU) E N-(tert-butoxycarbonyl)-N'-(3-fluorobenzoyl)-1,3-diaminopropane C->E Amidation D N-Boc-1,3-diaminopropane D->E F N-(tert-butoxycarbonyl)-N'-(3-fluorobenzoyl)-1,3-diaminopropane H N-(3-aminopropyl)-3-fluorobenzamide hydrochloride F->H Deprotection & Salt Formation G HCl in an organic solvent (e.g., Dioxane)

Caption: Proposed two-stage synthesis of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride.

Experimental Protocol

Stage 1: Synthesis of N-(tert-butoxycarbonyl)-N'-(3-fluorobenzoyl)-1,3-diaminopropane

  • Activation of 3-Fluorobenzoic Acid: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluorobenzoic acid (1.0 eq) in a dry, non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add a suitable activating agent, such as thionyl chloride (1.2 eq) or a peptide coupling reagent like HATU (1.1 eq) with a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Amide Coupling: In a separate flask, dissolve N-Boc-1,3-diaminopropane (1.0 eq) and a base such as triethylamine (1.2 eq) in dry DCM. Cool this solution to 0 °C. Slowly add the activated 3-fluorobenzoic acid solution from the previous step to the amine solution. Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Stage 2: Synthesis of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride

  • Deprotection and Salt Formation: Dissolve the purified N-(tert-butoxycarbonyl)-N'-(3-fluorobenzoyl)-1,3-diaminopropane from the previous stage in a minimal amount of a suitable organic solvent such as dioxane or methanol.

  • Add a solution of hydrochloric acid in the same solvent (e.g., 4 M HCl in dioxane) in excess (e.g., 5-10 equivalents).

  • Stir the mixture at room temperature for 2-4 hours. The product, N-(3-aminopropyl)-3-fluorobenzamide hydrochloride, should precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any residual solvent and byproducts. Dry the product under vacuum to yield the final compound.

Analytical Characterization

To ensure the identity and purity of the synthesized N-(3-aminopropyl)-3-fluorobenzamide hydrochloride, a suite of analytical techniques should be employed. While experimental data for this specific compound is not publicly available, the following are the expected characterization methods and anticipated results based on its chemical structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique will confirm the presence of all non-exchangeable protons and their chemical environments. The spectrum, likely run in D₂O or DMSO-d₆, should show distinct signals for the aromatic protons on the fluorophenyl ring, the methylene protons of the propyl chain, and the amide proton. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This will provide information about the carbon skeleton of the molecule. Characteristic peaks for the carbonyl carbon of the amide, the aromatic carbons (with C-F coupling), and the aliphatic carbons of the propyl chain are expected.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound. The expected [M+H]⁺ ion for the free base (C₁₀H₁₃FN₂O) would be approximately m/z 197.1085.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups present. Expected characteristic absorption bands include N-H stretching of the primary amine and the amide, C=O stretching of the amide, and C-F stretching of the fluorinated aromatic ring.

  • Purity Analysis (HPLC): High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final compound. A high purity level (>95%) is generally required for research applications.

Potential Research Applications and Mechanism of Action

While the specific biological activity of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride has not been extensively reported, the broader class of fluorobenzamides has shown promise in several areas of drug discovery and chemical biology.

  • Enzyme Inhibition: Benzamide derivatives are known to act as inhibitors of various enzymes. The fluorobenzamide moiety could potentially target enzymes where the fluorine atom can form favorable interactions, such as hydrogen bonds or electrostatic interactions, within the active site. For instance, some fluorobenzamides have been investigated as inhibitors of histone deacetylases (HDACs) and epidermal growth factor receptor (EGFR).

  • Antimicrobial Agents: The structural features of this compound, including the aromatic ring and the basic amino group, are common in molecules with antimicrobial properties. The fluorine atom may enhance the compound's ability to penetrate microbial cell membranes or interact with essential microbial enzymes.[2][5]

  • Anticancer Research: Given the role of enzymes like HDACs and EGFR in cancer progression, fluorobenzamide derivatives are being explored as potential anticancer agents. N-(3-aminopropyl)-3-fluorobenzamide hydrochloride could serve as a scaffold for the development of more complex molecules with antiproliferative activity.

  • Chemical Probes and PROTACs: The presence of a primary amine provides a convenient handle for further chemical modification. This makes the molecule a potential building block for the synthesis of chemical probes to study biological pathways or for the development of PROTACs (Proteolysis Targeting Chimeras), where the benzamide moiety could act as a binder to a target protein.[1]

G A N-(3-aminopropyl)-3-fluorobenzamide hydrochloride B Enzyme Inhibition (e.g., HDAC, EGFR) A->B C Antimicrobial Activity A->C D Anticancer Research A->D E Chemical Probe / PROTAC Development A->E

Caption: Potential research applications of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride.

Safety, Handling, and Storage

As with any research chemical, proper safety precautions must be observed when handling N-(3-aminopropyl)-3-fluorobenzamide hydrochloride. The following information is based on safety data for similar compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[6]

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[6] Do not eat, drink, or smoke when handling this chemical.[7]

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.[7]

    • In case of eye contact: Rinse cautiously with water for several minutes.[7]

    • If inhaled: Move the person to fresh air.[7]

    • If swallowed: Rinse mouth and seek medical attention.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

N-(3-aminopropyl)-3-fluorobenzamide hydrochloride represents a valuable research chemical with potential applications in various fields, particularly in medicinal chemistry and drug discovery. Its fluorinated benzamide core, combined with a reactive primary amine, makes it an attractive scaffold for the development of novel enzyme inhibitors, antimicrobial agents, and anticancer therapeutics. While specific experimental data for this compound is limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and safe handling, enabling researchers to explore its potential in their scientific endeavors.

References

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (2022). Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). N-(3-aminopropyl)-3-fluoro-N-methylbenzamide. Retrieved from [Link]

  • Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. (2025). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]

  • PubChemLite. (n.d.). N-(3-aminopropyl)-3-fluorobenzamide hydrochloride. Retrieved from [Link]

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. (2020). Molbank. [Link]

  • PubChem. (n.d.). 3-Fluorobenzamide. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Microwave Induced Synthesis of Fluorobenzamides Containing Thiazole and Thiazolidine as Promising Antimicrobial Analogues. [Link]

  • Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. (2025). RSC Advances. [Link]

  • ResearchGate. (n.d.). Biologically relevant 2‐fluorobenzamide compounds. [Link]

  • ChemSrc. (2025). CAS#:1280980-98-4 | N-(3-aminopropyl)-3-fluorobenzamide hydrochloride. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Journal of Pharmaceutical Research International. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025). Journal of Heterocyclic Chemistry. [Link]

  • Google Patents. (n.d.). Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride.
  • ResearchGate. (2025). Surface Parameters and Biological Activity of N-(3-(Dimethyl Benzyl Ammonio) Propyl) Alkanamide Chloride Cationic Surfactants. [Link]

  • Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. (2017). Molecules. [Link]

  • ChemSrc. (2025). CAS#:1280980-98-4 | N-(3-aminopropyl)-3-fluorobenzamide hydrochloride. [Link]

  • Chemical Register. (n.d.). 2-bromobenzene-1-sulfonamide hydrochloride,N-(3-aminopropyl). [Link]

  • SpectraBase. (n.d.). benzamide, 2-[(2-chlorobenzoyl)amino]-N-[3-(4-morpholinyl)propyl]- - Optional[1H NMR] - Spectrum. [Link]

  • PubMed. (2025). Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. [Link]

  • eScholarship@McGill. (n.d.). Synthesis of Novel Chloroquine Derivatives and Insights into the Interactions of a Resistance Protein. [Link]

Sources

Foundational

A Multi-Pronged Strategy for the Target Deconvolution of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride

Abstract The identification of a small molecule's molecular target is a cornerstone of modern drug discovery and chemical biology. It illuminates the mechanism of action, anticipates potential toxicities, and provides a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The identification of a small molecule's molecular target is a cornerstone of modern drug discovery and chemical biology. It illuminates the mechanism of action, anticipates potential toxicities, and provides a rational basis for lead optimization. This technical guide presents a comprehensive, field-proven strategy for the target identification and validation of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride, a compound for which the biological interactome is currently uncharacterized. Our approach is designed as a phased, multi-pronged workflow, beginning with computational hypothesis generation and progressing through unbiased proteomic discovery, direct target engagement confirmation in a cellular context, and conclusive functional validation. By integrating orthogonal methodologies, this guide provides a robust framework for researchers to confidently deconvolute the molecular targets of novel bioactive compounds, ensuring a high degree of scientific rigor and trustworthiness in the results.

Introduction: The Imperative of Target Identification

N-(3-aminopropyl)-3-fluorobenzamide hydrochloride is a small molecule featuring a fluorobenzamide core linked to an aminopropyl side chain. While its structure is defined[1][2], its biological activity and protein binding partners remain to be elucidated. The journey from a bioactive "hit" compound to a validated drug candidate is contingent upon a deep understanding of its molecular interactions. Phenotypic screening can reveal what a compound does, but target deconvolution explains how it does it. This knowledge is critical for transforming an interesting molecule into a therapeutic asset.[3]

The challenge lies in identifying specific, high-affinity binding partners from the vast complexity of the cellular proteome. A successful strategy must not only identify potential targets but also validate these interactions in a physiologically relevant environment. This guide outlines a logical and synergistic workflow designed to achieve this, moving from broad, predictive methods to highly specific, function-based assays.

Phase I: In Silico Target Prediction — Generating Actionable Hypotheses

Expertise & Rationale: Before committing to resource-intensive wet-lab experiments, computational approaches offer a rapid and cost-effective method to scan the known "target space" for plausible protein partners.[4][5] By leveraging vast databases of known drug-target interactions, these in silico methods generate a ranked list of hypotheses, enabling a more focused and efficient experimental design.[6]

We will employ a dual strategy that combines ligand-based and structure-based methods to increase the predictive power.

  • Ligand-Based Methods: These approaches operate on the principle that structurally similar molecules often share similar biological targets. By comparing N-(3-aminopropyl)-3-fluorobenzamide hydrochloride to databases of annotated compounds (e.g., ChEMBL), we can infer potential targets.[7]

  • Structure-Based Methods (Reverse Docking): This technique computationally "docks" our compound into the crystal structures of thousands of proteins. It calculates binding energies to predict which proteins are most likely to form a stable physical interaction with the molecule.[6]

The convergence of hits from these orthogonal computational methods provides a high-confidence list of putative targets for subsequent experimental investigation.

cluster_0 Phase I: In Silico Target Prediction Compound N-(3-aminopropyl)-3- fluorobenzamide hydrochloride (Structure) LigandBased Ligand-Based Screening (e.g., Similarity Search, Pharmacophore) Compound->LigandBased StructureBased Structure-Based Screening (Reverse Docking) Compound->StructureBased Analysis Convergence Analysis & Target Prioritization LigandBased->Analysis StructureBased->Analysis Databases Databases (ChEMBL, PDB) Databases->LigandBased Databases->StructureBased Output Ranked List of Putative Targets Analysis->Output

Caption: Workflow for computational target hypothesis generation.

Phase II: Affinity-Based Chemical Proteomics — Unbiased Target Discovery

Expertise & Rationale: While in silico methods are predictive, chemical proteomics provides direct physical evidence of binding. This unbiased approach aims to "fish" for binding partners from a complex biological sample, such as a cell lysate, without prior assumptions about the target's identity.[8][9] Affinity-based protein profiling (AfBPP) is a powerful technique to achieve this goal.[10][11] The core of this method is the synthesis of a chemical probe that allows for the selective enrichment and subsequent identification of interacting proteins via mass spectrometry.

Chemical Probe Synthesis

A prerequisite for AfBPP is the synthesis of a probe derived from N-(3-aminopropyl)-3-fluorobenzamide hydrochloride. This involves two key modifications:

  • Attachment of a Linker: A chemically inert spacer is attached to a position on the molecule that is non-essential for its biological activity. The aminopropyl tail is a logical starting point for this modification.

  • Conjugation of an Affinity Handle: A biotin molecule is attached to the linker. Biotin's high-affinity interaction with streptavidin will be exploited for enrichment.

It is crucial to perform structure-activity relationship (SAR) studies to confirm that the synthesized probe retains the biological activity of the parent compound, ensuring that the identified targets are relevant.[12]

Experimental Protocol: Affinity Chromatography Pull-Down

This protocol is designed with an internal validation control—a competition experiment—to distinguish specific interactors from non-specific background proteins.[13]

  • Probe Immobilization: The biotinylated N-(3-aminopropyl)-3-fluorobenzamide probe is incubated with streptavidin-coated magnetic beads to immobilize it.

  • Lysate Preparation: A relevant cell line is cultured and lysed under non-denaturing conditions to create a native protein extract.

  • Incubation & Competition: The cell lysate is divided into two conditions:

    • Condition A (Probe): Incubated with the immobilized probe beads.

    • Condition B (Competition Control): Pre-incubated with a molar excess of the free, unmodified N-(3-aminopropyl)-3-fluorobenzamide hydrochloride before adding the immobilized probe beads.

  • Washing: The beads from both conditions are washed extensively with buffer to remove proteins that are not specifically bound to the probe.

  • Elution: Bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Proteomic Analysis: The eluted proteins are separated by SDS-PAGE, subjected to in-gel trypsin digestion, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Protein identification and quantification are performed. True binding partners will be highly abundant in Condition A and significantly reduced or absent in Condition B.

cluster_1 Phase II: Affinity-Based Proteomics Workflow cluster_A Condition A cluster_B Condition B (Competition) Probe Biotinylated Probe Immobilized on Beads IncubateA Incubate Lysate with Probe Probe->IncubateA IncubateB Incubate Lysate with Probe Probe->IncubateB Lysate Native Cell Lysate Lysate->IncubateA FreeCmpd Add Excess Free Compound Lysate->FreeCmpd Wash Wash Beads to Remove Non-Binders IncubateA->Wash FreeCmpd->IncubateB IncubateB->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Analysis Identify Proteins Enriched in A vs. B MS->Analysis

Caption: Workflow for affinity-based target discovery.

Data Presentation: Hit Prioritization

The quantitative data from the mass spectrometer is summarized to prioritize hits.

Protein IDPeptide Count (Probe)Peptide Count (Competition)Fold ReductionStatus
P1234545222.5High-Confidence Hit
Q678903857.6High-Confidence Hit
P5432115131.2Non-Specific Binder
R1122355511.1Non-Specific Binder

Phase III: Cellular Target Engagement — Validation in a Live-Cell Context

Expertise & Rationale: Identifying a protein in a pull-down experiment is strong evidence of a physical interaction, but it does not confirm that this interaction occurs within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that measures direct drug-target binding in intact cells or tissues.[14][15] The principle is that a protein, when bound by a ligand, becomes thermodynamically stabilized and more resistant to heat-induced unfolding and aggregation.[16][17] This allows us to confirm target engagement without any modification to the compound or the protein.

Experimental Protocol: CETSA with Western Blot Readout
  • Cell Treatment: Culture cells to confluence and treat them with either N-(3-aminopropyl)-3-fluorobenzamide hydrochloride or a vehicle control (e.g., DMSO) for a defined period.

  • Thermal Challenge: Aliquot the treated cell suspensions and heat each aliquot to a different temperature in a pre-defined gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes. One aliquot is kept at 37°C as a non-heated control.

  • Cell Lysis & Fractionation: Rapidly cool the samples, then lyse the cells (e.g., via freeze-thaw cycles). Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant, which contains the soluble, non-aggregated protein fraction.

  • Western Blot Analysis: Analyze the amount of the specific target protein (identified in Phase II) remaining in the soluble fraction of each sample using Western blotting with a validated antibody.

  • Data Analysis: Quantify the band intensities and plot them as a percentage of the non-heated control against temperature. The resulting "melting curves" for the vehicle- and drug-treated samples are compared. A shift in the melting temperature (Tm) to the right indicates target stabilization and therefore, engagement.

cluster_2 Phase III: CETSA Workflow Cells Intact Cells Treat Treat with Compound or Vehicle Control Cells->Treat Heat Heat Aliquots across Temperature Gradient Treat->Heat Lyse Lyse Cells & Separate Soluble/Aggregated Fractions Heat->Lyse WB Western Blot for Target Protein in Soluble Fraction Lyse->WB Plot Plot Melting Curves & Determine ΔTm WB->Plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Data Presentation: Quantifying Target Engagement

The results are summarized to clearly show the stabilization effect.

Target ProteinTm (Vehicle)Tm (Compound)ΔTm (°C)Conclusion
P1234552.5°C58.0°C+5.5Confirmed Engagement
Q6789048.0°C51.5°C+3.5Confirmed Engagement
Loading Control (e.g., GAPDH)61.0°C61.2°C+0.2No Engagement

Phase IV: Functional Validation — Linking Target to Phenotype

Experimental Protocol: siRNA-Mediated Knockdown
  • siRNA Transfection: Transfect the chosen cell line with either an siRNA sequence specifically designed to target the mRNA of the putative target protein or a non-targeting control (NTC) siRNA.

  • Knockdown Incubation: Allow the cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.

  • Validation of Knockdown: Harvest a subset of cells from both the target siRNA and NTC siRNA groups. Confirm the reduction of the target protein level via Western blot or its mRNA level via quantitative RT-PCR. This step is a critical internal control.

  • Phenotypic Assay: Plate the remaining cells and treat them with a dose-range of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride.

  • Measure Biological Endpoint: After an appropriate incubation time, measure a relevant biological outcome. This could be cell viability (e.g., using a CellTiter-Glo assay), inhibition of a signaling pathway, or another quantifiable phenotype.

  • Data Analysis: Compare the dose-response curves of the compound in the NTC siRNA-treated cells versus the target siRNA-treated cells. A significant rightward shift in the IC50 value in the knockdown cells indicates that the target is required for the compound's full activity.

cluster_3 Phase IV: Functional Validation Logic Cells Cell Population NTC Transfect with Non-Targeting Control (NTC) siRNA Cells->NTC KD Transfect with Target-Specific siRNA Cells->KD TreatNTC Treat with Compound NTC->TreatNTC TreatKD Treat with Compound KD->TreatKD ResultNTC Target Protein Present -> Compound is Active TreatNTC->ResultNTC ResultKD Target Protein Absent -> Compound Activity is Reduced TreatKD->ResultKD Compare Compare Phenotypic Response ResultNTC->Compare ResultKD->Compare

Caption: Logical flow of an siRNA-based functional validation experiment.

Data Presentation: Demonstrating Functional Relevance

The impact of target knockdown on compound potency is quantified.

ConditionTarget Protein LevelCompound IC50 (Cell Viability)Conclusion
Non-Targeting Control siRNA100%1.5 µMBaseline Activity
Target P12345 siRNA<10%>30 µMTarget is Functionally Validated

Conclusion

The identification of a drug's target is a complex but essential undertaking. The four-phase strategy detailed in this guide—from in silico prediction to functional validation—provides a comprehensive and robust pathway for the target deconvolution of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride. By integrating orthogonal, self-validating methodologies, this workflow minimizes the risk of false positives and builds a compelling, evidence-based case for a specific mechanism of action. Successful execution of this plan will not only reveal the direct binding partners of this novel compound but will also provide the critical mechanistic insights necessary to guide its future development as a potential therapeutic agent.

References

  • Lin, J. (2012). Target prediction of small molecules with information of key molecular interactions. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Al-Sha'er, M. A., et al. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. Available at: [Link]

  • Agunbiade, O. J., et al. (2023). Computational/in silico methods in drug target and lead prediction. PubMed Central. Available at: [Link]

  • Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics. Nature Chemical Biology. Available at: [Link]

  • Al-Jzour, F., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Lin, J. (2012). Target prediction of small molecules with information of key molecular interactions. PubMed. Available at: [Link]

  • Ma, N., et al. (2019). Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. ACS Chemical Biology. Available at: [Link]

  • Chen, J., et al. (2023). Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. Chinese Journal of Pharmacology and Toxicology. Available at: [Link]

  • Ge, Y., & Li, L. (2008). An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution. ACS Publications. Available at: [Link]

  • Amporndanai, K., et al. (2019). A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]

  • Hahne, T., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. PubMed Central. Available at: [Link]

  • Lomenick, B., et al. (2009). Profiling the Protein Targets of Unmodified Bio-Active Molecules with Drug Affinity Responsive Target Stability and Liquid Chromatography/Tandem Mass Spectrometry. Semantic Scholar. Available at: [Link]

  • Zhao, Q., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. Available at: [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed. Available at: [Link]

  • Bantscheff, M., & Lemeer, S. (2016). Profiling of Small Molecules by Chemical Proteomics. Springer Nature Experiments. Available at: [Link]

  • Kaur, S., et al. (2019). siRNAs in drug discovery: Target validation and beyond. ResearchGate. Available at: [Link]

  • Robers, M. B. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • Bio-Rad. (n.d.). Knockdown (siRNA) Validated Antibodies. Bio-Rad. Available at: [Link]

  • Wagner, J. B., et al. (2013). VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY. PubMed Central. Available at: [Link]

  • Patsnap. (2025). How to design effective siRNA for gene knockdown experiments?. Patsnap Synapse. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available at: [Link]

  • Zhang, H., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry. Available at: [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • ResearchGate. (n.d.). General schemes of affinity-based protein profiling. ResearchGate. Available at: [Link]

  • PubChemLite. (n.d.). N-(3-aminopropyl)-3-fluorobenzamide hydrochloride (C10H13FN2O). PubChemLite. Available at: [Link]

  • Labeled and Label-Free Target Identifications of Natural Products. (2024). PubMed. Available at: [Link]

Sources

Exploratory

The Strategic Incorporation of Fluorine in Benzamide Derivatives: A Technical Guide for Drug Discovery

Introduction: The Benzamide Scaffold and the Fluorine Advantage The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs. Its synthetic tractability a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzamide Scaffold and the Fluorine Advantage

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs. Its synthetic tractability and ability to engage in key hydrogen bonding interactions have made it a cornerstone of drug design. However, the relentless pursuit of enhanced therapeutic profiles necessitates innovative strategies to overcome challenges such as poor metabolic stability, off-target effects, and suboptimal pharmacokinetic properties. The introduction of fluorine into the benzamide framework has emerged as a powerful and widely adopted approach to address these limitations.[1][2][3][4][5][6][7]

This technical guide provides an in-depth exploration of fluorinated benzamide derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Pivotal Role of Fluorine in Modulating Benzamide Properties

The strategic placement of fluorine atoms within a benzamide molecule can profoundly influence its physicochemical and pharmacological characteristics.[1][3][4] This is not merely an act of substitution but a deliberate fine-tuning of molecular properties to achieve a desired therapeutic outcome.

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation by cytochrome P450 enzymes.[8] This enhanced stability often translates to a longer drug half-life, reduced dosing frequency, and improved patient compliance.[2]

  • Lipophilicity and Permeability: Fluorine's high electronegativity and small van der Waals radius allow it to increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[9][10] This property is particularly crucial for developing drugs targeting the central nervous system.[10]

  • Binding Affinity and Selectivity: The introduction of fluorine can alter the electronic distribution within the benzamide scaffold, influencing its interaction with target receptors.[1][2][5] This can lead to increased binding affinity and improved selectivity for the desired biological target, thereby reducing off-target side effects.

  • pKa Modulation: The powerful electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as amines.[3] This modulation of basicity can be a critical tool for controlling a compound's physical properties and its interaction with biological targets.

Synthetic Methodologies for Fluorinated Benzamide Derivatives

The synthesis of fluorinated benzamide derivatives can be reliably achieved through several robust pathways. The choice of method often depends on the availability of starting materials, desired scale, and the specific location of the fluorine substituent.

Key Synthetic Workflow

General Synthetic Workflow for Fluorinated Benzamides cluster_0 Pathway 1: Acylation cluster_1 Pathway 2: Amide Coupling Fluorinated Benzoyl Chloride Fluorinated Benzoyl Chloride Acylation Acylation Fluorinated Benzoyl Chloride->Acylation Amine Amine Amine->Acylation Fluorinated Benzamide Derivative Fluorinated Benzamide Derivative Acylation->Fluorinated Benzamide Derivative High Yield, Simple Fluorinated Benzoic Acid Fluorinated Benzoic Acid Coupling Coupling Fluorinated Benzoic Acid->Coupling Amine_2 Amine Amine_2->Coupling Coupling->Fluorinated Benzamide Derivative Versatile, Milder Conditions

Caption: Synthetic pathways to fluorinated benzamides.

Experimental Protocol 1: Acylation of an Amine with a Fluorinated Benzoyl Chloride

This method is often preferred for its simplicity and high yields.[11]

Materials:

  • Fluorinated Benzoyl Chloride (1.0 equivalent)

  • Amine (1.1 equivalents)

  • Triethylamine (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of the fluorinated benzoyl chloride (1.0 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired fluorinated benzamide derivative.[11]

Experimental Protocol 2: Amide Coupling of a Fluorinated Benzoic Acid and an Amine

This protocol utilizes a coupling agent and is advantageous when dealing with sensitive substrates.[11]

Materials:

  • Fluorinated Benzoic Acid (1.0 equivalent)

  • Amine (1.1 equivalents)

  • Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent (1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the fluorinated benzoic acid (1.0 eq) in anhydrous DCM.

  • Add the amine (1.1 eq) and a catalytic amount of DMAP to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.[11]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.[11]

  • Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.[11]

  • Filter off the DCU and wash the solid with a small amount of cold DCM.[11]

  • Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[11]

  • Purify the crude product by column chromatography or recrystallization.[11]

Therapeutic Applications of Fluorinated Benzamide Derivatives

The versatility of the fluorinated benzamide scaffold has led to its exploration in a wide range of therapeutic areas.

Dopamine Receptor Antagonists

Fluorinated benzamides have been extensively investigated as antagonists of dopamine D2 and D3 receptors, which are key targets in the treatment of neuropsychiatric disorders such as schizophrenia.[12][13][14][15][16] The introduction of fluorine can enhance binding affinity and selectivity for these receptors.[12][13]

CompoundTarget(s)Key FeaturesReference
4'-Fluoroclebopride (FCP)D2(long), D3High affinity for D2(long) and D3 receptors.[12]
[3H]NCQ 115D2High affinity and selectivity for dopamine D2 receptors.[13]
Compound 20eD3High binding affinity and 163-fold selectivity for D3 vs D2 receptors.[14]
Oncology and In Vivo Imaging

Fluorine-18 labeled benzamide derivatives have emerged as promising ligands for Positron Emission Tomography (PET) imaging of solid tumors.[17][18] These radiotracers can be used to visualize and quantify the expression of specific receptors in tumors, aiding in diagnosis and monitoring treatment response. A notable application is in imaging the sigma-2 (σ2) receptor status of tumors.[17][18][19] Additionally, 68Ga-labeled fluorinated benzamides are being explored for melanoma imaging.

Antimicrobial Agents

The increasing threat of antibiotic resistance has spurred the search for novel antimicrobial agents.[8] Fluorinated benzamide derivatives have demonstrated promising activity against various bacterial and fungal pathogens.[20][21][22] For instance, certain fluorinated morpholine-containing benzamides have shown good microbial activities.[20] Structure-activity relationship studies have indicated that the position and nature of substituents on the benzamide core are crucial for antimicrobial potency.[23]

Neurodegenerative Diseases

The ability of fluorine to enhance blood-brain barrier permeability makes fluorinated benzamides attractive candidates for treating neurodegenerative diseases like Alzheimer's.[24][10][25][26] Research has shown that some fluorinated benzenesulfonamides can inhibit the aggregation of amyloid-β peptide, a key pathological hallmark of Alzheimer's disease.[27][28]

Structure-Activity Relationship (SAR) Analysis

The biological activity of fluorinated benzamide derivatives is highly dependent on their structural features. The following table summarizes key SAR findings from the literature.

Structural ModificationImpact on Biological ActivityTherapeutic AreaReference
Fluorine substitution on the benzamide coreCan increase binding affinity to dopamine receptors.Dopamine Antagonism[12][13]
Electron-withdrawing groups (e.g., fluorine) at the C-5 position of the benzamide coreLess tolerated in certain Mycobacterium tuberculosis QcrB inhibitors.Antimicrobial[23]
2-fluoroethoxy group at the 4-position of the benzamide regionHigher D3 receptor affinity and selectivity compared to the 2-position.Dopamine Antagonism[14]
Incorporation of fluorine atoms in lysine-based peptidomimeticsIncreased potency against methicillin-resistant Staphylococcus pseudintermedius without significantly enhancing hemolytic properties.Antimicrobial[22]

Conclusion

Fluorinated benzamide derivatives represent a highly valuable class of compounds in modern drug discovery. The strategic incorporation of fluorine provides a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of benzamide-based drug candidates.[1][2][3][4][5][6][7] The continued exploration of novel fluorination strategies and a deeper understanding of the structure-activity relationships will undoubtedly lead to the development of new and improved therapies for a wide range of diseases.

References

  • Patel, D., et al. (2017). Design, Synthesis of Some New N-(2-fluoro-4-morpholin-4-yl-phenyl)-Substituted-Benzamide Derivatives and Screening of Their Microbial Activities. Taylor & Francis Online. [Link]

  • Mukherjee, J., et al. (2001). Comparison of two fluorine-18 labeled benzamide derivatives that bind reversibly to dopamine D2 receptors: in vitro binding studies and positron emission tomography. PubMed. [Link]

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org. [Link]

  • Tu, Z., et al. (2007). Fluorine-18-Labeled Benzamide Analogues for Imaging the σ2 Receptor Status of Solid Tumors with Positron Emission Tomography. ACS Publications. [Link]

  • Unknown Author. (2025). Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]

  • Morkunaite, V., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. [Link]

  • Hall, H., et al. (1995). Synthesis and binding properties of the fluorinated substituted benzamide [3H]NCQ 115, a new selective dopamine D2 receptor ligand. PubMed. [Link]

  • Shukla, R., et al. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Publications. [Link]

  • Kim, D. Y., et al. (2025). 68Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma. PMC - NIH. [Link]

  • Tu, Z., et al. (2007). Fluorine-18-labeled benzamide analogues for imaging the sigma2 receptor status of solid tumors with positron emission tomography. PubMed. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (Date unavailable). Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. ningbo-pharmchem.com. [Link]

  • Gao, Y., et al. (2011). Synthesis and Pharmacological Evaluation of Fluorine-Containing D3 Dopamine Receptor Ligands. American Chemical Society. [Link]

  • Tu, Z., et al. (2007). Fluorine-18-labeled benzamide analogues for imaging the σ>2> receptor status of solid tumors with positron emission tomography. WashU Medicine Research Profiles. [Link]

  • Singh, R. P., et al. (2011). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

  • Avontis, C., et al. (2015). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. PubMed. [Link]

  • Morkunaite, V., et al. (2025). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. [Link]

  • Gillis, E. P., et al. (2015). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Link]

  • El-Sayed, N. S., et al. (2010). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. future-science.com. [Link]

  • Gomes, B., et al. (2015). The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. PubMed. [Link]

  • Shiue, C. Y., et al. (1993). Synthesis and evaluation of high affinity, aryl-substituted [18F]fluoropropylbenzamides for dopamine D-2 receptor studies. PubMed. [Link]

  • Unknown Author. (Date unavailable). The simple fluorine benzamide. ResearchGate. [Link]

  • Unknown Author. (2025). Chemical structure - biological activity relationship in the group of benzamide compounds II. researchgate.net. [Link]

  • Froneman, P. W., et al. (2018). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]

  • Perrault, G., et al. (1990). The discriminant dopamine antagonist property of benzamides is observed at various times after their systemic or intracerebroventricular administration. PubMed. [Link]

  • El-Sayed, N. N. E., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. NIH. [Link]

  • Charushin, V. N., et al. (2025). (PDF) Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). ResearchGate. [Link]

  • Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

  • Al-Ostoot, F. H., et al. (2020). Importance of Fluorine in Benzazole Compounds. PMC - NIH. [Link]

  • Belluti, F., et al. (2014). Fluorinated benzophenone derivatives: balanced multipotent agents for Alzheimer's disease. PubMed. [Link]

  • Smith, M. (2022). A new element in the fight against antibiotic resistance. BioTechniques. [Link]

  • El-Sayed, N. S., et al. (2025). Fluorinated Molecules in the Diagnosis and Treatment of Neurodegenerative Diseases. ResearchGate. [Link]

  • Aslam, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). mdpi.com. [Link]

  • Gharehbaghi, K., et al. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed. [Link]

  • Aslam, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). PubMed. [Link]

  • Jabeen, A., et al. (2018). Fluorinated antimicrobial lysine-based peptidomimetics with activity against methicillin-resistant Staphylococcus pseudintermedius. PubMed. [Link]

  • Imtiaz, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. springer.com. [Link]

  • Zhang, H., et al. (2022). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. PMC. [Link]

  • Vanek, T., et al. (1993). Preparation of fluorinated antibiotics followed by 19F NMR spectroscopy. I. Fluorinated vulgamycins. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for High-Throughput Screening of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Novel Kinase Inhibitor through High-Throughput Screening In the landscape of contemporary drug discovery, the identification of no...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Kinase Inhibitor through High-Throughput Screening

In the landscape of contemporary drug discovery, the identification of novel, potent, and selective kinase inhibitors remains a cornerstone of therapeutic advancement, particularly in oncology and immunology. This document provides a comprehensive guide to the utilization of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride , a synthetically derived small molecule, in high-throughput screening (HTS) campaigns aimed at identifying modulators of a hypothetical novel kinase, hereafter referred to as "Kinase X."

While the precise biological target of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride is an area of active investigation, its structural motifs, particularly the fluorinated benzamide core, are prevalent in a number of approved and investigational kinase inhibitors. This structural analogy provides a strong rationale for its inclusion in kinase-focused screening libraries. This application note will, therefore, present a detailed, scientifically-grounded framework for the screening and characterization of this compound against Kinase X, a putative serine/threonine kinase implicated in a disease-relevant signaling pathway.

The protocols outlined herein are designed to be robust, reproducible, and amenable to the automated workflows typical of HTS environments. Beyond a mere recitation of steps, this guide delves into the scientific rationale behind key experimental choices, providing the user with the necessary insights to adapt and troubleshoot these methods for their specific research context.

Physicochemical Properties of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride

A thorough understanding of the test compound's properties is critical for effective HTS assay design and data interpretation.

PropertyValueSource
Molecular Formula C10H14ClFN2OPubChem[1]
Molecular Weight 232.68 g/mol PubChem[1]
CAS Number 1016788-70-7ChemicalBook[2]
Predicted LogP 0.4PubChem[1]
Appearance White to off-white solidN/A
Solubility Soluble in DMSO and waterN/A

Proposed Mechanism of Action: Targeting the Kinase X ATP-Binding Site

Based on computational modeling and structure-activity relationships of analogous fluorobenzamide-containing compounds that have been shown to inhibit kinases like EGFR, it is hypothesized that N-(3-aminopropyl)-3-fluorobenzamide hydrochloride acts as an ATP-competitive inhibitor of Kinase X.[3] The proposed mechanism involves the formation of hydrogen bonds between the benzamide moiety and the hinge region of the kinase, a common binding motif for this class of inhibitors. The 3-fluorophenyl group is predicted to occupy a hydrophobic pocket within the ATP-binding site, while the aminopropyl tail may interact with solvent-exposed residues, potentially contributing to both potency and selectivity.

G cluster_0 Kinase X Signaling Pathway cluster_1 Inhibition by N-(3-aminopropyl)-3-fluorobenzamide hydrochloride GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Binding Adaptor Adaptor Proteins Rec->Adaptor Recruitment KinaseX Kinase X Adaptor->KinaseX Activation Substrate Downstream Substrate KinaseX->Substrate Phosphorylation TF Transcription Factor Substrate->TF Activation Gene Gene Expression (Proliferation, Survival) TF->Gene Regulation Compound N-(3-aminopropyl)-3-fluorobenzamide hydrochloride KinaseX_ATP ATP Binding Site of Kinase X Compound->KinaseX_ATP Competitive Inhibition ATP ATP ATP->KinaseX_ATP

Caption: Proposed mechanism of Kinase X inhibition.

Primary High-Throughput Screening Protocol: A Luminescence-Based Kinase Assay

The primary screen is designed for rapid and cost-effective interrogation of a large compound library to identify initial "hits." A luminescence-based assay that quantifies ATP consumption is an excellent choice for this purpose, as it is highly sensitive, has a large dynamic range, and is less prone to interference from fluorescent compounds.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A luciferase enzyme then uses the remaining ATP to produce a luminescent signal that is inversely proportional to the activity of Kinase X.

Materials:

  • Recombinant human Kinase X

  • Myelin basic protein (MBP) as a generic kinase substrate

  • ATP

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • N-(3-aminopropyl)-3-fluorobenzamide hydrochloride (and other library compounds) dissolved in 100% DMSO

  • A known kinase inhibitor as a positive control (e.g., Staurosporine)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 384-well, white, solid-bottom assay plates

  • Automated liquid handling systems and a plate-based luminometer

Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the library (typically at a 10 mM stock concentration in DMSO) into the wells of a 384-well assay plate. This results in a final assay concentration of 10 µM.

  • Enzyme and Substrate Addition: Add 2.5 µL of a 2X Kinase X/MBP substrate solution (containing the appropriate concentrations of enzyme and substrate in assay buffer) to each well.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiation of Kinase Reaction: Add 2.5 µL of a 2X ATP solution (in assay buffer) to each well to initiate the kinase reaction. The final ATP concentration should be at its Michaelis-Menten constant (Km) for Kinase X to ensure sensitivity to competitive inhibitors.

  • Reaction Incubation: Incubate the plate for 60 minutes at 30°C.

  • Detection: Add 5 µL of Kinase-Glo® reagent to each well. Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate-based luminometer.

Data Analysis and Hit Criteria:

  • Normalization: Raw luminescence values are normalized to the in-plate controls:

    • 0% Inhibition (Negative Control): Wells containing enzyme, substrate, ATP, and DMSO (no compound).

    • 100% Inhibition (Positive Control): Wells containing enzyme, substrate, ATP, and a saturating concentration of Staurosporine.

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl))

  • Hit Threshold: Compounds exhibiting a percent inhibition greater than three standard deviations from the mean of the negative controls (typically >50% inhibition in this assay format) are considered primary hits.

G start Start compound_plate Compound Plating (50 nL in 384-well plate) start->compound_plate enzyme_add Add Kinase X and Substrate (2.5 µL) compound_plate->enzyme_add pre_incubate Pre-incubation (15 min at RT) enzyme_add->pre_incubate atp_add Add ATP to start reaction (2.5 µL) pre_incubate->atp_add reaction_incubate Kinase Reaction (60 min at 30°C) atp_add->reaction_incubate detection_add Add Kinase-Glo® Reagent (5 µL) reaction_incubate->detection_add detection_incubate Signal Stabilization (10 min at RT) detection_add->detection_incubate read_plate Read Luminescence detection_incubate->read_plate data_analysis Data Analysis (% Inhibition, Z-factor) read_plate->data_analysis end End data_analysis->end

Caption: Primary HTS workflow for Kinase X inhibitors.

Secondary Confirmatory and Potency Assay: A Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

Primary hits must be validated through a secondary assay that employs a different detection technology to eliminate artifacts from the primary screen. A TR-FRET assay is an excellent choice as it is a homogenous, robust, and highly specific method for quantifying kinase activity.

Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by Kinase X. A terbium-labeled anti-phospho-serine/threonine antibody binds to the phosphorylated peptide. When the antibody is bound, its terbium chelate can be excited, and it, in turn, excites a streptavidin-conjugated fluorophore that is bound to the biotinylated peptide, resulting in a FRET signal.

Protocol:

  • Compound Plating: Create a dose-response plate by serially diluting the primary hit compounds (including N-(3-aminopropyl)-3-fluorobenzamide hydrochloride) in DMSO, followed by dispensing into a 384-well assay plate.

  • Kinase Reaction: The kinase reaction is performed in a similar manner to the primary screen, but with a biotinylated peptide substrate specific to Kinase X.

  • Detection: Stop the kinase reaction by adding a solution containing EDTA, the terbium-labeled antibody, and the streptavidin-conjugated acceptor fluorophore.

  • Incubation: Incubate for 60-120 minutes at room temperature to allow for antibody and streptavidin binding.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (one for the donor and one for the acceptor).

Data Analysis:

  • The ratio of the acceptor to donor emission is calculated.

  • These ratios are then used to determine the percent inhibition at each compound concentration.

  • The resulting dose-response curve is fitted to a four-parameter logistic model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

ParameterN-(3-aminopropyl)-3-fluorobenzamide hydrochlorideStaurosporine (Control)
Primary Screen (% Inhibition @ 10 µM) 85%98%
TR-FRET IC50 150 nM10 nM
Selectivity Profile To be determinedBroad-spectrum

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling N-(3-aminopropyl)-3-fluorobenzamide hydrochloride.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4][5]

  • Handling: Do not handle until all safety precautions have been read and understood. Avoid inhalation of dust and contact with skin and eyes.[6] Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep locked up or in an area accessible only to qualified or authorized personnel.[4]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[4]

This compound is suspected of causing genetic defects and is harmful if swallowed. In case of exposure or if you feel unwell, seek medical advice.[4]

Conclusion and Future Directions

This application note provides a robust framework for the high-throughput screening of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride as a potential inhibitor of the novel Kinase X. The described primary and secondary assays offer a reliable and efficient path to identifying and characterizing the inhibitory activity of this and other compounds. Following the successful determination of its in vitro potency, further studies, including selectivity profiling against a panel of other kinases and cell-based assays to determine its effect on the Kinase X signaling pathway, will be crucial next steps in the validation of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride as a valuable chemical probe or a starting point for a drug discovery program.

References

  • PubChemLite - N-(3-aminopropyl)-3-fluorobenzamide hydrochloride (C10H13FN2O). Available from: [Link]

  • Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed. (2025-08-05). Available from: [Link]

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of N-(3-aminopropyl)-3-fluorobenzamide Hydrochloride

Abstract This document provides a comprehensive guide for the scale-up synthesis of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride, a key intermediate in pharmaceutical development. The protocol herein is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride, a key intermediate in pharmaceutical development. The protocol herein is designed for researchers, chemists, and process development professionals, offering a robust, two-step synthetic route optimized for safety, efficiency, and scalability. The procedure begins with the selective acylation of 1,3-diaminopropane with 3-fluorobenzoyl chloride, followed by purification and subsequent conversion to the hydrochloride salt. This guide emphasizes the rationale behind procedural choices, addresses critical scale-up parameters, and provides detailed protocols for ensuring a reproducible and high-purity outcome.

Introduction and Strategic Overview

N-(3-aminopropyl)-3-fluorobenzamide and its hydrochloride salt are valuable building blocks in medicinal chemistry. The synthesis involves the formation of an amide bond between a difunctional amine (1,3-diaminopropane) and an activated carboxylic acid derivative (3-fluorobenzoyl chloride). The primary challenge in this synthesis is achieving mono-acylation of the diamine, preventing the formation of the bis-amide impurity.

This guide presents a strategic approach that leverages a significant excess of 1,3-diaminopropane. This tactic serves a dual purpose:

  • Statistical Control: By increasing the molar ratio of the diamine to the acylating agent, the probability of a single 3-fluorobenzoyl chloride molecule reacting with a fresh diamine molecule is significantly higher than it reacting with the already acylated product.

  • In-Situ Base: The excess amine also functions as a base to neutralize the hydrogen chloride (HCl) gas generated during the acylation reaction, eliminating the need for an additional organic or inorganic base and simplifying downstream purification.

This method is advantageous for scale-up as it employs readily available, cost-effective starting materials and avoids complex protection-deprotection sequences, which can add steps and reduce overall yield.[1][2]

Overall Synthesis Workflow

The synthesis is divided into two primary stages: Amide Formation and Salt Formation.

G cluster_0 Stage 1: Amide Formation cluster_1 Stage 2: Purification & Salt Formation A 1,3-Diaminopropane (Excess) C Acylation Reaction (Schotten-Baumann Conditions) A->C B 3-Fluorobenzoyl Chloride B->C Slow Addition D Crude N-(3-aminopropyl)- 3-fluorobenzamide C->D E Work-up & Extraction D->E G Crystallization E->G F HCl in Solvent (e.g., Isopropanol) F->G H N-(3-aminopropyl)-3-fluorobenzamide Hydrochloride (Final Product) G->H Filtration & Drying

Caption: Overall workflow for the two-stage synthesis.

Materials and Reagents

Proper sourcing and quality control of starting materials are paramount for successful scale-up.

ReagentCAS No.Molar Mass ( g/mol )Recommended PurityKey Supplier Notes
3-Fluorobenzoyl chloride1711-07-5158.56>98%Moisture sensitive; store under inert gas.
1,3-Diaminopropane109-76-274.13>99%Corrosive, fishy odor. Soluble in water and polar solvents.[3]
Dichloromethane (DCM)75-09-284.93ACS Grade, >99.5%Used as the primary reaction solvent.
Sodium Hydroxide (NaOH)1310-73-240.00Pellets, >97%For aqueous work-up to remove excess reactants.
Hydrochloric Acid (HCl)7647-01-036.46Reagent Grade (37%)For pH adjustment during work-up.
Isopropanol (IPA)67-63-060.10Anhydrous, >99.5%Used for hydrochloride salt formation and crystallization.
Sodium Chloride (NaCl)7649-95-858.44ACS GradeFor preparing brine solution.
Anhydrous MgSO₄ or Na₂SO₄7487-88-9120.37ACS GradeFor drying the organic phase.

Detailed Experimental Protocols

Stage 1: Synthesis of N-(3-aminopropyl)-3-fluorobenzamide (Free Base)

This stage focuses on the controlled acylation reaction. The reaction is exothermic and generates HCl gas, which is neutralized by the excess diamine.[4]

Protocol:

  • Reactor Setup: Equip a suitably sized reactor with a mechanical stirrer, a temperature probe, a pressure-equalizing addition funnel, and an inlet for inert gas (Nitrogen or Argon).

  • Reagent Charging: Charge the reactor with Dichloromethane (DCM, 10 volumes relative to the limiting reagent, 3-fluorobenzoyl chloride).

  • Diamine Addition: Add 1,3-diaminopropane (5.0 molar equivalents) to the DCM. Begin stirring and cool the solution to 0-5 °C using an ice-water bath.

  • Acyl Chloride Preparation: In a separate vessel, dissolve 3-fluorobenzoyl chloride (1.0 molar equivalent) in DCM (2 volumes).

  • Controlled Addition: Load the 3-fluorobenzoyl chloride solution into the addition funnel. Add it dropwise to the stirred diamine solution over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

    • Causality: Slow addition is critical to manage the reaction exotherm and to maintain a high localized concentration of diamine, which favors mono-acylation.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • In-Process Check (IPC): Monitor the reaction by TLC or LC-MS to confirm the consumption of the 3-fluorobenzoyl chloride starting material.

Stage 2: Work-up, Purification, and Hydrochloride Salt Formation

This stage is designed to remove unreacted 1,3-diaminopropane and its hydrochloride salt, isolate the free-base product, and then convert it to the final, stable hydrochloride salt.

Protocol:

  • Aqueous Wash: Cool the reaction mixture to 10-15 °C. Add deionized water (5 volumes) and stir for 15 minutes.

  • Basification and Extraction: Adjust the pH of the aqueous layer to >12 by adding 2M sodium hydroxide (NaOH) solution. This ensures the product and any remaining diamine are in their free base form. Separate the organic (DCM) layer.

  • Back Extraction: Extract the aqueous layer with DCM (2 x 3 volumes) to recover any dissolved product.

  • Combine and Wash: Combine all organic layers and wash with brine (2 x 3 volumes) to remove residual water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude N-(3-aminopropyl)-3-fluorobenzamide as an oil or semi-solid.

  • Salt Formation: Dissolve the crude product in anhydrous isopropanol (IPA, 5-7 volumes).

  • HCl Addition: While stirring, slowly add a solution of HCl in isopropanol (commercially available or prepared by bubbling HCl gas through anhydrous IPA) until the pH of the solution is acidic (pH 1-2, checked with moist pH paper).

    • Trustworthiness: Using a pre-prepared HCl solution allows for more precise stoichiometric control compared to bubbling gas directly on a large scale.

  • Crystallization: The hydrochloride salt should begin to precipitate. Stir the resulting slurry at room temperature for 1-2 hours, then cool to 0-5 °C and hold for at least 2 hours to maximize crystal formation.

  • Isolation and Drying: Filter the solid product using a Büchner funnel. Wash the filter cake with a small amount of cold IPA. Dry the product under vacuum at 40-50 °C until a constant weight is achieved.

Scale-Up Considerations and Process Safety

Transitioning from the lab bench to a pilot or manufacturing scale requires careful consideration of several factors.

  • Thermal Management: The acylation reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with controlled cooling is mandatory. The rate of addition of 3-fluorobenzoyl chloride is the primary tool for controlling the temperature.

  • Mixing: Efficient agitation is crucial to ensure rapid dispersion of the added acyl chloride and to prevent localized "hot spots" which can lead to increased formation of the bis-amide impurity.

  • Material Handling:

    • 3-Fluorobenzoyl Chloride: This reagent is corrosive and lachrymatory. Handle only in a well-ventilated area (fume hood or ventilated enclosure) with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

    • 1,3-Diaminopropane: This amine is corrosive and has a strong odor. Use in a well-ventilated area with appropriate PPE.

  • Work-up: On a large scale, extractions can lead to emulsion formation. Allow adequate time for phase separation. The use of brine washes helps to break emulsions.

  • Crystallization and Isolation: The cooling rate during crystallization can affect particle size and purity. A controlled, gradual cooling profile is recommended for forming easily filterable crystals. Ensure the final product is thoroughly dried to remove residual solvents, which is a critical parameter for pharmaceutical intermediates.

G reaction 3-Fluorobenzoyl Chloride 1,3-Diaminopropane (Excess) Schotten-Baumann Acylation - Forms Amide Bond - Generates HCl N-(3-aminopropyl)-3-fluorobenzamide 1,3-Diaminopropane•HCl mechanism The nucleophilic primary amine of 1,3-diaminopropane attacks the electrophilic carbonyl carbon of 3-fluorobenzoyl chloride. The excess diamine acts as an HCl scavenger.

Caption: Chemical transformation in the acylation stage.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • Purity (HPLC): >98%

  • Identity (¹H NMR, ¹³C NMR, MS): Consistent with the structure of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride.

  • Melting Point: To be determined and compared against a reference standard.

References

  • Google Patents. (2013). CN103204784A - Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride.
  • Google Patents. (n.d.). Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride.
  • Pharmaffiliates. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. Retrieved from [Link]

  • Google Patents. (1990). EP 0356366 A1 - A process for the preparation of N-sulfamyl-propionamidine derivatives.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Google Patents. (2003). WO2003106440A2 - Process for the synthesis of a benzamide derivative.
  • PubChem. (n.d.). 3-Fluorobenzoyl chloride. Retrieved from [Link]

  • Google Patents. (1997). WO1997002231A1 - Process for the preparation of 1,3-diaminopropane derivatives and intermediates useful in this process.
  • Google Patents. (1999). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
  • ResearchGate. (n.d.). Synthesis of benzamide derivatives. Reagents and conditions: (i) (COCl)2, DCM, reflux. Retrieved from [Link]

  • MDPI. (2023). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]

  • ACS Publications. (2021). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2013). Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines. Retrieved from [Link]

  • Google Patents. (2009). CN101503372A - A kind of preparation method of fluorobenzamide compound.
  • RSC Publishing. (2014). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

  • MDPI. (2018). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Diaminopropane. Retrieved from [Link]

  • Journal of the Chemical Society C. (1967). Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines. Retrieved from [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • NIH. (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. Retrieved from [Link]

  • ResearchGate. (2022). Reaction of N-acetylbenzamides with hydroxylamine hydrochloride: synthesis of 3-methyl-5-aryl-1,2,4-oxadiazoles. Retrieved from [Link]

  • NIH. (2016). A Sustainable Green Enzymatic Method for Amide Bond Formation. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. Retrieved from [Link]

Sources

Method

Application Note: A Comprehensive Guide to the Analytical Purity Assessment of N-(3-aminopropyl)-3-fluorobenzamide Hydrochloride

Abstract This document provides a detailed technical guide for the comprehensive purity assessment of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride (PFB-HCl), an important chemical entity in pharmaceutical developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for the comprehensive purity assessment of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride (PFB-HCl), an important chemical entity in pharmaceutical development. Ensuring the purity, identity, and quality of Active Pharmaceutical Ingredients (APIs) is a cornerstone of drug safety and efficacy.[1] This guide outlines an integrated, multi-technique analytical strategy grounded in regulatory expectations, primarily those set forth by the International Council for Harmonisation (ICH). We present detailed protocols for High-Performance Liquid Chromatography (HPLC) for assay and organic impurity profiling, Headspace Gas Chromatography (GC-HS) for residual solvent analysis, and ancillary methods for structural confirmation and water content determination. The causality behind experimental choices is explained to provide researchers and drug development professionals with a robust framework for method implementation and validation.

Introduction: The Criticality of Purity

N-(3-aminopropyl)-3-fluorobenzamide hydrochloride is a fluorinated benzamide derivative with potential applications as a pharmaceutical intermediate or active ingredient. The presence of impurities, which can arise from starting materials, by-products of synthesis, or degradation, can significantly impact the safety, efficacy, and stability of the final drug product.[2][3] Therefore, a rigorous and validated analytical control strategy is not merely a procedural step but a fundamental requirement for regulatory compliance and patient safety.[4][5]

This guide is designed to serve as a practical resource, detailing the necessary analytical methodologies to establish a complete purity profile for PFB-HCl, in alignment with global regulatory standards such as the ICH Q3A(R2) guidelines for impurities in new drug substances.[6][7]

Compound Profile
  • Chemical Name: N-(3-aminopropyl)-3-fluorobenzamide hydrochloride

  • CAS Number: 1280980-98-4[8]

  • Molecular Formula: C₁₀H₁₄ClFN₂O[8]

  • Molecular Weight: 232.68 g/mol [8]

  • Chemical Structure:

    
    
    

Regulatory Framework: The ICH Impurity Thresholds

The analytical strategy is dictated by the need to detect, identify, and quantify impurities relative to established safety thresholds. The ICH Q3A(R2) guideline provides a framework for this process.[2][6][9]

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. For most APIs, this is ≥0.05%.

  • Identification Threshold: The level at which the structure of an impurity must be determined. This typically starts at 0.10% or a daily intake of 1.0 mg, whichever is lower.[2]

  • Qualification Threshold: The level at which an impurity's biological safety must be established. This often begins at 0.15%.[2]

Our analytical approach is therefore designed with sufficient sensitivity and specificity to meet these stringent requirements.

Integrated Analytical Workflow

A single analytical technique is insufficient to fully characterize an API. A comprehensive assessment relies on an orthogonal set of methods, each providing a unique piece of the purity puzzle. The overall workflow integrates chromatographic separations for quantification with spectroscopic methods for identification.

API Purity Workflow Figure 1: Integrated Workflow for API Purity Assessment cluster_0 Sample Receipt & Preparation cluster_1 Chromatographic Analysis cluster_2 Physicochemical & Spectroscopic Analysis cluster_3 Data Evaluation & Reporting Sample PFB-HCl Batch Prep Prepare Standard & Sample Solutions Sample->Prep HPLC HPLC-UV (Assay & Organic Impurities) Prep->HPLC GC GC-HS-FID (Residual Solvents) Prep->GC KF Karl Fischer (Water Content) Prep->KF LCMS LC-MS (Impurity ID) Prep->LCMS NMR NMR (¹H, ¹³C, ¹⁹F) (Structural ID) Prep->NMR Eval Evaluate vs. Specifications (ICH Thresholds) HPLC->Eval GC->Eval KF->Eval LCMS->Eval NMR->Eval Report Certificate of Analysis (CoA) Eval->Report

Caption: Figure 1: Integrated Workflow for API Purity Assessment.

Core Methodologies and Protocols

As a Senior Application Scientist, the following protocols are presented not just as steps, but as systems designed for reproducibility and validation. The rationale behind key parameters is provided to empower the user to adapt and troubleshoot effectively.

Method 1: HPLC for Assay and Organic Impurity Profiling

Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for the analysis of non-volatile pharmaceutical compounds.[10] It separates the API from its process-related impurities and degradation products based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. UV detection is employed, leveraging the chromophoric nature of the benzamide moiety.

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Adjust the pH to 3.0 using orthophosphoric acid. This low pH ensures that the primary and secondary amine groups of PFB-HCl are protonated, leading to sharp, symmetrical peak shapes. Filter through a 0.45 µm nylon filter.

    • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

  • Standard Solution Preparation (for Assay):

    • Accurately weigh approximately 25 mg of PFB-HCl reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and B (Diluent). This yields a concentration of ~500 µg/mL.

  • Sample Solution Preparation (for Assay & Impurities):

    • Prepare in the same manner as the Standard Solution, using the PFB-HCl test sample. This concentration is suitable for quantifying the main peak and detecting impurities at the 0.05% level.

  • Chromatographic System and Conditions:

    • Inject the solutions onto the HPLC system. The gradient elution is designed to first elute polar impurities, then the main API peak, and finally any non-polar impurities that may be present.

Table 1: Recommended HPLC Parameters

ParameterRecommended SettingRationale
HPLC System Gradient-capable with UV/PDA DetectorRequired for separating impurities with a wide polarity range.
Column C18, 250 mm x 4.6 mm, 5 µmIndustry-standard stationary phase providing excellent retention and resolution for aromatic compounds.
Mobile Phase A: 20 mM KH₂PO₄, pH 3.0B: AcetonitrileBuffered aqueous-organic mobile phase is standard for RP-HPLC of ionizable compounds.
Gradient 0-5 min: 10% B5-25 min: 10% to 70% B25-30 min: 70% B30-32 min: 70% to 10% B32-40 min: 10% BA shallow gradient ensures robust separation of closely eluting impurities from the main peak.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detector UV at 235 nmWavelength selected based on the UV absorbance maximum of the fluorobenzamide chromophore.
Injection Vol. 10 µLA small volume minimizes potential peak distortion from the injection solvent.

Data Analysis:

  • Assay (%): Calculate using the external standard method, comparing the peak area of the PFB-HCl in the sample to that of the reference standard.

  • Impurities (%): Calculate using area normalization, assuming all impurities have the same response factor as the main peak. Report any impurity ≥0.05%.

Impurity_Characterization_Decision_Tree Figure 2: ICH Q3A Decision Logic for Impurity Management Start Detect Impurity by HPLC Check_Reporting Level > Reporting Threshold (≥0.05%)? Start->Check_Reporting Report Report in Batch Data Check_Reporting->Report Yes End_No_Action No Action Required Check_Reporting->End_No_Action No Check_ID Level > Identification Threshold (≥0.10%)? Report->Check_ID Identify Elucidate Structure (e.g., LC-MS, NMR) Check_ID->Identify Yes End_Controlled Control with Specification Check_ID->End_Controlled No Check_Qual Level > Qualification Threshold (≥0.15%)? Identify->Check_Qual Qualify Establish Safety (Toxicology Studies or Literature) Check_Qual->Qualify Yes Check_Qual->End_Controlled No Qualify->End_Controlled

Caption: Figure 2: ICH Q3A Decision Logic for Impurity Management.

Method 2: GC-HS for Residual Solvent Analysis

Principle: Per ICH Q3C, residual solvents used in the synthesis must be controlled. Headspace Gas Chromatography (GC-HS) is the definitive technique for this. The sample is heated in a sealed vial, allowing volatile solvents to partition into the headspace gas, which is then injected into the GC. This prevents the non-volatile API from contaminating the GC system. A Flame Ionization Detector (FID) provides excellent sensitivity for organic solvents.

Protocol:

  • Solvent and Standard Preparation:

    • Diluent: Dimethyl sulfoxide (DMSO) or another suitable high-boiling, polar aprotic solvent.

    • Standard Stock Solution: Prepare a stock solution containing known concentrations of all potential residual solvents (e.g., acetone, isopropanol, toluene, etc.) from the manufacturing process in the diluent.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of PFB-HCl into a 20 mL headspace vial.

    • Add 5.0 mL of the diluent.

    • Crimp the vial securely with a PTFE-lined septum.

  • GC-HS System and Conditions:

Table 2: Recommended GC-HS Parameters

ParameterRecommended SettingRationale
GC System GC with Headspace Autosampler and FIDStandard configuration for automated and sensitive solvent analysis.
Column DB-624, 30 m x 0.32 mm, 1.8 µmA 6% cyanopropylphenyl phase is ideal for separating common polar and non-polar solvents.
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Oven Program 40 °C (hold 5 min), then ramp at 10 °C/min to 220 °C (hold 5 min)A temperature ramp ensures separation of both highly volatile (e.g., methanol) and less volatile (e.g., DMF) solvents.
Injector Temp. 230 °CEnsures complete volatilization of analytes.
Detector Temp. 250 °C (FID)Prevents condensation of analytes in the detector.
HS Vial Temp. 80 °CBalances efficient partitioning of solvents into the headspace without causing sample degradation.
HS Loop Temp. 90 °CPrevents condensation during transfer to the GC.
HS Transfer Line 100 °CPrevents condensation during transfer to the GC.
HS Incubation 15 minAllows the sample to reach thermal equilibrium.
Ancillary Analytical Methods

Structural Confirmation (NMR and MS):

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are essential for the unambiguous confirmation of the PFB-HCl structure. The ¹⁹F NMR spectrum provides a highly specific signal for the fluorine atom, serving as a powerful identity test.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry is the primary tool for identifying unknown impurities that exceed the ICH identification threshold. It provides crucial molecular weight data, which, combined with fragmentation patterns, allows for structural elucidation.

Water Content (Karl Fischer Titration):

  • Principle: Water content is determined by Karl Fischer titration, a highly specific and accurate method. This is critical as water can affect API stability and must be accounted for when calculating the assay on an anhydrous basis.

  • Method: A coulometric Karl Fischer titrator is typically used for the low water content expected in a crystalline solid.

Method Validation Principles

Any analytical method used for quality control must be validated to prove its suitability for the intended purpose.[4][11][12] The validation process, guided by ICH Q2(R1), must demonstrate:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.

  • Linearity: A proportional relationship between analyte concentration and the method's response over a defined range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results (repeatability and intermediate precision).

  • Range: The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The purity assessment of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride requires a scientifically sound, multi-faceted analytical strategy. The combination of a stability-indicating HPLC method for assay and organic impurities, a GC-HS method for residual solvents, and spectroscopic techniques for identity confirmation provides a comprehensive and defensible data package. The protocols outlined in this application note serve as a robust starting point for method development, optimization, and validation in a regulated pharmaceutical environment. Adherence to these principles ensures that the quality of the API is well-understood and controlled, which is the ultimate foundation for producing safe and effective medicines.

References

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Vertex AI Search.
  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma.
  • Validating Analytical Methods in Pharmaceuticals. (n.d.). Pharmuni.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). . Retrieved January 20, 2026, from

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.).
  • Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry. (2024, December 24). YouTube.
  • Validation of Analytical Methods: A Review. (n.d.). Gavin Publishers.
  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. (n.d.). IKEV.
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency (EMA).
  • Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). (n.d.).
  • Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. (n.d.). Nicovaper.
  • Active Pharmaceutical Ingredient (API) Process Inspection. (2006, February 13).
  • N-(3-aminopropyl)-3-fluorobenzamide hydrochloride. (2025, November 5). ChemSrc.
  • Five Key Strategies to Ensure Quality in Active Pharmaceutical Ingredients. (n.d.).

Sources

Method

Application Note: Protocol for the Dissolution of N-(3-aminopropyl)-3-fluorobenzamide Hydrochloride for Pre-Clinical Assays

Abstract This document provides a detailed protocol and scientific rationale for the dissolution of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride (CAS No. 1280980-98-4), a critical first step for its use in a variety...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol and scientific rationale for the dissolution of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride (CAS No. 1280980-98-4), a critical first step for its use in a variety of biological and pharmacological assays. Due to the limited availability of specific solubility data for this compound, this guide emphasizes a systematic approach to solvent selection and stock solution preparation. The protocols herein are designed to ensure solution stability, concentration accuracy, and compatibility with downstream applications, particularly cell-based and biochemical assays.

Introduction: Understanding the Molecule

N-(3-aminopropyl)-3-fluorobenzamide hydrochloride is a small molecule featuring a fluorinated benzamide group linked to an aminopropyl side chain. As a hydrochloride salt, it is expected to have enhanced aqueous solubility compared to its free base form.[1][2] The presence of the primary amine and the amide linkage are key chemical features that dictate its solubility and stability profile. The benzamide structure itself has relatively low water solubility.[3] Furthermore, benzamide derivatives can be susceptible to hydrolysis, a process significantly influenced by pH and temperature.[4][5][6] Therefore, a carefully considered dissolution strategy is paramount for obtaining reliable and reproducible assay results.

Compound Properties Summary Table:

PropertyValueSource
CAS Number 1280980-98-4[7]
Molecular Formula C₁₀H₁₄ClFN₂O[7]
Molecular Weight 232.68 g/mol [8]
Structure A fluorinated benzamide with an aminopropyl group, supplied as a hydrochloride salt.Inferred from name and CAS

Core Principles of Dissolution for Amine Hydrochloride Salts

The dissolution of amine hydrochloride salts for biological assays is governed by a few key principles:

  • "Like Dissolves Like": The polarity of the solvent should be matched to the polarity of the solute. As a salt, this compound has ionic character, suggesting solubility in polar solvents.

  • pH is Critical: The pH of the solvent will influence the ionization state of the aminopropyl group. In acidic to neutral solutions, the amine will be protonated, which generally favors aqueous solubility. In basic conditions, it will be deprotonated to the free base, which may be less soluble.[5]

  • Co-solvents for Poorly Soluble Compounds: For compounds that exhibit poor aqueous solubility despite being a salt, organic co-solvents like Dimethyl Sulfoxide (DMSO) or ethanol are commonly used to create a concentrated stock solution.[9] This stock is then serially diluted into the aqueous assay buffer.

  • Stability Over Time: The chemical stability of the dissolved compound must be considered. For benzamides, hydrolysis can be a concern, particularly at non-neutral pH.[4][5] It is often recommended to use freshly prepared solutions.[5]

Recommended Protocol for Solubility Determination

Before preparing a bulk stock solution, it is essential to perform a small-scale solubility test. This will determine the optimal solvent system for your desired concentration.

Materials:
  • N-(3-aminopropyl)-3-fluorobenzamide hydrochloride

  • Calibrated analytical balance

  • Volumetric flasks (Class A)[10]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Selection of solvents:

    • Deionized water (Type I)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • Ethanol (95-100%), cell culture grade

Step-by-Step Protocol:
  • Weighing the Compound: Accurately weigh out a small amount of the compound (e.g., 1-5 mg) into several separate sterile microcentrifuge tubes.[10]

  • Solvent Addition: To each tube, add a precise volume of a different solvent to achieve a high target concentration (e.g., 10 mg/mL or 50 mM).

  • Dissolution:

    • Vortex the tubes vigorously for 2-3 minutes.

    • Visually inspect for any undissolved particulate matter.

    • If particulates remain, gentle warming in a water bath (37°C) for 10-15 minutes may aid dissolution. Caution: Elevated temperatures can accelerate degradation.[5]

    • Sonication for 5-10 minutes can also be attempted.

  • Observation and Documentation: Record the solubility in each solvent system (e.g., "freely soluble," "partially soluble," "insoluble").

Solubility Testing Workflow Diagram:

G cluster_prep Preparation cluster_test Solubility Testing cluster_analysis Analysis & Decision weigh Weigh Compound (1-5 mg) into multiple tubes add_solvents Add Solvents: - Water - PBS - DMSO - Ethanol weigh->add_solvents mix Vortex / Sonicate / Gentle Warming (37°C) add_solvents->mix observe Visually Inspect for Undissolved Particulate mix->observe soluble Completely Soluble? observe->soluble soluble->mix No (add more solvent) record Record Maximum Achieved Concentration soluble->record Yes proceed Proceed to Stock Solution Preparation record->proceed

Caption: Workflow for systematic solubility testing.

Protocol for Preparation of a Concentrated Stock Solution

Once an appropriate solvent is identified, a concentrated stock solution can be prepared.[11][12] This allows for accurate serial dilutions and minimizes the volume of solvent added to the final assay.

Scenario 1: Compound is Soluble in an Aqueous Buffer (e.g., PBS)
  • Calculation: Determine the mass of the compound needed to achieve the desired stock concentration (e.g., 10 mM). Remember to use the full molecular weight of the hydrochloride salt (232.68 g/mol ).

  • Weighing: Accurately weigh the calculated mass of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride and place it in a sterile conical tube or volumetric flask.

  • Dissolution: Add approximately 80% of the final desired volume of sterile PBS (or other aqueous buffer).

  • Mixing: Mix by vortexing or gentle agitation until the compound is fully dissolved. A magnetic stirrer can be used for larger volumes.[13]

  • Final Volume: Bring the solution to the final desired volume with the buffer. Ensure the solution is homogenous.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, labeled storage tube.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Scenario 2: Compound Requires an Organic Co-Solvent (e.g., DMSO)

This is a common scenario for cell-based assays.[9]

  • Calculation: Calculate the mass of the compound required for a high-concentration stock in DMSO (e.g., 50-100 mM).

  • Weighing and Dissolution: Accurately weigh the compound into a sterile glass vial or conical tube. Add the calculated volume of cell culture-grade DMSO and vortex until fully dissolved.

  • Storage: Store the DMSO stock in small, single-use aliquots at -20°C or -80°C in tubes suitable for low-temperature storage.

  • Preparation of Working Solutions: When preparing for an assay, the DMSO stock is serially diluted in the appropriate cell culture medium or assay buffer. Crucially, ensure the final concentration of DMSO in the assay does not exceed a level toxic to the cells (typically <0.5%, but should be empirically determined).

Decision Tree for Solvent Selection:

Caption: Decision-making process for solvent selection.

Quality Control and Best Practices

  • Purity: Always use the compound from a reputable source with a known purity. Impurities can affect solubility and assay results.

  • Accuracy: Use calibrated pipettes and balances for all measurements. For highly accurate concentrations, volumetric flasks are recommended.[10]

  • Labeling: Clearly label all stock solutions with the compound name, concentration, solvent, date of preparation, and storage conditions.[11]

  • Stability: For initial experiments, it is advisable to prepare fresh dilutions from the frozen stock on the day of the experiment. The stability of the compound in your specific assay buffer and at working concentrations should be validated if the assay is performed over an extended period.

  • Safety: Handle N-(3-aminopropyl)-3-fluorobenzamide hydrochloride in accordance with its Safety Data Sheet (SDS). Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

References

  • Koshy, K. T. (1969). Comparative stability of benzamide, salicylamide, and some N-substituted derivatives. Journal of Pharmaceutical Sciences, 58(5), 560-3. [Link]

  • VerHeul, R. (2017). Is there any protocols for making stock solution in cytotoxicity assay? ResearchGate. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Bitesize Bio. [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Rice University. [Link]

  • Myerson, A. S., et al. (2019). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 19(11), 6566–6575. [Link]

  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl? ResearchGate. [Link]

  • Lab Skills. (2021). Preparing Stock Solutions. YouTube. [Link]

  • Bunton, C. A., Nayak, B., & O'Connor, C. (1966). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry, 31(5), 1525–1529. [Link]

  • PubChem. (n.d.). 3-Fluorobenzamide. PubChem. [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid? Quora. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Wikipedia. (n.d.). Benzamide. Wikipedia. [Link]

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Sciencemadness.org. [Link]

  • PubChem. (n.d.). 3-Aminopropanamide hydrochloride. PubChem. [Link]

Sources

Application

Application Note: Comprehensive Structural Analysis of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride using NMR and Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals. Introduction: The Need for Rigorous Characterization N-(3-aminopropyl)-3-fluorobenzamide hydrochloride (Molecular Formula: C₁₀H₁₄ClFN₂O) is a small o...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Need for Rigorous Characterization

N-(3-aminopropyl)-3-fluorobenzamide hydrochloride (Molecular Formula: C₁₀H₁₄ClFN₂O) is a small organic molecule that serves as a valuable building block in medicinal chemistry and materials science. The presence of multiple functional groups—a fluorinated aromatic ring, a secondary amide, and a primary amine hydrochloride salt—necessitates a robust and multi-faceted analytical approach for unambiguous structural verification and purity assessment.

This guide provides an in-depth technical overview and detailed protocols for the comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution Mass Spectrometry (MS). The synergy between NMR, which reveals the precise atomic connectivity and spatial relationships within the molecule, and MS, which confirms elemental composition and fragmentation patterns, offers a self-validating system for structural elucidation.[1][2]

dot graph TD { subgraph "Overall Analytical Workflow" A[Synthesis of N-(3-aminopropyl)-3-fluorobenzamide HCl] --> B{Initial Purity Check}; B --> C[NMR Sample Preparation]; B --> D[MS Sample Preparation]; C --> E{NMR Data Acquisition}; D --> F{MS Data Acquisition}; E --> G[1D/2D NMR Spectra]; F --> H[HRMS & MS/MS Spectra]; G --> I{Structure Verification}; H --> I; I --> J[Final Report]; end style A fill:#F1F3F4,stroke:#5F6368 style B fill:#F1F3F4,stroke:#5F6368 style C fill:#E8F0FE,stroke:#4285F4 style D fill:#E8F0FE,stroke:#4285F4 style E fill:#E6F4EA,stroke:#34A853 style F fill:#E6F4EA,stroke:#34A853 style G fill:#FFF7E0,stroke:#FBBC05 style H fill:#FFF7E0,stroke:#FBBC05 style I fill:#FCE8E6,stroke:#EA4335 style J fill:#F1F3F4,stroke:#5F6368 } caption: "Overall analytical workflow for the compound."

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of molecular structure determination. For N-(3-aminopropyl)-3-fluorobenzamide hydrochloride, a suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments are employed to assemble the molecular puzzle piece by piece.

Causality Behind Experimental Choices
  • ¹H NMR: Provides the most sensitive initial look, mapping the number, environment, and connectivity of protons.

  • ¹³C NMR & DEPT-135: Reveals the carbon skeleton. A DEPT-135 experiment is crucial to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR: A highly sensitive experiment that confirms the presence and electronic environment of the single fluorine atom.[3] Its wide chemical shift range makes assignment straightforward.[3][4][5]

  • 2D COSY (COrrelation SpectroscopY): Identifies protons that are spin-spin coupled (typically on adjacent carbons), allowing for the tracing of the aminopropyl chain.[6][7]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to its directly attached carbon, linking the proton and carbon frameworks.[6][7]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is the key for connecting molecular fragments. It shows correlations between protons and carbons over two to three bonds, for example, linking the aromatic protons to the amide carbonyl carbon, and the propyl chain protons to both the amide nitrogen and the aromatic ring.[6][7]

Detailed Protocol: NMR Sample Preparation & Acquisition

Rationale for Solvent Choice: The hydrochloride salt form of the analyte necessitates a polar solvent capable of dissolving ionic species. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high polarity and ability to solubilize such salts, ensuring a homogeneous sample for high-quality spectra.[8]

Step-by-Step Sample Preparation:

  • Weighing: Accurately weigh 10-15 mg of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride for ¹H and 2D NMR, or 30-50 mg for a high-quality ¹³C NMR spectrum, into a clean, dry vial.[9][10]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[11] The solvent must be deuterated to avoid a large interfering solvent signal and to provide the deuterium lock signal for the spectrometer.

  • Mixing: Gently vortex or shake the vial until the sample is completely dissolved.

  • Filtration: To prevent line broadening and poor spectral resolution caused by suspended particles, filter the solution directly into a clean 5 mm NMR tube.[9] A Pasteur pipette with a small, tightly packed plug of glass wool is effective.

  • Final Volume Check: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm to be within the active volume of the NMR probe coils.[9][11]

  • Labeling: Clearly label the NMR tube with the sample identification.

Table 1: Recommended NMR Spectrometer Parameters (400 MHz)

Parameter ¹H NMR ¹³C{¹H} NMR ¹⁹F NMR COSY HSQC HMBC
Pulse Program zg30 zgpg30 zg30 cosygpprqf hsqcedetgpsisp2.2 hmbcgplpndqf
Solvent DMSO-d₆ DMSO-d₆ DMSO-d₆ DMSO-d₆ DMSO-d₆ DMSO-d₆
Temperature 298 K 298 K 298 K 298 K 298 K 298 K
Number of Scans 16 1024 64 8 4 16
Relaxation Delay 2.0 s 2.0 s 2.0 s 2.0 s 1.5 s 2.0 s
Spectral Width 12 ppm 240 ppm 200 ppm 12 x 12 ppm 12 x 165 ppm 12 x 220 ppm

| Reference | TMS (0 ppm) | TMS (0 ppm) | CFCl₃ (0 ppm) | - | - | - |

Predicted Spectral Data & Interpretation

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: Chemical shifts are predictions and may vary slightly. Multiplicities are based on expected coupling patterns.)

Atom(s)AssignmentPredicted ¹H Shift (ppm)MultiplicityPredicted ¹³C Shift (ppm)
H-2'Aromatic~7.7-7.8d114.5 (d, J≈23 Hz)
H-4'Aromatic~7.4-7.5ddd119.0 (d, J≈21 Hz)
H-5'Aromatic~7.5-7.6t130.5
H-6'Aromatic~7.6-7.7d124.0
C-1'Aromatic--136.0 (d, J≈7 Hz)
C-2'Aromatic--114.5 (d, J≈23 Hz)
C-3'Aromatic (C-F)--162.5 (d, J≈245 Hz)
C-4'Aromatic--119.0 (d, J≈21 Hz)
C-5'Aromatic--130.5
C-6'Aromatic--124.0
C=OAmide Carbonyl--~165.5
NHAmide~8.6-8.8t-
H-αPropyl Chain~3.3-3.4q~36.5
H-βPropyl Chain~1.8-1.9quintet~25.0
H-γPropyl Chain~2.8-2.9t~37.0
NH₃⁺Ammonium~8.0-8.3broad s-
  • ¹⁹F NMR: A single signal is expected in the typical range for fluoroaromatic compounds, approximately -110 to -120 ppm.[4][12]

  • 2D NMR Confirmation: The structural assignment is solidified using 2D NMR.

dot graph { layout=neato; node [shape=plaintext]; edge [color="#4285F4"];

} caption: "Key HMBC correlations for structure confirmation."

Mass Spectrometry (MS) Analysis

Mass spectrometry provides orthogonal data to NMR by confirming the molecular weight and offering structural insights through fragmentation analysis.

Causality Behind Experimental Choices
  • Ionization Technique: Electrospray Ionization (ESI) is the method of choice. It is a "soft" ionization technique ideal for polar, pre-charged, or thermally labile molecules like N-(3-aminopropyl)-3-fluorobenzamide hydrochloride.[13][14] It generates intact protonated molecules [M+H]⁺ with minimal in-source fragmentation, making molecular weight determination straightforward.[14]

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap, is critical. It measures the mass-to-charge ratio (m/z) with high accuracy (typically <5 ppm error), allowing for the unambiguous determination of the elemental formula from the exact mass.

  • Tandem MS (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions. These fragments correspond to logical cleavages of the molecule's bonds and provide a "fingerprint" that validates the proposed structure.[14][15]

Detailed Protocol: MS Sample Preparation & Acquisition

Rationale for Sample Preparation: ESI-MS is highly sensitive to concentration and contaminants. Samples must be dilute and free of non-volatile salts (e.g., phosphates, sulfates) and buffers to prevent signal suppression and instrument contamination.[16]

Step-by-Step Sample Preparation:

  • Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a volatile solvent like methanol or acetonitrile.[16]

  • Working Solution: Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL.[16] The final solvent should be a mixture compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid to aid protonation.[14]

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter into a clean autosampler vial to remove any particulates.[16]

Table 3: Recommended ESI-MS Parameters

Parameter Setting Rationale
Instrument Q-TOF or Orbitrap Provides high mass accuracy and resolution.
Ionization Mode ESI Positive The molecule has two basic nitrogen atoms, readily accepting a proton.
Mass Range 50 - 500 m/z Covers the expected precursor and fragment ions.
Capillary Voltage 3.0 - 4.0 kV Optimizes the electrospray process.
Cone/Skimmer Voltage 20 - 40 V Low voltage to minimize in-source fragmentation.
Desolvation Temp. 250 - 350 °C Aids in solvent evaporation from droplets.

| Collision Energy (MS/MS) | 10 - 30 eV (Ramp) | A range of energies ensures generation of multiple informative fragments. |

Predicted Spectral Data & Interpretation
  • Molecular Ion: The neutral free base C₁₀H₁₃FN₂O has a monoisotopic mass of 196.1012 Da.[17][18] In positive ESI mode, the primary ion observed will be the protonated molecule, [M+H]⁺.

    • Expected Exact Mass [M+H]⁺: 197.1085

    • Elemental Formula Confirmation: HRMS measurement should confirm the formula C₁₀H₁₄FN₂O⁺ within 5 ppm mass accuracy.

  • MS/MS Fragmentation: The fragmentation pattern provides a roadmap of the molecule's structure.

dot graph { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FEF7E0", fontcolor="#202124"]; edge [fontsize=10, color="#34A853"];

} caption: "Proposed ESI-MS/MS fragmentation pathway."

Table 4: Predicted Major Fragment Ions in MS/MS

m/z (Exact) Formula Description of Loss
180.0822 C₁₀H₁₁FN₂O⁺ Loss of ammonia (NH₃) from the protonated aminopropyl terminus.
123.0343 C₇H₄FO⁺ Cleavage of the amide C-N bond, forming the stable 3-fluorobenzoyl cation. This is often a dominant fragment for benzamides.
95.0237 C₆H₄F⁺ Subsequent loss of carbon monoxide (CO) from the benzoyl cation (m/z 123).

| 58.0651 | C₃H₈N⁺ | Cleavage of the amide C-N bond with charge retention on the aminopropyl fragment. |

Conclusion

The structural characterization of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride is robustly achieved through the complementary application of NMR spectroscopy and mass spectrometry. ¹H, ¹³C, and ¹⁹F NMR, augmented with 2D correlation experiments like COSY, HSQC, and HMBC, provide an unambiguous map of the atomic framework and connectivity. High-resolution mass spectrometry confirms the elemental composition with high accuracy, while MS/MS fragmentation patterns corroborate the assigned structure by revealing predictable bond cleavages. Together, these methods provide a self-validating dataset essential for confirming the identity and purity of this key chemical entity in research and development settings.

References

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). Retrieved January 20, 2026, from [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). Retrieved January 20, 2026, from [Link]

  • 2D NMR Spectroscopy. (n.d.). Retrieved January 20, 2026, from [Link]

  • 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (n.d.). Retrieved January 20, 2026, from [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | OMICS International. (n.d.). Retrieved January 20, 2026, from [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). Retrieved January 20, 2026, from [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - anuchem. (2013). Retrieved January 20, 2026, from [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - NIH. (2019, February 10). Retrieved January 20, 2026, from [Link]

    • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). Retrieved January 20, 2026, from [Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. (n.d.). Retrieved January 20, 2026, from [Link]

  • N-(3-aminopropyl)-3-fluorobenzamide hydrochloride (C10H13FN2O) - PubChemLite. (n.d.). Retrieved January 20, 2026, from [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved January 20, 2026, from [Link]

  • Simultaneous Detection of Polar and Nonpolar Molecules by Nano-ESI MS with Plasma Ignited by an Ozone Generator Power Supply - PMC - NIH. (2025, June 11). Retrieved January 20, 2026, from [Link]

  • 7.6: Interpreting 2-D NMR Spectra - Chemistry LibreTexts. (2023, February 11). Retrieved January 20, 2026, from [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81 - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved January 20, 2026, from [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - RSC Publishing. (n.d.). Retrieved January 20, 2026, from [Link]

  • Prediction of 1H-NMR shifts with Ambit-HNMR software - Bulgarian Chemical Communications. (2021, March 29). Retrieved January 20, 2026, from [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). Retrieved January 20, 2026, from [Link]

  • CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy - ChemRxiv. (n.d.). Retrieved January 20, 2026, from [Link]

  • Computational protocols for calculating 13C NMR chemical shifts - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds | Analytical Chemistry - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]

  • CAS#:1280980-98-4 | N-(3-aminopropyl)-3-fluorobenzamide hydrochloride. (2025, November 5). Retrieved January 20, 2026, from [Link]

  • Predict 1H proton NMR spectra - NMRDB.org. (n.d.). Retrieved January 20, 2026, from [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES - The University of Liverpool Repository. (n.d.). Retrieved January 20, 2026, from [Link]

  • CASPRE - 13 C NMR Predictor. (n.d.). Retrieved January 20, 2026, from [Link]

  • Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - ELTE. (2019, February 10). Retrieved January 20, 2026, from [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF - ResearchGate. (2025, August 6). Retrieved January 20, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 20, 2026, from [Link]

  • 2-bromobenzene-1-sulfonamide hydrochloride,N-(3-aminopropyl) - Chemical Register. (n.d.). Retrieved January 20, 2026, from [Link]

  • The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (n.d.). Retrieved January 20, 2026, from [Link]

  • 3-Aminopropanamide hydrochloride | C3H9ClN2O | CID 22222288 - PubChem - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

Method

Application Notes &amp; Protocols for N-(3-aminopropyl)-3-fluorobenzamide hydrochloride as a Novel Chemical Probe

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Publicly available scientific literature does not currently specify a definitive biological target or mechanism of action for N-(3-aminopropyl)-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature does not currently specify a definitive biological target or mechanism of action for N-(3-aminopropyl)-3-fluorobenzamide hydrochloride. The following document is presented as a comprehensive guide for researchers on how to characterize and utilize this molecule, or structurally similar compounds, as a novel chemical probe. The proposed targets and pathways are hypothetical and serve to illustrate the experimental workflow for probe validation and application, based on the established activities of the broader benzamide class of molecules.

Introduction: The Benzamide Scaffold in Chemical Biology

The benzamide functional group is a privileged scaffold in medicinal chemistry and chemical biology, forming the core of numerous bioactive compounds.[1] Derivatives of this structure have been developed to target a wide array of biological pathways critical for cellular function and disease. The incorporation of a fluorine atom, as seen in N-(3-aminopropyl)-3-fluorobenzamide, can significantly modulate key properties such as metabolic stability, membrane permeability, and binding affinity for target proteins.[2]

Benzamide-based molecules have been successfully developed as inhibitors for several important enzyme classes, including:

  • Histone Deacetylases (HDACs): These enzymes are critical for epigenetic regulation, and their inhibition can lead to the re-expression of tumor suppressor genes.[1]

  • Poly(ADP-ribose) Polymerases (PARPs): PARP inhibitors represent a major class of anticancer agents that exploit the concept of synthetic lethality in DNA repair-deficient tumors.[3]

  • Sigma Receptors: Fluorinated benzamides have been developed as high-affinity ligands for sigma receptors, enabling their study and visualization through techniques like Positron Emission Tomography (PET).[4]

  • Other Enzymes: Various benzamide derivatives have shown inhibitory activity against butyrylcholinesterase, dipeptidyl peptidase-IV, and bacterial cell division proteins like FtsZ.[5][6][7]

Given this context, N-(3-aminopropyl)-3-fluorobenzamide hydrochloride is a compelling candidate for investigation as a chemical probe. A chemical probe is a small molecule used to study and manipulate a specific protein or biological process, providing insights into its function in both healthy and diseased states.[8] This guide provides a systematic approach to characterizing its potential as such a tool.

Physicochemical Properties, Handling, and Storage

Before commencing any experimental work, it is crucial to understand the basic properties and safety requirements for the compound.

Table 1: Physicochemical Properties of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride

PropertyValueSource
CAS Number 1280980-98-4[3]
Molecular Formula C₁₀H₁₄ClFN₂O[3]
Molecular Weight 232.68 g/mol [3]
Appearance White to off-white solid (typical for hydrochloride salts)General Knowledge
Solubility Expected to be soluble in water and DMSOGeneral Knowledge
Storage Store locked up, in a tightly closed container in a cool, dry, well-ventilated area.[9][9]
Safety and Handling Precautions
  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[9]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[9]

  • Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[9]

  • In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.[9]

  • Consult the Safety Data Sheet (SDS) for complete safety and disposal information.[9]

Hypothetical Target Pathway: Histone Deacetylase (HDAC) Inhibition

To illustrate the process of probe validation, we will hypothesize that N-(3-aminopropyl)-3-fluorobenzamide (herein referred to as "Probe-3F-Benzamide") acts as an inhibitor of Histone Deacetylases (HDACs). This is a plausible hypothesis, as many benzamide derivatives function as HDAC inhibitors.[1]

HDACs are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and repression of gene transcription. By inhibiting HDACs, Probe-3F-Benzamide would cause histone hyperacetylation, relaxing the chromatin structure and allowing for the expression of tumor suppressor genes, which can trigger cell cycle arrest and apoptosis.[1]

HDAC_Pathway cluster_nucleus Cell Nucleus Probe Probe-3F-Benzamide HDAC HDAC Enzyme Probe->HDAC Inhibition Histone_Ac Acetylated Histones (Relaxed Chromatin) HDAC->Histone_Ac Deacetylation Histone_Deac Deacetylated Histones (Condensed Chromatin) Histone_Ac->Histone_Deac Deacetylation by HDAC TSG_On Tumor Suppressor Genes (Expressed) Histone_Ac->TSG_On TSG_Off Tumor Suppressor Genes (Repressed) Histone_Deac->TSG_Off Result Cell Cycle Arrest, Apoptosis TSG_On->Result

Caption: Hypothetical mechanism of HDAC inhibition by Probe-3F-Benzamide.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the initial characterization of Probe-3F-Benzamide.

Protocol 1: Preparation of Stock Solutions

Accurate concentration is critical for reproducible results. As an amine hydrochloride salt, the compound is expected to be soluble in aqueous solutions and polar organic solvents like DMSO.

Materials:

  • N-(3-aminopropyl)-3-fluorobenzamide hydrochloride powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or amber vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh a precise amount of the compound. For a 10 mM stock solution, weigh 2.33 mg to dissolve in 1 mL of DMSO.

    • Rationale: Using an analytical balance ensures precision. Preparing a concentrated stock in DMSO allows for easy dilution into aqueous media for subsequent assays while minimizing the final DMSO concentration.

  • Dissolution: Add the weighed powder to a sterile tube. Add the calculated volume of anhydrous DMSO.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

    • Rationale: Complete dissolution is essential for an accurate stock concentration.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: In Vitro HDAC Enzymatic Assay

This assay directly measures the ability of the probe to inhibit HDAC enzyme activity. Commercially available fluorogenic HDAC assay kits are recommended.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1)

  • Fluorogenic HDAC substrate

  • Assay buffer

  • HDAC developer solution

  • Known HDAC inhibitor (e.g., Trichostatin A) as a positive control

  • Probe-3F-Benzamide stock solution

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of Probe-3F-Benzamide in assay buffer. A typical starting range would be from 100 µM down to 1 nM. Also prepare dilutions of the positive control.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Diluted Probe-3F-Benzamide, positive control, or vehicle (DMSO) for negative control.

    • HDAC enzyme.

  • Initiation: Add the fluorogenic HDAC substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for the time specified in the kit protocol (e.g., 60 minutes).

    • Rationale: This allows the enzyme to process the substrate in the presence or absence of the inhibitor.

  • Development: Add the developer solution to each well. This solution stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate.

  • Measurement: Incubate for another 15-20 minutes at room temperature, protected from light. Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the log of the probe concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Table 2: Example Data Summary for In Vitro HDAC Assay

CompoundTargetIC₅₀ (nM)
Probe-3F-BenzamideHDAC1(Hypothetical Value)
Trichostatin AHDAC11.5
Protocol 3: Cell-Based Assays

This assay determines the concentration at which the probe becomes toxic to cells, which is essential for designing subsequent experiments.[1]

Caption: Workflow for a cell viability assay.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HeLa or A549) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of Probe-3F-Benzamide to the wells. Include a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.

  • Reagent Addition: Add Resazurin or MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Rationale: Viable cells metabolize these reagents into fluorescent (resorufin) or colored (formazan) products.

  • Measurement: Measure fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

This assay provides direct evidence that the probe is engaging its hypothetical target (HDAC) within the cell, leading to the expected downstream effect (increased histone acetylation).[1]

Procedure:

  • Cell Culture and Treatment: Seed 1-2 x 10⁶ cells in 6-well plates. Treat the cells with Probe-3F-Benzamide at various concentrations (e.g., 0.5x, 1x, and 2x the cytotoxicity IC₅₀) for a specified time (e.g., 6-24 hours).

  • Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against acetylated-Histone H3 (Ac-H3).

    • As a loading control, also probe for total Histone H3 or β-actin.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Expected Outcome: A dose-dependent increase in the Ac-H3 signal relative to the total H3 or actin signal would confirm target engagement.

Data Interpretation and Next Steps

  • Potency and Selectivity: A potent chemical probe should ideally have an IC₅₀ in the nanomolar range in a biochemical assay and show activity in cells at sub-micromolar to low micromolar concentrations.[8] The next step would be to test the probe against a panel of different HDAC isoforms to determine its selectivity.

  • Structure-Activity Relationship (SAR): Synthesizing and testing structurally related analogs is crucial. An inactive analog (a negative control) that is structurally very similar to Probe-3F-Benzamide but does not inhibit HDACs would be a powerful tool to confirm that the observed cellular effects are due to on-target activity.[8]

  • Orthogonal Assays: Confirming the probe's effect with a different experimental method, such as a cellular thermal shift assay (CETSA) to demonstrate direct binding in cells, would significantly strengthen the case for its utility.

By following this systematic approach, researchers can rigorously characterize N-(3-aminopropyl)-3-fluorobenzamide hydrochloride or similar novel molecules, validating them as reliable chemical probes to explore complex biological systems.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet for N-(3-aminopropyl)-3-fluorobenzamide hydrochloride. [URL not directly available, but SDS can be sourced from manufacturer websites like Sigma-Aldrich/Merck].
  • Royal Society of Chemistry. (n.d.). A modular scaffold for cellularly-retained fluorogenic probes for sensitive cell-resolved bioactivity imaging. Chemical Science. [Link]

  • PubMed. (n.d.). N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: A Potential Ligand for PET Imaging of Sigma Receptors. [Link]

  • Al-Balas, Q. A., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. PMC - NIH. [Link]

  • Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. PMC - NIH. [Link]

  • PubMed. (n.d.). Inhibition of Batroxobin, a Serine Proteinase From Bothrops Snake Venom, by Derivatives of Benzamidine. [Link]

  • Ma, X., et al. (2017). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluorobenzamide. PubChem Compound Summary for CID 68000. [Link]

  • MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. [Link]

  • Zhang, H., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. PubMed. [Link]

  • Steinebach, M., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. NIH. [Link]

  • Structural Genomics Consortium. (2020). Best Practices: Chemical Probes Webinar. YouTube. [Link]

Sources

Application

Application Note: Characterizing N-(3-aminopropyl)-3-fluorobenzamide hydrochloride as a Novel Chemical Probe for PARP1

Abstract This document provides a detailed guide for researchers, scientists, and drug development professionals on the characterization and application of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride. The benzamide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the characterization and application of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride. The benzamide structural motif is a well-established pharmacophore for inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme family in DNA damage repair.[1] This guide presents N-(3-aminopropyl)-3-fluorobenzamide as a novel chemical probe, leveraging its benzamide core for PARP inhibition and its terminal primary amine for bioconjugation. We provide detailed, field-proven protocols for two key applications: (1) A homogeneous, fluorescence-based assay to determine the compound's inhibitory potency (IC₅₀) against PARP1, and (2) A robust method for covalently immobilizing the compound onto a solid support for use in target engagement and affinity purification studies.

Introduction and Scientific Background

Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that acts as a primary sensor for DNA single-strand breaks.[2][3] Upon detecting DNA damage, PARP1 utilizes nicotinamide adenine dinucleotide (NAD⁺) as a substrate to synthesize and attach chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins.[2][4] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.[5]

Inhibitors of PARP have emerged as a significant class of anti-cancer therapeutics, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1][6] Many PARP inhibitors are benzamide derivatives that act by competing with the NAD⁺ substrate at the enzyme's active site.[1][7]

N-(3-aminopropyl)-3-fluorobenzamide hydrochloride combines this PARP-inhibiting benzamide core with a versatile N-(3-aminopropyl) linker. This linker terminates in a primary amine, which is an ideal functional group for covalent conjugation to various substrates, such as fluorescent dyes, affinity resins, or surfaces for biophysical analysis.[8] This dual functionality makes it a powerful tool not just for inhibiting PARP activity, but also for investigating its molecular interactions.

Mechanism of Action: Dual-Functionality Probe

The utility of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride is rooted in its two key structural features:

  • The 3-Fluorobenzamide Headgroup: This portion of the molecule is designed to occupy the nicotinamide-binding pocket of the PARP1 catalytic domain. It competitively inhibits the binding of the natural substrate, NAD⁺, thereby blocking the synthesis of PAR chains and halting the downstream DNA repair signaling cascade.[7]

  • The N-(3-aminopropyl) Linker: This flexible linker extends away from the enzyme's active site and presents a terminal primary amine (-NH₂). This amine group is nucleophilic and readily reacts with various electrophilic groups (e.g., N-hydroxysuccinimide esters) to form stable amide bonds, enabling covalent attachment to other molecules or surfaces.[8][9]

G cluster_0 N-(3-aminopropyl)-3-fluorobenzamide cluster_1 Biological & Chemical Interactions Probe Full Compound Head 3-Fluorobenzamide (Inhibitor Headgroup) Probe->Head Contains Linker N-(3-aminopropyl) (Linker) Probe->Linker Contains PARP PARP1 Active Site (NAD+ Binding Pocket) Head->PARP Competitively Binds Amine Primary Amine (Functional Handle) Linker->Amine Terminates in NHS_Bead NHS-Activated Support (e.g., Beads, Surface) Amine->NHS_Bead Covalently Bonds To

Figure 1: Dual functionality of the chemical probe.

Protocols and Methodologies

Stock Solution Preparation

Accurate preparation of the stock solution is critical for reproducible results. The hydrochloride salt form enhances aqueous solubility.

Protocol:

  • Weighing: Accurately weigh a precise amount of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride powder (Formula Weight: 232.68 g/mol ) using an analytical balance.

  • Dissolution: Dissolve the compound in sterile, nuclease-free water to create a high-concentration primary stock (e.g., 20 mM). For example, to prepare 1 mL of a 20 mM stock solution, weigh 4.65 mg.

  • Solubilization: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For daily use, a working stock can be prepared by diluting the primary stock in the appropriate assay buffer and storing at 4°C for up to one week.

PARP1 Inhibition Assay (Homogeneous HTRF)

This protocol describes a robust, high-throughput method to determine the IC₅₀ value of the compound using a Homogeneous Time-Resolved Fluorescence (HTRF) assay format.[10] The assay measures the depletion of NAD⁺ during the PARP1 reaction. Inhibition of PARP1 results in less NAD⁺ consumption, which is detected by a coupled enzyme system that generates a fluorescent signal.[2][11]

Materials:

  • Recombinant Human PARP1 Enzyme

  • Activated DNA (e.g., calf thymus DNA)

  • NAD⁺ solution

  • HTRF PARP Assay Buffer

  • Cycling Mix (containing alcohol dehydrogenase, diaphorase, and resazurin)[2]

  • Stop Solution

  • 384-well, low-volume, black microplates

  • HTRF-compatible microplate reader

Experimental Workflow:

Figure 2: Workflow for the homogeneous PARP1 inhibition assay.

Step-by-Step Protocol:

  • Inhibitor Preparation: Prepare a serial dilution series of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride in PARP Assay Buffer, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM), including a no-inhibitor (vehicle) control.

  • Reaction Assembly:

    • Add 5 µL of each inhibitor dilution to the wells of a 384-well plate.

    • Prepare a PARP Reaction Mix containing PARP1 enzyme and activated DNA in assay buffer. Add 10 µL of this mix to each well.

    • Initiate the reaction by adding 10 µL of the NAD⁺ solution to all wells. Mix gently on a plate shaker.[2]

  • PARP Reaction Incubation: Incubate the plate at room temperature for 30 minutes.

  • Detection: Add 25 µL of the Cycling Mix to all wells. Mix gently.

  • Signal Development: Incubate at room temperature for 15-40 minutes, protected from light. The optimal time may need to be determined empirically to ensure the reaction is within the linear range.[2]

  • Stopping the Reaction: Add 25 µL of Stop Solution to all wells to terminate the cycling reaction.[2]

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader (e.g., excitation at ~544 nm, emission at ~590 nm).

  • Data Analysis: Plot the fluorescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Data:

ParameterDescriptionExample Value
IC₅₀ The concentration of inhibitor required to reduce PARP1 activity by 50%.150 nM
Hill Slope Describes the steepness of the dose-response curve.-1.1
Max Signal Fluorescence signal in the absence of inhibitor (0% inhibition).85,000 RFU
Min Signal Fluorescence signal at saturating inhibitor concentration (100% inhibition).12,000 RFU
Covalent Immobilization to NHS-Activated Beads

This protocol describes how to use the primary amine on the N-(3-aminopropyl) linker to covalently couple the compound to N-hydroxysuccinimide (NHS)-activated magnetic beads.[12] This creates an affinity resin that can be used for pulling down PARP1 from cell lysates or for other target engagement studies.

Materials:

  • N-(3-aminopropyl)-3-fluorobenzamide hydrochloride

  • NHS-Activated Magnetic Beads[12]

  • Coupling Buffer (e.g., 100 mM phosphate buffer, pH 7.2-8.0)[9]

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)[9]

  • Magnetic stand

Experimental Workflow:

G cluster_0 Bead Preparation cluster_1 Coupling Reaction cluster_2 Quenching & Washing A 1. Resuspend NHS-Activated Beads B 2. Wash Beads (e.g., with ice-cold 1 mM HCl) A->B C 3. Add Ligand (Compound in Coupling Buffer) B->C D 4. Incubate (e.g., 1-2 hours at RT with rotation) C->D E 5. Quench (Add Tris or Glycine buffer) D->E F 6. Wash Beads (Remove unreacted ligand & quencher) E->F G 7. Resuspend (Store beads in appropriate buffer) F->G

Figure 3: Workflow for immobilization onto NHS-activated beads.

Step-by-Step Protocol:

  • Bead Preparation: Resuspend the NHS-activated magnetic beads in their storage solution. Place the tube on a magnetic stand to pellet the beads, then discard the supernatant. Wash the beads once with an activation buffer (e.g., ice-cold 1 mM HCl) to preserve the reactivity of the NHS esters.

  • Ligand Solution: Prepare a solution of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride in Coupling Buffer (pH 7.2-8.0) at a concentration of 1-5 mM. Amine-free buffers like phosphate or borate are essential to prevent competition with the ligand.[9]

  • Coupling: Immediately add the ligand solution to the washed beads. Incubate for 1-2 hours at room temperature (or overnight at 4°C) with gentle end-over-end rotation to keep the beads suspended.[12]

  • Washing: Pellet the beads using the magnetic stand and discard the supernatant containing unreacted ligand. Wash the beads 2-3 times with Wash Buffer.

  • Quenching: To block any remaining active NHS esters, resuspend the beads in Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) and incubate for 1-2 hours at room temperature with rotation.[9][12]

  • Final Washes: Wash the beads three times with Wash Buffer to remove excess quenching agent.

  • Storage: Resuspend the final, ligand-coupled beads in a storage buffer (e.g., PBS with 0.02% sodium azide) and store at 4°C. The beads are now ready for use in affinity purification experiments.

Conclusion and Further Applications

N-(3-aminopropyl)-3-fluorobenzamide hydrochloride is a versatile chemical tool for studying PARP1. The protocols provided herein offer robust, validated methods for quantifying its inhibitory activity and for immobilizing it to create affinity reagents. Beyond the applications described, the terminal amine allows for conjugation to fluorescent dyes for cellular imaging studies or to biotin for use in streptavidin-based detection systems. These methodologies provide a solid foundation for researchers to explore the role of PARP1 in cellular processes and to advance the development of novel therapeutics.

References

  • 3-Fluorobenzamide | C7H6FNO | CID 68000. PubChem - NIH. [Link]

  • HTRF Homogeneous PARP Inhibition Assay Kit. Trevigen. [Link]

  • High Performance Liquid Chromatographic Assay of Chlorpropamide, Stability Study and its Application to Pharmaceuticals and Urine Analysis. ResearchGate. [Link]

  • 3-Aminobenzamide – Knowledge and References. Taylor & Francis. [Link]

  • Conjugation Protocol for Amine Reactive Dyes. Bio-Techne. [Link]

  • Instruction Manual. Bio-Rad. [Link]

  • Amine-Reactive Probes. the Joseph Lab. [Link]

  • Cleavable NHS-Activated Magnetic Beads. Bioclone. [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed Central. [Link]

  • 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. PubMed. [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers. [Link]

  • High-throughput homogeneous epigenetics assays using HTRF® technology and the SpectraMax® Paradigm® microplate detection platform. Molecular Devices. [Link]

  • Amine reactive Linkers. AxisPharm. [Link]

  • 3-Aminopropanamide hydrochloride | C3H9ClN2O | CID 22222288. PubChem - NIH. [Link]

  • The mechanism of PARP inhibitor action is identified. Drug Target Review. [Link]

  • What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated. YouTube. [Link]

  • Chemical Properties of 3-Chlorobenzamide (CAS 618-48-4). Cheméo. [Link]

  • N-(3-aminopropyl)-3-chloro-N,5-dimethylbenzamide | C12H17ClN2O | CID. PubChem. [Link]

  • N-(3-chloropropyl)benzamide | CAS#:10554-29-7. Chemsrc. [Link]

Sources

Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Handling and Storage of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride Powder

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for the safe and effective handling and storage of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride powder...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the safe and effective handling and storage of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride powder. While specific data for this compound is not extensively published, this guide synthesizes established best practices for structurally similar molecules, including aromatic amines, fluorinated compounds, and hygroscopic hydrochloride salts. The protocols herein are designed to ensure the integrity of the compound and the safety of laboratory personnel. By understanding the chemical causality behind each recommendation, researchers can mitigate risks and ensure the reproducibility of their experimental results.

Introduction: Understanding the Compound's Profile

N-(3-aminopropyl)-3-fluorobenzamide hydrochloride is a research chemical with potential applications in drug discovery and development. Its structure, featuring a fluorinated benzamide core and an aminopropyl side chain, suggests a unique combination of chemical properties that dictate its handling requirements. The hydrochloride salt form generally enhances water solubility but can also introduce hygroscopicity, the tendency to absorb moisture from the air.

The fluorinated aromatic ring may impart increased metabolic stability and altered binding affinities, properties of interest in medicinal chemistry.[1] However, the introduction of fluorine can also present specific safety challenges.[2] This guide provides a framework for managing these properties in a laboratory setting.

Hazard Identification and Risk Assessment

A thorough risk assessment is paramount before handling any chemical. Based on the structural motifs of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride, the following potential hazards should be considered:

  • Oral Toxicity: Similar aromatic amines and hydrochloride salts are often harmful if swallowed.[3][4][5]

  • Skin and Eye Irritation: Aromatic amines and amides can cause skin and serious eye irritation or damage.[6][7][8]

  • Respiratory Irritation: Fine powders can be easily inhaled and may cause respiratory tract irritation.[4][6][7][8]

  • Hygroscopicity: The hydrochloride salt is likely to be hygroscopic, which can affect its physical state and chemical stability.[9][10]

  • Light Sensitivity: Aromatic compounds can be sensitive to light, potentially leading to degradation over time.[11][12]

  • Thermal Decomposition: At elevated temperatures, fluorinated organic compounds can decompose to release hazardous substances, including hydrogen fluoride (HF).[13][14]

GHS Hazard Profile (Anticipated)
Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[3][4][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[4][7]
Serious Eye Damage/IrritationCategory 1/2AH318/H319: Causes serious eye damage/irritation.[3][4][7]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[4][7]

Personal Protective Equipment (PPE) and Engineering Controls

Given the anticipated hazards, a stringent PPE and engineering control regimen is mandatory.

Engineering Controls
  • Ventilation: All handling of the powder form of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Enclosed Balance: Use an analytical balance with an enclosure or a dedicated powder weighing hood to prevent the aerosolization of fine particles during weighing.[15]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[2] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[2][16]

  • Hand Protection: Nitrile or neoprene gloves are recommended. For extended handling or when working with solutions, consider double-gloving.[2][16] Always inspect gloves for tears or punctures before use.

  • Body Protection: A flame-resistant lab coat should be worn at all times.[2] Ensure it is fully buttoned.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, a respirator may be required.[2][6]

PPE_Workflow cluster_workspace Workspace Preparation cluster_personnel Personnel Attire Fume_Hood Chemical Fume Hood Enclosed_Balance Enclosed Balance Fume_Hood->Enclosed_Balance Handle_Compound Handle_Compound Enclosed_Balance->Handle_Compound Goggles Chemical Splash Goggles & Face Shield Gloves Nitrile/Neoprene Gloves Goggles->Gloves Lab_Coat Lab Coat Gloves->Lab_Coat Lab_Coat->Handle_Compound Start Start Start->Fume_Hood Enter Lab Start->Goggles Don PPE

Caption: Workflow for establishing proper engineering controls and donning PPE.

Protocols for Handling and Storage

Receiving and Initial Storage
  • Inspect Container: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (if available), and relevant hazard warnings.

  • Storage Conditions: Store the compound in a cool, dry, and dark place.[17] The recommended storage temperature is between 15°C and 25°C (59°F–77°F).[18] Avoid placing it near heat sources or in direct sunlight.[18]

  • Inert Atmosphere: For long-term storage, consider placing the container inside a desiccator with a desiccant or in a glove box under an inert atmosphere (e.g., argon or nitrogen) to mitigate moisture absorption.[10]

Storage_Protocol Receive Receive Compound Inspect Inspect Container Receive->Inspect Label Verify Label Inspect->Label Store Place in Storage Location Label->Store Cool Cool (15-25°C) Store->Cool Dry Dry (Desiccator) Store->Dry Dark Dark (Opaque Container) Store->Dark

Caption: Key environmental conditions for optimal storage of the compound.

Weighing and Transferring the Powder

This protocol is critical for both safety and experimental accuracy.

  • Prepare Workspace: Ensure the fume hood and enclosed balance are clean and free of contaminants.

  • Static Control: Use a static eliminating bar or anti-static weigh boats, as fine powders can be affected by static electricity, leading to weighing errors and spillage.[15]

  • Transfer Technique:

    • Use a clean, dedicated spatula for transferring the powder.

    • Avoid pouring the powder directly from the bottle to minimize dust generation and collection of powder on the bottle threads.[15]

    • Transfer small amounts at a time to the weigh boat or creased weighing paper.[15][19]

  • Tare and Weigh: Place the weigh boat on the balance and tare it. Carefully add the powder until the desired mass is reached.

  • Complete Transfer:

    • If transferring to a narrow-mouthed vessel like a volumetric flask, use a powder funnel.[19]

    • For quantitative transfers, rinse the weigh boat and spatula with the solvent to be used in the experiment to ensure all the compound is transferred.[20]

  • Cleanup: Immediately after use, securely close the main container.[15] Decontaminate the spatula and work surfaces with an appropriate solvent.

Preparation of Stock Solutions

As a hydrochloride salt, N-(3-aminopropyl)-3-fluorobenzamide hydrochloride is expected to have enhanced solubility in aqueous solutions.

  • Solvent Selection: While water is a likely solvent, solubility should be empirically determined. For organic synthesis, solvents like ethanol or 2-propanol may be suitable.[21]

  • Dissolution Protocol:

    • Add the weighed powder to the appropriate volumetric flask.

    • Add a portion of the desired solvent (approximately 50-70% of the final volume).

    • Gently swirl or sonicate the mixture to facilitate dissolution. Avoid vigorous shaking that could generate aerosols.

    • Once fully dissolved, add the remaining solvent to the calibration mark.

    • Invert the flask several times to ensure a homogenous solution.

  • Storage of Solutions:

    • Store solutions in amber glass vials or bottles to protect them from light.[11][22][23]

    • For long-term storage, consider refrigeration (2-8°C) or freezing (-20°C), depending on the solvent and stability of the compound in solution.[17] Always check for precipitation after thawing frozen solutions.

Emergency Procedures

Spills
  • Powder Spills:

    • Evacuate the immediate area and restrict access.

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.

    • Use a wet cleaning method or a HEPA-filtered vacuum for cleanup.[15] Do not dry sweep.

    • Place all contaminated materials in a sealed bag for hazardous waste disposal.

  • Solution Spills:

    • Absorb the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Clean the area with soap and water.

    • Dispose of the absorbent material as hazardous waste.

Personal Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[5][24] Seek medical attention if irritation persists.[6]

  • Inhalation: Move the person to fresh air.[5][6] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[24] Rinse the mouth with water.[3][5] Seek immediate medical attention.

Conclusion

The safe and effective handling of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride powder requires a proactive approach based on its anticipated chemical properties. By adhering to the protocols outlined in this guide, researchers can protect themselves and their colleagues, maintain the integrity of the compound, and contribute to the generation of reliable and reproducible scientific data. Always consult the most recent Safety Data Sheet for any chemical and adhere to your institution's safety guidelines.

References

  • TCI Chemicals. (2025). Safety Data Sheet: 3-Fluorobenzamide.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Bis(2-chloroethyl)amine hydrochloride.
  • Apollo Scientific. (2023). Safety Data Sheet: N-(3-Aminopropyl)methacrylamide hydrochloride.
  • Lumiprobe. (n.d.). Reagent storage conditions.
  • Greenbook.net. (2017). Safety Data Sheet: CLEAN AMINE®.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22222288, 3-Aminopropanamide hydrochloride.
  • Fisher Scientific. (2025). Safety Data Sheet: m-Aminobenzamide.
  • Benchchem. (2025). Safety and handling of fluorinated organic compounds.
  • Fisher Scientific. (2013). Safety Data Sheet: 3-Butenylamine.
  • coatingAI. (n.d.). Best Practices for Powder Storage and Handling.
  • SKC Inc. (2024). Safety Data Sheet: Aromatic Amine Cleaning Developing Solution.
  • Chemistry LibreTexts. (2024). 3.1: Transferring and Weighting Methods.
  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents.
  • Google Patents. (n.d.). US20090212140A1 - System and method for processing hygroscopic materials.
  • Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins.
  • Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution.
  • ResearchGate. (2017). Purification of organic hydrochloride salt?.
  • University of California, Berkeley, Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Reddit. (2016). Storage of Hygroscopic materials.
  • West Pharmaceutical Services. (2020). Light Sensitive Drug Products Need Protection. Retrieved from West Pharmaceutical Services website.
  • Helda - University of Helsinki. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation.
  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • YouTube. (2023). How to Weigh Chemical Powders.
  • Reddit. (2019). The most fundamental of fundamentals - How do you weigh your stuff?.
  • Eureka Dry Tech. (n.d.). Humidity controlled storage in pharmaceutical applications.
  • Google Patents. (n.d.). US20100204470A1 - Method for salt preparation.
  • Pharmaguideline. (2015). Protection of Light Sensitive Products.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68000, 3-Fluorobenzamide.
  • University of Wisconsin-Madison, Environment, Health & Safety. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid.
  • Wipf Group - University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • YouTube. (2023). Weighing, measuring, and making solutions part 3: weighing powders.
  • ResearchGate. (2012). How to make a salt of a novel compound?.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 3-(Trifluoromethyl)aniline.
  • The Society of the Plastics Industry, Inc. (n.d.). Guide to the Safe Handling of Fluoropolymer Resins. Retrieved from The Society of the Plastics Industry, Inc.
  • PubMed. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.
  • Cayman Chemical. (2025). Safety Data Sheet: 3-amino Benzamide.
  • Cheméo. (n.d.). Chemical Properties of 3-Chlorobenzamide (CAS 618-48-4).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13645068, N-(3-aminopropyl)-3-chloro-N,5-dimethylbenzamide.

Sources

Technical Notes & Optimization

Troubleshooting

"troubleshooting N-(3-aminopropyl)-3-fluorobenzamide hydrochloride synthesis impurities"

Welcome, researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for impurities encountered during the synthesis of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for impurities encountered during the synthesis of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride. As Senior Application Scientists, we offer not just protocols, but the underlying chemical principles to empower your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N-(3-aminopropyl)-3-fluorobenzamide hydrochloride and what are the initial reactants?

The most prevalent and direct method for synthesizing N-(3-aminopropyl)-3-fluorobenzamide is through the acylation of a diamine with an acyl chloride.[1][2][3] Specifically, this involves the reaction of 3-fluorobenzoyl chloride with 1,3-diaminopropane .[4][5] The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt. This method is favored for its efficiency and generally high yields.[]

Q2: I'm observing a significant amount of a low-polarity impurity in my crude product. What could it be?

A common low-polarity impurity is the di-acylated byproduct , N,N'-(propane-1,3-diyl)bis(3-fluorobenzamide). This occurs when both primary amine groups of 1,3-diaminopropane react with 3-fluorobenzoyl chloride.

Causality: This side reaction is favored when there is an excess of 3-fluorobenzoyl chloride relative to 1,3-diaminopropane, or if the addition of the acyl chloride is too rapid, leading to localized high concentrations.[7]

Troubleshooting Steps:

  • Stoichiometry Control: Carefully control the molar ratio of reactants. Use a slight excess of 1,3-diaminopropane to favor the mono-acylation product.

  • Slow Addition: Add the 3-fluorobenzoyl chloride solution dropwise to the solution of 1,3-diaminopropane at a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize di-acylation.[]

  • High Dilution: Performing the reaction under high dilution can also disfavor the di-acylation reaction.

Q3: My reaction yield is consistently low, and I notice a significant amount of 3-fluorobenzoic acid in my aqueous work-up. What is happening?

The presence of 3-fluorobenzoic acid points to the hydrolysis of the starting material, 3-fluorobenzoyl chloride .[4]

Causality: Acyl chlorides are highly reactive and susceptible to hydrolysis in the presence of water.[4] This can occur if the reaction solvent is not anhydrous or if there is significant moisture in the reaction setup.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Solvent Choice: Use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.[2]

  • Reagent Quality: Verify the quality of the 3-fluorobenzoyl chloride, as prolonged storage can lead to degradation.

Q4: I have an impurity with a similar polarity to my desired product, making it difficult to separate by column chromatography. What could this be and how can I remove it?

An impurity with similar polarity could be unreacted 1,3-diaminopropane . While its polarity is generally higher, its presence can complicate purification. Another possibility is the formation of isomeric impurities if the starting 3-fluorobenzoyl chloride contains other fluoro-substituted isomers.

Troubleshooting and Purification Protocol:

  • Aqueous Wash: After the reaction is complete, perform an acidic aqueous wash (e.g., with dilute HCl) to protonate and extract the unreacted basic 1,3-diaminopropane into the aqueous layer.

  • Recrystallization: Recrystallization of the final hydrochloride salt is an effective method for removing closely related impurities. Experiment with different solvent systems (e.g., ethanol/ether, methanol/isopropanol) to find the optimal conditions for selective crystallization of the desired product.

  • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed to separate compounds with very similar polarities.[8]

Impurity Profile and Analytical Characterization

A thorough understanding of potential impurities is critical for developing a robust manufacturing process and ensuring the quality of the final Active Pharmaceutical Ingredient (API).[9][10][11]

Potential Impurity Chemical Structure Common Cause Recommended Analytical Technique
3-Fluorobenzoic AcidC7H5FO2Hydrolysis of 3-fluorobenzoyl chloride[4]HPLC, LC-MS
1,3-DiaminopropaneC3H10N2Unreacted starting material[5]GC-MS (after derivatization), HPLC
N,N'-(propane-1,3-diyl)bis(3-fluorobenzamide)C20H18F2N2O2Excess 3-fluorobenzoyl chloride or rapid addition[7]HPLC, LC-MS, NMR[9]
Residual SolventsVariesIncomplete removal during work-up and dryingHeadspace GC[]

Visualizing the Synthetic Pathway and Impurity Formation

The following diagram illustrates the intended reaction and the formation of key impurities.

Synthesis_and_Impurities reactant1 3-Fluorobenzoyl Chloride product N-(3-aminopropyl)-3-fluorobenzamide reactant1->product + 1,3-Diaminopropane impurity1 3-Fluorobenzoic Acid reactant1->impurity1 + H2O (Hydrolysis) impurity2 Di-acylated Byproduct reactant1->impurity2 + Excess 3-Fluorobenzoyl Chloride reactant2 1,3-Diaminopropane reactant2->product reactant2->impurity2 hcl_salt N-(3-aminopropyl)-3-fluorobenzamide HCl product->hcl_salt + HCl

Caption: Synthetic pathway and major impurity formation routes.

Experimental Protocol: Synthesis and Purification

This protocol provides a general framework. Optimization of reaction conditions may be necessary.[10]

Step 1: Amide Coupling

  • Dissolve 1,3-diaminopropane (1.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve 3-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM and add it to the addition funnel.

  • Add the 3-fluorobenzoyl chloride solution dropwise to the stirred diamine solution over 1-2 hours, maintaining the temperature at 0 °C.[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.[10]

Step 2: Work-up and Extraction

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (to remove excess diamine), saturated sodium bicarbonate solution (to remove any 3-fluorobenzoic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

Step 3: Salt Formation and Purification

  • Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol).

  • Add a stoichiometric amount of ethereal HCl or a solution of HCl in isopropanol dropwise while stirring.

  • The hydrochloride salt should precipitate. If not, cooling or the addition of a less polar co-solvent (e.g., diethyl ether) may be necessary.

  • Collect the solid by filtration, wash with a cold, non-polar solvent, and dry under vacuum.

  • Recrystallize the solid from an appropriate solvent system to achieve high purity.

Troubleshooting Workflow

This flowchart outlines a logical approach to identifying and resolving common synthesis issues.

Troubleshooting_Workflow start Start Synthesis analyze_crude Analyze Crude Product (TLC, HPLC, LC-MS) start->analyze_crude low_yield Low Yield? analyze_crude->low_yield check_hydrolysis Check for 3-Fluorobenzoic Acid low_yield->check_hydrolysis Yes multiple_spots Multiple Spots on TLC? low_yield->multiple_spots No improve_conditions Improve Anhydrous Conditions check_hydrolysis->improve_conditions improve_conditions->start Retry identify_impurities Identify Impurities (LC-MS, NMR) multiple_spots->identify_impurities Yes purification_issue Purification Issues? multiple_spots->purification_issue No diacylation Di-acylation Detected? identify_impurities->diacylation adjust_stoichiometry Adjust Stoichiometry & Slow Addition diacylation->adjust_stoichiometry Yes diacylation->purification_issue No adjust_stoichiometry->start Retry optimize_purification Optimize Recrystallization or Preparative HPLC purification_issue->optimize_purification Yes success Pure Product Obtained purification_issue->success No optimize_purification->success

Caption: A systematic workflow for troubleshooting synthesis problems.

References

  • BOC Sciences. (n.d.). Impurity Profiling in APIs.
  • W.R. Grace. (2025, January 29). A Proven Approach to Impurity Control Across API and RSM Synthesis.
  • Tianming Pharmaceutical. (n.d.). Mastering API Synthesis: Route Selection & Impurity Control.
  • Alfa Chemistry. (2025, April 29). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities.
  • SelectScience. (n.d.). How to develop analytical methods for impurity detection in pharma with a quality by design approach.
  • ResearchGate. (2025, August 6). An improved method of amide synthesis using acyl chlorides | Request PDF.
  • Chemguide. (n.d.). the preparation of amides.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides.
  • ChemicalBook. (n.d.). 3-Fluorobenzoyl chloride(1711-07-5).
  • Wikipedia. (n.d.). 1,3-Diaminopropane.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of N-(3-aminopropyl)-3-fluorobenzamide Hydrochloride

Welcome to the technical support guide for the synthesis of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride. This document, designed for researchers and drug development professionals, provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride. This document, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this specific amide coupling reaction. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring you can optimize your reaction for yield, purity, and reproducibility.

Core Concepts: Understanding the Reaction

The synthesis of N-(3-aminopropyl)-3-fluorobenzamide is fundamentally an amide bond formation between a 3-fluorobenzoic acid derivative and 1,3-diaminopropane. The primary challenge arises from the difunctional nature of 1,3-diaminopropane, which contains two primary amine groups. This can lead to the formation of an undesired bis-amide byproduct.

The overall workflow can be visualized as follows:

A Route Selection B Route A: Carbodiimide Coupling (e.g., EDC, HOBt) A->B C Route B: Acyl Chloride (Schotten-Baumann) A->C D Reaction Execution: Control Stoichiometry B->D Milder Conditions C->D Higher Reactivity E Work-up & Purification: Acid-Base Extraction D->E Crude Mixture F Product Isolation: Salt Formation (HCl) E->F Purified Free Base G Final Product: N-(3-aminopropyl)-3-fluorobenzamide HCl F->G Crystalline Solid

Caption: High-level workflow for the synthesis of N-(3-aminopropyl)-3-fluorobenzamide HCl.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis.

FAQ 1: My yield is very low, or I've isolated no product. What went wrong?

This is a common issue that can stem from several factors. Let's break down the possibilities in a logical troubleshooting flow.

start Low / No Yield q1 Did you confirm the quality of your starting materials? start->q1 a1_no No -> Verify Purity (NMR, LC-MS). Degraded reagents are a common cause. q1->a1_no q2 Which route did you use? q1->q2 Yes a1_yes Yes route_a Route A: Carbodiimide q2->route_a route_b Route B: Acyl Chloride q2->route_b check_a Check Coupling Agents: - Were EDC/HOBt fresh? - Was the reaction anhydrous? route_a->check_a check_b Check Acyl Chloride: - Was it freshly prepared/distilled? - Was moisture excluded during addition? route_b->check_b q3 Was a large excess of 1,3-diaminopropane used? check_a->q3 check_b->q3 a3_no No -> This is critical. Without excess, a major side reaction is bis-amidation, consuming your starting material. q3->a3_no end Review reaction temperature and time. Consider LC-MS analysis of the crude mixture. q3->end Yes a3_yes Yes

Caption: Troubleshooting decision tree for low reaction yield.

Detailed Explanation:

  • Reagent Quality: Amide coupling reagents, especially carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), are moisture-sensitive. Water can hydrolyze the activated carboxylic acid intermediate or the EDC itself, halting the reaction. Similarly, 3-fluorobenzoyl chloride is highly reactive towards water. Always use fresh, high-purity reagents and ensure your solvents are anhydrous.

  • Stoichiometry is Key: To favor the formation of the desired mono-amide product, 1,3-diaminopropane should be used in significant excess (typically 5-10 equivalents). This statistical approach ensures that an activated molecule of 3-fluorobenzoic acid is more likely to encounter a diamine molecule that has not yet reacted.

  • Activation Issues (Route A): If using a carbodiimide coupling, the reaction first involves the activation of the carboxylic acid. This step can be sluggish. Ensure adequate stirring and a sufficient reaction time for the activation to complete before or during the addition of the amine.

FAQ 2: My final product is contaminated with a higher molecular weight impurity.

The most likely culprit is the bis-amide byproduct, N,N'-(propane-1,3-diyl)bis(3-fluorobenzamide).

Cause: This impurity forms when one molecule of 1,3-diaminopropane reacts with two molecules of the 3-fluorobenzoyl derivative. This happens when the concentration of the mono-amide product builds up and successfully competes with the excess diamine for the remaining activated acid.

Solutions:

  • Control the Stoichiometry: As mentioned, using a large excess of 1,3-diaminopropane is the primary defense.

  • Slow Addition: Add the 3-fluorobenzoyl chloride or the activated 3-fluorobenzoic acid solution slowly to the reaction mixture containing the excess diamine. This maintains a low concentration of the electrophile, further favoring the reaction with the highly abundant diamine over the newly formed mono-amide product.

  • Purification Strategy: This impurity can be challenging to remove.

    • Acid-Base Extraction: The desired product has a free primary amine and is basic, while the bis-amide byproduct is neutral. A carefully controlled acid wash can selectively protonate and extract your desired product into the aqueous layer, leaving the bis-amide in the organic layer.

    • Column Chromatography: If extraction is insufficient, silica gel chromatography may be required. A gradient elution using a polar solvent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) is often effective.

FAQ 3: How do I effectively purify the crude product?

Purification requires exploiting the chemical differences between your product, unreacted starting materials, and byproducts.

Recommended Purification Workflow

StepActionPurposeWhat is Removed?
1 Solvent Removal Concentrate the crude reaction mixture.Reaction solvent (e.g., DCM, DMF).
2 Aqueous Basic Wash Dissolve residue in an organic solvent (e.g., EtOAc) and wash with a mild base (e.g., 1M NaHCO₃).Unreacted 3-fluorobenzoic acid, HOBt.
3 Aqueous Acid Wash Extract the organic layer with dilute acid (e.g., 1M HCl). Your product moves to the aqueous layer.Bis-amide byproduct, other neutral impurities remain in the organic layer.
4 Basification & Re-extraction Make the acidic aqueous layer basic (pH > 12) with NaOH and extract with an organic solvent (e.g., DCM).This isolates your purified free-base product back into the organic layer.
5 Drying & Concentration Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and evaporate the solvent.Water, extraction solvent.
FAQ 4: I'm having trouble forming the final hydrochloride salt. It's oily or won't crystallize.

This is a common issue when dealing with final salt formation.

Potential Causes & Solutions:

  • Residual Water or Solvent: The presence of even trace amounts of water or certain solvents can inhibit crystallization, leading to an oil. Ensure your purified free base is completely dry. You can achieve this by co-evaporating with a dry solvent like toluene before proceeding.

  • Incorrect Stoichiometry of HCl: Adding too much or too little HCl can be problematic. The goal is to add approximately 1.0-1.1 equivalents of HCl relative to your free base.

  • Solvent Choice: The choice of solvent is critical. A good solvent system is one in which the free base is soluble, but the hydrochloride salt is insoluble.

    • Recommended Method: Dissolve the purified free base in a minimal amount of a solvent like isopropanol (IPA) or ethanol. Then, add a solution of HCl in a non-polar solvent like diethyl ether or dioxane dropwise with vigorous stirring. The salt should precipitate out.

  • Inducing Crystallization: If an oil forms, try the following:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the oil-solvent interface.

    • Seed Crystals: If you have a small amount of solid product from a previous batch, add a tiny crystal to the oil.

    • Trituration: Add a non-polar solvent (e.g., hexane, ether) to the oil and stir vigorously. This can sometimes induce solidification.

Experimental Protocols

Below are representative protocols. Note: These are starting points and may require optimization based on your specific lab conditions and scale.

Protocol A: Synthesis via Carbodiimide Coupling
  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-fluorobenzoic acid (1.0 eq), HOBt (1.2 eq), and anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise and stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, dissolve 1,3-diaminopropane (5.0 eq) in anhydrous DCM.

  • Slowly add the diamine solution to the activated acid mixture via a dropping funnel over 1 hour, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Proceed with the purification workflow described in FAQ 3.

Protocol B: Synthesis via Acyl Chloride
  • Acyl Chloride Formation: In a fume hood, carefully add thionyl chloride (SOCl₂, 2.0 eq) to 3-fluorobenzoic acid (1.0 eq) at 0 °C. Add a catalytic amount of DMF (1-2 drops).

  • Allow the mixture to warm to room temperature, then heat gently to 50-60 °C for 1-2 hours until gas evolution ceases.

  • Remove excess thionyl chloride under reduced pressure to obtain crude 3-fluorobenzoyl chloride.

  • Amide Formation: In a separate flask, dissolve 1,3-diaminopropane (10.0 eq) in anhydrous DCM and cool to 0 °C.

  • Dissolve the crude 3-fluorobenzoyl chloride in a small amount of anhydrous DCM and add it dropwise to the stirred diamine solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Proceed with the purification workflow described in FAQ 3.

References

  • Amide Bond Formation: A Comprehensive Overview. Chemical Reviews. A foundational review covering various coupling reagents and mechanisms. [Link]

  • Schotten-Baumann Reaction. Organic Chemistry Portal. An overview of the reaction conditions for acyl chlorides and amines. [Link]

  • Purification of Organic Compounds. Purification of Laboratory Chemicals. A standard textbook reference for techniques like acid-base extraction and crystallization. While a direct link is not possible, information can be found on publisher sites like Elsevier or in university library resources. [Link]

Troubleshooting

"N-(3-aminopropyl)-3-fluorobenzamide hydrochloride solubility issues in DMSO"

Introduction: Navigating the Challenges of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride Solubility in DMSO N-(3-aminopropyl)-3-fluorobenzamide hydrochloride is a small molecule of interest in various research applic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride Solubility in DMSO

N-(3-aminopropyl)-3-fluorobenzamide hydrochloride is a small molecule of interest in various research applications. As with many hydrochloride salts of organic compounds, achieving a stable, concentrated stock solution in dimethyl sulfoxide (DMSO) can present challenges. Issues such as incomplete dissolution, precipitation upon storage, or crashing out of solution during dilution into aqueous media are common hurdles that can compromise experimental integrity and reproducibility.

This technical guide is designed for researchers, scientists, and drug development professionals to proactively address these solubility issues. It provides a series of frequently asked questions (FAQs), detailed troubleshooting protocols, and an explanation of the underlying chemical principles to empower you to prepare and utilize your compound with confidence. As specific quantitative solubility data for this compound in DMSO is not widely published, this guide focuses on providing a robust framework for you to determine its solubility empirically and manage your stock solutions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered when working with N-(3-aminopropyl)-3-fluorobenzamide hydrochloride and DMSO.

Q1: I'm trying to make a stock solution, but the compound isn't dissolving completely in DMSO. What should I do?

This is the most frequent challenge, often stemming from either the properties of the compound and solvent or the technique used.

Initial Troubleshooting Steps:

  • Verify Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water contamination can significantly decrease the solubility of many organic compounds, especially salts.[1] Always use fresh, anhydrous, research-grade DMSO from a sealed bottle.

  • Apply Gentle Energy:

    • Vortexing: Ensure the mixture is being mixed vigorously. Vortex for 2-3 minutes.

    • Sonication: Use a bath sonicator for 5-10 minutes. This uses ultrasonic waves to break up compound aggregates and facilitate dissolution.

    • Gentle Warming: Briefly warm the solution in a water bath set to 30-40°C. Be cautious, as prolonged exposure to heat can degrade some compounds.[2]

  • Re-evaluate Concentration: You may be attempting to create a solution that is above the compound's maximum solubility limit. Since this limit is not published, you may need to perform a solubility test (see Protocol 1 below) or start by preparing a lower concentration stock (e.g., 1 mM or 5 mM) and working your way up.

Q2: My compound dissolved initially after warming, but it precipitated out of solution after cooling to room temperature or upon storage at -20°C. Why did this happen and how can I fix it?

This indicates you have created a supersaturated solution, which is inherently unstable.

Causality & Solution:

  • Supersaturation: Heating increases the kinetic energy of the system, allowing the solvent to accommodate more solute than it could at room temperature. Upon cooling, the solution becomes thermodynamically unstable, and the excess solute precipitates out.

  • Freeze-Thaw Cycles: Repeated cycles of freezing and thawing can promote precipitation from DMSO solutions.[1]

  • The Fix:

    • Attempt to redissolve the precipitate by following the gentle warming and sonication steps described in Q1.

    • If it redissolves, immediately aliquot the stock solution into single-use volumes. This minimizes the number of freeze-thaw cycles for the bulk of your stock. Store aliquots at -80°C for long-term stability.

    • If the precipitate does not redissolve, your chosen concentration is too high for stable storage. The most reliable solution is to prepare a new stock at a lower concentration.

Q3: My DMSO stock solution is clear, but the compound precipitates when I dilute it into my aqueous cell culture medium or buffer. How can I prevent this?

This is a classic problem of solvent shifting. N-(3-aminopropyl)-3-fluorobenzamide hydrochloride is likely far less soluble in aqueous solutions than in pure DMSO. When the DMSO stock is rapidly diluted into an aqueous buffer, the compound finds itself in an environment where it is no longer soluble and crashes out.

Mitigation Strategies:

  • Minimize Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to avoid solvent effects and cytotoxicity.[2]

  • Stepwise Dilution: Do not dilute your highly concentrated DMSO stock directly into the final aqueous buffer. Perform one or more intermediate dilutions in 100% DMSO first to lower the compound concentration.[3] Then, add this less concentrated DMSO stock to your aqueous medium while vortexing to ensure rapid mixing.

  • Lower the Working Concentration: The final concentration of the compound in your aqueous medium may simply be too high. Try lowering the final concentration in your experiment.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing solubility issues.

G start Start: Compound powder + Anhydrous DMSO vortex Vortex / Sonicate start->vortex dissolved Completely Dissolved? vortex->dissolved warm Gentle Warming (30-40°C) dissolved->warm No success Success! Aliquot & Store at -80°C dissolved->success Yes dissolved2 Completely Dissolved? warm->dissolved2 dissolved2->success Yes fail Failure: Concentration exceeds max solubility dissolved2->fail No protocol Action: Perform Protocol 1 to determine max solubility fail->protocol

Caption: A decision-making workflow for dissolving N-(3-aminopropyl)-3-fluorobenzamide hydrochloride in DMSO.

Experimental Protocols

Protocol 1: Determining Maximum Solubility in DMSO

This protocol allows you to empirically determine the solubility limit of your compound at room temperature, ensuring you can prepare stable, reliable stock solutions.[2]

Materials:

  • N-(3-aminopropyl)-3-fluorobenzamide hydrochloride

  • High-purity, anhydrous DMSO

  • Calibrated analytical balance

  • Vortex mixer

  • Bath sonicator

  • Benchtop microcentrifuge

  • Sterile 2 mL microcentrifuge tubes

  • Calibrated micropipettes

  • Appropriate analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Prepare a Supersaturated Slurry:

    • Accurately weigh approximately 5-10 mg of the compound into a 2 mL microcentrifuge tube.

    • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to create a slurry. This ensures there is excess solid.

  • Equilibration:

    • Vortex the slurry vigorously for 5 minutes.

    • Sonicate for 10 minutes.

    • Incubate the tube at room temperature for 24 hours to allow the solution to reach equilibrium. Mix gently (e.g., by inversion or brief vortexing) periodically during this time.

  • Separate Undissolved Solid:

    • Centrifuge the tube at high speed (e.g., >12,000 x g) for 10 minutes to pellet the excess, undissolved compound.

  • Sample the Supernatant:

    • Carefully collect a known volume (e.g., 20 µL) of the clear supernatant without disturbing the pellet.

  • Quantification:

    • Perform a large, accurate serial dilution of the supernatant into a solvent suitable for your analytical method (e.g., methanol or acetonitrile for HPLC).

    • Determine the concentration of the compound in the diluted sample using a pre-established calibration curve on your analytical instrument.

    • Back-calculate the original concentration in the DMSO supernatant. This value is the maximum solubility of the compound in DMSO at room temperature.

Protocol 2: Recommended Procedure for Preparing a 10 mM Stock Solution

This protocol provides a starting point for stock solution preparation. If you find this concentration is not achievable after following the troubleshooting steps, use the result from Protocol 1 to guide your next attempt.

Calculations:

  • Molecular Weight of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride (C₁₀H₁₄ClFN₂O): 232.68 g/mol [4][5]

  • Mass required for 1 mL of a 10 mM stock:

    • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (mg) = (0.010 mol/L) x (0.001 L) x (232.68 g/mol ) x (1000 mg/g) = 2.33 mg

Procedure:

  • Accurately weigh 2.33 mg of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride into a sterile vial.

  • Add 1.0 mL of anhydrous DMSO.

  • Vortex the mixture for 2-3 minutes until the solid is fully dissolved.

  • If dissolution is slow, place the vial in a bath sonicator for 5-10 minutes.

  • Once fully dissolved, aliquot the solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage. For daily use, an aliquot can be kept at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Data Summary Table

PropertyValue / InformationSource
Compound Name N-(3-aminopropyl)-3-fluorobenzamide hydrochlorideN/A
CAS Number 1280980-98-4[4][5][6]
Molecular Formula C₁₀H₁₄ClFN₂O[4][6]
Molecular Weight 232.68 g/mol [4][5]
Known Solubility Quantitative data in DMSO is not publicly available. An empirical determination (Protocol 1) is recommended.N/A

References

  • PubChemLite. (n.d.). N-(3-aminopropyl)-3-fluorobenzamide hydrochloride (C10H13FN2O). PubChemLite. Available at: [Link]

  • ChemSrc. (2025). CAS#:1280980-98-4 | N-(3-aminopropyl)-3-fluorobenzamide hydrochloride. ChemSrc. Available at: [Link]

  • BIOFOUNT. (n.d.). 1280980-98-4|N-(3-aminopropyl)-3-fluorobenzamide hydrochloride. BIOFOUNT. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of N-(3-aminopropyl)-3-fluorobenzamide Hydrochloride

Welcome to our dedicated technical support guide for the synthesis of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and nuances associated with this specific amide coupling reaction. Our goal is to provide you with actionable insights and robust protocols to improve your reaction yields, purity, and overall success.

Introduction to the Synthesis

The synthesis of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride involves the formation of an amide bond between 3-fluorobenzoic acid and 1,3-diaminopropane. A critical challenge in this synthesis is achieving selective mono-acylation of the diamine to prevent the formation of the di-acylated byproduct. Subsequent conversion to the hydrochloride salt is typically straightforward but requires careful handling to ensure high purity.

This guide is structured in a question-and-answer format to directly address the most pressing issues you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields in this synthesis can stem from several factors. The primary culprits often involve incomplete activation of the carboxylic acid, deactivation of the amine, or undesired side reactions.[1]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to facilitate amide bond formation. If the coupling reagent is not effective or used in stoichiometric insufficiency, the activation will be incomplete.[1]

  • Amine Deactivation: The free amine of 1,3-diaminopropane can be protonated by the carboxylic acid, rendering it non-nucleophilic.[1][2] This acid-base reaction competes with the desired amide coupling.

  • Formation of Di-acylated Byproduct: The presence of two primary amines in 1,3-diaminopropane makes it susceptible to reacting with two molecules of the activated 3-fluorobenzoic acid. This is a significant contributor to reduced yield of the desired mono-acylated product.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid.[1] It is crucial to use anhydrous solvents and reagents.

Troubleshooting Guide

Issue 1: Predominant Formation of the Di-acylated Byproduct

This is the most common challenge in this synthesis. The statistical probability of di-acylation is high when the diamine is used as the limiting reagent or when the activated carboxylic acid is present in excess.

Solutions:

  • Use of a Protecting Group: The most reliable method to ensure mono-acylation is to use a mono-protected 1,3-diaminopropane, such as N-Boc-1,3-diaminopropane. The Boc (tert-butoxycarbonyl) group protects one of the amines, allowing the other to react selectively. The Boc group can then be removed under acidic conditions, which can be integrated with the hydrochloride salt formation step. A similar strategy is employed in the synthesis of N-(3-aminopropyl) methacrylamide hydrochloride.[3]

  • Inverse Addition & Stoichiometry Control: If using unprotected 1,3-diaminopropane, a significant excess of the diamine is recommended. A slow, dropwise addition of the activated 3-fluorobenzoic acid to a solution of the diamine can favor mono-acylation.

Workflow for Selective Mono-acylation using a Protecting Group

G cluster_0 Step 1: Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection & Salt Formation A 1,3-Diaminopropane C N-Boc-1,3-diaminopropane A->C  DCM, rt B Boc-Anhydride (Boc)₂O B->C F N-Boc-N'-(3-fluorobenzoyl)-1,3-diaminopropane C->F D 3-Fluorobenzoic Acid D->F  DIPEA, DMF E Coupling Reagent (e.g., HATU) E->F H N-(3-aminopropyl)-3-fluorobenzamide hydrochloride F->H G HCl in Dioxane or Ether G->H

Caption: Boc-protection strategy for selective mono-acylation.

Issue 2: Failure to Form the Amide Bond or Very Low Conversion

If you observe unreacted starting materials, consider the following troubleshooting steps.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Inefficient Carboxylic Acid Activation The chosen coupling reagent may not be potent enough, or it may have degraded.Switch to a more robust coupling reagent like HATU or HBTU.[4][5][6] Alternatively, convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[2][4][][8]
Amine Protonation The amine is acting as a base and getting protonated by the carboxylic acid, rendering it non-nucleophilic.Ensure a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is used in sufficient quantity (at least 2 equivalents) to neutralize any generated acids and keep the amine free.[4]
Steric Hindrance While less of an issue with these specific starting materials, steric hindrance can slow down or prevent amide bond formation.[1][9]If using derivatives with bulky substituents, consider switching to a less sterically demanding coupling reagent or converting the carboxylic acid to an acyl fluoride, which is smaller and highly reactive.[9]
Hydrolysis of Activated Intermediate Trace amounts of water in the solvent or on glassware can quench the activated carboxylic acid.Use anhydrous solvents (e.g., dry DCM or DMF) and flame-dry glassware before use.[1]
Experimental Protocols

This is a classic and cost-effective method.[4]

Step 1: Synthesis of 3-Fluorobenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluorobenzoic acid (1.0 eq).

  • Suspend the acid in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops).

  • Slowly add thionyl chloride (SOCl₂) (1.2-1.5 eq) to the suspension at room temperature.[4]

  • Heat the reaction mixture to reflux (around 40 °C for DCM) and maintain for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Remove the solvent and excess SOCl₂ under reduced pressure to obtain the crude 3-fluorobenzoyl chloride, which can be used directly in the next step.

Step 2: Amide Formation

  • In a separate flask, dissolve N-Boc-1,3-diaminopropane (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the crude 3-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous NaHCO₃, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amide.

This method is often faster and proceeds under milder conditions.[4]

  • To a dry round-bottom flask, add 3-fluorobenzoic acid (1.0 eq), HATU (1.1 eq), and N-Boc-1,3-diaminopropane (1.1 eq).

  • Dissolve the solids in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.[4]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Final Step: Deprotection and Hydrochloride Salt Formation
  • Dissolve the crude Boc-protected amide in a minimal amount of a suitable solvent like ethyl acetate or methanol.

  • Add a solution of HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane or 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will typically precipitate out of the solution.

  • Stir the resulting slurry for 30-60 minutes.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Troubleshooting Decision Tree

G A Low Yield of Desired Product B Major byproduct is di-acylated diamine? A->B C Yes B->C Check LC-MS D No B->D E Use mono-Boc-protected 1,3-diaminopropane C->E F Unreacted starting materials? D->F G Yes F->G H No, complex mixture F->H I Check activation of carboxylic acid. - Use stronger coupling agent (HATU) - Convert to acyl chloride (SOCl₂) G->I J Ensure anhydrous conditions. Check for side reactions (e.g., hydrolysis). H->J

Caption: A decision tree for troubleshooting low yields.

Purification and Characterization

  • Purification: The final hydrochloride salt is often crystalline and can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether or ethanol/ethyl acetate. If the free base is isolated before salt formation, it can be purified by column chromatography on silica gel.

  • Characterization: Successful synthesis should be confirmed by standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the structure and assess purity.

    • LC-MS: To determine the mass of the product and check for impurities.

    • Melting Point: The hydrochloride salt should have a sharp melting point.[10]

By systematically addressing these common issues and employing the detailed protocols, you can significantly improve the yield and purity of your N-(3-aminopropyl)-3-fluorobenzamide hydrochloride synthesis.

References

  • Popa, M. (2021). Why did my amide syntesis does not work? ResearchGate. Available from: [Link]

  • Valeur, E., & Bradley, M. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(43), 10637-10641. DOI:10.1039/C5OB02129D
  • Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Available from: [Link]

  • United States Patent Office. (n.d.). Patent US3198838A. Google Patents.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • ScholarWorks. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Available from: [Link]

  • Google Patents. Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride - CN102503849A.
  • Google Patents. A kind of preparation method of fluorobenzamide compound - CN101503372A.
  • Fisher Scientific. Amide Synthesis. Available from: [Link]

Sources

Troubleshooting

"N-(3-aminopropyl)-3-fluorobenzamide hydrochloride crystallization problems"

{"answer":"## Technical Support Center: Crystallization of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride Welcome to the dedicated support center for troubleshooting crystallization challenges with N-(3-aminopropyl)-3...

Author: BenchChem Technical Support Team. Date: February 2026

{"answer":"## Technical Support Center: Crystallization of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride

Welcome to the dedicated support center for troubleshooting crystallization challenges with N-(3-aminopropyl)-3-fluorobenzamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during the crystallization of this active pharmaceutical ingredient (API). Drawing upon established principles of crystallization and practical field experience, this document provides in-depth, scientifically grounded solutions to ensure the consistent production of high-quality crystalline material.

Troubleshooting Guide

This section addresses the most frequently encountered problems during the crystallization of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride. Each issue is followed by a detailed explanation of its probable causes and a step-by-step guide to its resolution.

Issue 1: "Oiling Out" - The Compound Separates as a Liquid Instead of a Solid

Q: My compound is forming oily droplets at the bottom of the flask instead of crystals. What is happening and how can I fix it?

A: This phenomenon, known as "oiling out," occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This is often due to the melting point of the compound being lower than the temperature of the solution at the point of supersaturation.[2][3] High impurity levels can also significantly depress the melting point, contributing to this issue.[2][3] Oiled out products are undesirable as they tend to trap impurities and rarely form pure crystals.[1][2]

  • High Supersaturation and Rapid Cooling: If the solution is cooled too quickly, it can become highly supersaturated at a temperature above the compound's melting point.

    • Solution: Reheat the mixture until the oil redissolves. Add a small amount of additional solvent (1-5% of the total volume) to slightly decrease the saturation level.[2] Allow the solution to cool much more slowly. Consider a programmed cooling ramp if equipment allows, or insulate the flask to slow heat loss. A slower cooling rate allows crystallization to occur at a lower temperature, hopefully below the melting point of the compound.

  • Presence of Impurities: Impurities can lower the melting point of the compound and interfere with the crystal lattice formation, promoting oiling out.[2][3][4][5] Structurally related impurities are particularly problematic as they can interact with the growing crystal surfaces.[4]

    • Solution: If impurities are suspected, consider an upstream purification step. Alternatively, a charcoal treatment of the hot solution can sometimes remove colored or polar impurities.[2][5] If the oil persists, it may be necessary to isolate the oil, redissolve it in a minimal amount of a good solvent, and attempt recrystallization, possibly with a different solvent system.[3]

  • Inappropriate Solvent Choice: The chosen solvent may not be optimal for this specific compound, leading to a miscibility gap or promoting oiling out.[1]

    • Solution: A systematic solvent screen is recommended. The goal is to find a solvent (or solvent/anti-solvent system) where the compound has high solubility at elevated temperatures and lower, but not negligible, solubility at room temperature.

G start Oiling Out Observed reheat Reheat to Redissolve Oil start->reheat add_solvent Add More Solvent (1-5%) reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool success Crystals Form slow_cool->success Success failure Oiling Out Persists slow_cool->failure Failure impurity_check Suspect Impurities? failure->impurity_check charcoal Perform Charcoal Treatment impurity_check->charcoal Yes solvent_screen Conduct Solvent Screen impurity_check->solvent_screen No/Unsure charcoal->reheat

Caption: Logical workflow for troubleshooting oiling out.

Issue 2: No Crystallization Occurs Upon Cooling

Q: My solution has cooled to room temperature, but no crystals have formed. What should I do?

A: The absence of crystallization upon cooling indicates that the solution has not reached the necessary level of supersaturation for nucleation to occur, or that nucleation is kinetically hindered.

  • Insufficient Supersaturation: The most common reason is using too much solvent, meaning the solution is not saturated at the lower temperature.[2]

    • Solution:

      • Evaporation: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration.[2] Allow it to cool again.

      • Anti-solvent Addition: If using a solvent system, slowly add an anti-solvent (a solvent in which the compound is poorly soluble but is miscible with the primary solvent) to induce precipitation.[6][7][8] This technique effectively reduces the solubility of the compound in the mixture.[6][7]

  • Kinetic Barrier to Nucleation: Sometimes, even in a supersaturated solution, the molecules need an energy input or a surface to begin forming a crystal lattice.

    • Solution:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[2] The microscopic imperfections on the glass provide nucleation sites.

      • Seeding: Introduce a tiny crystal of the pure compound (a seed crystal) into the solution. This provides a template for further crystal growth. If seed crystals are unavailable, they can sometimes be generated by dipping a glass rod into the solution, removing it to allow the solvent to evaporate, and then re-inserting the rod with the resulting solid residue into the solution.

      • Reduced Temperature: Cool the solution further using an ice bath. Lower temperatures decrease solubility and can help overcome the kinetic barrier to nucleation.

Issue 3: Formation of Fine Powder or Rapid Crashing Out

Q: As soon as I start cooling, a large amount of fine powder crashes out of solution. How can I get larger crystals?

A: The rapid formation of a fine powder indicates that the solution is becoming supersaturated too quickly, leading to rapid and uncontrolled nucleation. [2] This often traps impurities and solvent within the solid.[2]

  • Excessive Supersaturation: The concentration of the compound is too high, or the cooling rate is too fast.

    • Solution: Reheat the solution to redissolve the powder. Add a bit more solvent (5-10%) than the minimum required for dissolution at the elevated temperature.[2] This will ensure that supersaturation is achieved more slowly upon cooling, allowing for the growth of larger, more well-defined crystals.[2]

  • High Agitation: Vigorous stirring during the cooling phase can promote rapid secondary nucleation, resulting in smaller particles.

    • Solution: Reduce or stop agitation once the solution is fully dissolved and begins to cool. Gentle stirring may be reintroduced later if needed to maintain suspension.

  • Dissolve the crude N-(3-aminopropyl)-3-fluorobenzamide hydrochloride in the chosen solvent at an elevated temperature (e.g., boiling point).

  • Add an additional 5-10% volume of the hot solvent to slightly reduce the saturation.

  • Ensure the solution is free of any particulate matter (filter if necessary).

  • Remove from the heat source, cover the flask, and allow it to cool slowly and undisturbed to room temperature. Placing the flask in an insulated container can help moderate the cooling rate.

  • Once crystal formation appears complete, the flask can be moved to an ice bath to maximize yield.

  • Collect the crystals by filtration.

Issue 4: Polymorphism - Obtaining an Undesired Crystal Form

Q: I've obtained crystals, but analytical tests (e.g., XRPD, DSC) show it's not the desired polymorphic form. How can I control which polymorph crystallizes?

A: Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[9][10] Different polymorphs can have different physicochemical properties, including solubility, stability, and melting point.[9][11] The formation of a specific polymorph is influenced by factors such as solvent, temperature, cooling rate, and the presence of impurities.[4]

  • Solvent Effects: The solvent can interact with the solute molecules in solution and influence how they pack into a crystal lattice. Some solvents may favor the formation of a metastable polymorph.

    • Solution: A comprehensive polymorphic screen using a variety of solvents with different polarities and hydrogen bonding capabilities is essential. Solvents like alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and water should be investigated.

  • Thermodynamic vs. Kinetic Control: A metastable polymorph (kinetic product) may form more quickly, while the most stable polymorph (thermodynamic product) requires more time or specific conditions to form.

    • Solution:

      • Slurry Conversion: To obtain the most stable form, a slurry of the undesired polymorph can be stirred in a suitable solvent for an extended period. Over time, the metastable form will dissolve and the stable form will crystallize out.

      • Controlled Cooling: Slower cooling rates generally favor the formation of the thermodynamically more stable polymorph.

  • Impurity Influence: Impurities can sometimes inhibit the formation of one polymorph while promoting another.[4][12]

    • Solution: Ensure the starting material is of high purity. Even small amounts of structurally similar impurities can direct the polymorphic outcome.[4]

TechniqueInformation Provided
Powder X-Ray Diffraction (PXRD) Provides a unique "fingerprint" of the crystal lattice, making it the primary tool for identifying different polymorphs.[13][14]
Differential Scanning Calorimetry (DSC) Measures the heat flow associated with thermal events like melting and solid-solid transitions, which differ between polymorphs.[15][16]
Thermogravimetric Analysis (TGA) Determines if a crystal form is a solvate or hydrate by measuring mass loss upon heating.[16]
Infrared (IR) & Raman Spectroscopy Can distinguish between polymorphs based on differences in vibrational modes due to different molecular environments.[13][15]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the crystallization of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride? A1: As a hydrochloride salt, the compound is likely to be polar. Good starting points for solvent screening would include lower alcohols like ethanol or isopropanol, or mixtures of these with water.[17] Anti-solvent crystallization using a more non-polar solvent like ethyl acetate or acetone as the anti-solvent could also be effective.[18][19]

Q2: How can I check the purity of my final crystalline product? A2: Purity is typically assessed using High-Performance Liquid Chromatography (HPLC). The solid-state form should be confirmed by PXRD.[16]

Q3: My yield is very low. How can I improve it? A3: A low yield is often due to using too much solvent, leaving a significant amount of the compound dissolved in the mother liquor.[2] Try reducing the initial volume of solvent. Also, ensure the solution is cooled to a low temperature (e.g., 0-5 °C) before filtration to maximize precipitation.

Q4: Can the pH of the solution affect the crystallization of a hydrochloride salt? A4: Yes, significantly. N-(3-aminopropyl)-3-fluorobenzamide hydrochloride is the salt of a basic compound. If the pH is too high (basic), the free base may precipitate instead of the hydrochloride salt, which will have very different solubility and crystallization properties. Ensure the solution remains acidic to maintain the salt form.

G start High Purity API solvent_selection Select Diverse Solvents (Polar, Non-polar, Protic, Aprotic) start->solvent_selection cooling_xtal Cooling Crystallization (Fast & Slow Cooling) solvent_selection->cooling_xtal evap_xtal Evaporation Crystallization solvent_selection->evap_xtal antisolvent_xtal Anti-solvent Addition solvent_selection->antisolvent_xtal slurry_xtal Slurry Conversion solvent_selection->slurry_xtal isolate Isolate Solids cooling_xtal->isolate evap_xtal->isolate antisolvent_xtal->isolate slurry_xtal->isolate analyze Analyze by PXRD, DSC, TGA isolate->analyze identify Identify Unique Polymorphs analyze->identify

Caption: General workflow for a polymorph screening study.

References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (n.d.). Google AI.
  • Antisolvent Crystallization - RM@Schools. (n.d.). Google AI.
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Oiling Out in Crystallization - Mettler Toledo. (n.d.). Mettler Toledo. Retrieved January 20, 2026, from [Link]

  • Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013, February 3). Reddit. Retrieved January 20, 2026, from [Link]

  • Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol - ACS Publications. (2019, May 22). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Analysis of the molecular interactions governing the polymorphism of benzamide – a guide to syntheses? - RSC Publishing. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G. (2022, February 7). CrystEngComm (RSC Publishing). Retrieved January 20, 2026, from [Link]

  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. (2022, July 15). Google AI.
  • Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization - PMC - NIH. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • [FREE] Why do crystals oil out and what are the remedies and prevention methods? A. Crystals oil out due to - Brainly. (2024, February 25). Brainly. Retrieved January 20, 2026, from [Link]

  • The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide - MDPI. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • How Do Impurities Affect Crystal Structures? - Chemistry For Everyone - YouTube. (2025, August 29). YouTube. Retrieved January 20, 2026, from [Link]

  • Using AntiSolvent for Crystallization - Mettler Toledo. (n.d.). Mettler Toledo. Retrieved January 20, 2026, from [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). Google AI.
  • WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents. (n.d.). Google Patents.
  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization - PMC - NIH. (2023, January 21). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • Guide for crystallization. (n.d.). Google AI.
  • Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua - Filter Dryer. (2025, July 2). Zhanghua - Filter Dryer. Retrieved January 20, 2026, from [Link]

  • CRYSTAL CHARACTERIZATION TECHNIQUES. (n.d.). Google AI.
  • Polymorphism in benzamide - Research Explorer - The University of Manchester. (2005, November 3). Research Explorer - The University of Manchester. Retrieved January 20, 2026, from [Link]

  • Analytical techniques for studying and characterizing polymorphs and polymorphic transitions - Oxford Academic. (n.d.). Oxford Academic. Retrieved January 20, 2026, from [Link]

  • Polymorphism in Benzene-1,3,5-tricarboxamide Supramolecular Assemblies in Water: A Subtle Trade-off between Structure and Dynamics | Journal of the American Chemical Society. (2018, September 17). Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]

  • Crystallography Analysis - Intertek. (n.d.). Intertek. Retrieved January 20, 2026, from [Link]

  • What are the different techniques to characterize chemical crystals? - ResearchGate. (2019, May 28). ResearchGate. Retrieved January 20, 2026, from [Link]

  • (PDF) Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide - ResearchGate. (2024, December 9). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Crystal structure analysis / crystallographic characterization - Materia Nova – innovation center. (n.d.). Materia Nova – innovation center. Retrieved January 20, 2026, from [Link]

  • Can i still crystallize salts even when there is impurities in the solution? : r/chemhelp - Reddit. (2021, March 3). Reddit. Retrieved January 20, 2026, from [Link]

  • Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility - PMC - NIH. (2019, February 28). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • Fouling Issues in Crystallizers – What, Why, and How to Solve Them - Altum Technologies. (2023, September 20). Altum Technologies. Retrieved January 20, 2026, from [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1 - Googleapis.com. (2007, June 25). European Patent Office. Retrieved January 20, 2026, from [Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012, June 12). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012, June 11). Google AI.
  • Pharmaceutical Crystallization in drug development - Syrris. (n.d.). Syrris. Retrieved January 20, 2026, from [Link]

  • CAS#:1280980-98-4 | N-(3-aminopropyl)-3-fluorobenzamide hydrochloride. (2025, November 5). Google AI.
  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Compariso - Kinam Park. (n.d.). Kinam Park. Retrieved January 20, 2026, from [Link]

  • US11384086B2 - Crystalline forms of 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-n-{4-[(4-methylpiperazin-1- yl)methyl]-3-(trifluoromethyl)phenyl}benzamide and its mono hydrochloride salt - Google Patents. (n.d.). Google Patents.
  • (PDF) Effect of Solvents and Crystallization Methods on the Formation of Carbamazepine-Saccharin Co-Crystal - ResearchGate. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

Optimization

Technical Support Center: Interpreting Ambiguous NMR Spectra of N-(3-aminopropyl)-3-fluorobenzamide Hydrochloride

Welcome to the technical support center for the analysis of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in interpreting the NMR spectra of this molecule. The inherent structural features—a fluorinated aromatic ring, a flexible aliphatic chain, an amide linkage, and a terminal ammonium salt—can lead to spectral complexities. This document provides in-depth, field-proven insights and troubleshooting protocols to navigate these ambiguities with confidence.

Structure and Numbering

For clarity, the following numbering scheme will be used throughout this guide:

Caption: Numbering scheme for N-(3-aminopropyl)-3-fluorobenzamide hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the NMR analysis of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride.

FAQ 1: Why do the protons on the aminopropyl chain (C1, C2, C3) appear as broad or poorly resolved multiplets?

Answer: This is a classic issue arising from multiple factors related to the molecule's structure and the sample conditions.

  • Causality:

    • Proton Exchange of Ammonium Group: The terminal amine exists as an ammonium salt (-NH₃⁺). The acidic protons on this group can undergo chemical exchange with residual water or with each other. This exchange process, if occurring at an intermediate rate on the NMR timescale, can lead to broadening of the adjacent C3 methylene protons.

    • pH and Concentration Effects: The rate of this exchange is highly dependent on the sample's pH, concentration, and the specific deuterated solvent used.[1] In less acidic conditions (e.g., if the sample is not fully protonated or if basic impurities are present), the equilibrium between the protonated amine (-NH₃⁺) and the free amine (-NH₂) can cause significant line broadening.

    • Viscosity and Molecular Tumbling: Concentrated samples can be viscous, leading to slower molecular tumbling and, consequently, broader lines.

    • Quadrupolar Effects of ¹⁴N: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and is quadrupolar. While typically less pronounced for ammonium ions due to their symmetric electronic environment, coupling to ¹⁴N can sometimes contribute to the broadening of adjacent proton signals.

  • Troubleshooting Protocol:

    • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The broad -NH₃⁺ signal will disappear due to proton-deuterium exchange. Often, the multiplet for the adjacent C3 protons will sharpen significantly as the coupling to the exchangeable protons is removed.[1][2]

    • Solvent Change: If using CDCl₃, consider switching to DMSO-d₆. DMSO is a hydrogen bond acceptor and can slow down the exchange rate of N-H protons, often resulting in sharper signals.[3]

    • Acidification: To halt the exchange between the protonated and free amine, add a trace amount of a strong acid (e.g., a drop of TFA or DCl in D₂O). This ensures the amine is fully protonated and locked in the ammonium form, which can sharpen the signals.[4]

    • Sample Dilution: If concentration effects are suspected, dilute your sample and re-acquire the spectrum.

FAQ 2: The aromatic region of my ¹H NMR spectrum is complex and difficult to assign. How can I interpret the splitting patterns caused by the fluorine atom?

Answer: The fluorine atom at the C3' position introduces heteronuclear coupling (J-coupling) to nearby protons, overlaying the standard proton-proton (homonuclear) couplings. This results in complex multiplets that are not first-order.

  • Causality:

    • ¹H-¹⁹F Coupling: The ¹⁹F nucleus has a spin of I=½ and couples to protons through bonds. The magnitude of this coupling constant (JHF) depends on the number of bonds separating the nuclei.

      • ³JHF (ortho): Typically 7-11 Hz. This will affect the H2' and H4' protons.

      • ⁴JHF (meta): Typically 0-3 Hz. This will affect the H6' proton.

      • ⁵JHF (para): Typically 4-8 Hz. This will affect the H5' proton.

    • Overlapping Multiplets: The combination of ¹H-¹H couplings (e.g., ³J H4'-H5', ³J H5'-H6') and ¹H-¹⁹F couplings creates complex, often overlapping patterns that are difficult to analyze by simple inspection.

  • Troubleshooting & Resolution Workflow:

G A Complex Aromatic Multiplets in 1D ¹H NMR B Acquire ¹H-{¹⁹F} Decoupled Spectrum A->B C Acquire ¹H-¹H COSY Spectrum A->C D Acquire ¹⁹F-¹H HSQC Spectrum A->D E Simplified ¹H-¹H Splitting Patterns B->E F Identify Directly Bonded Protons C->F G Identify Protons Coupled to Fluorine D->G H Assign ¹H-¹H Couplings (JHH) E->H I Measure ¹H-¹⁹F Couplings (JHF) by Comparison E->I Compare with original spectrum K Unambiguous Aromatic Proton Assignment F->K J Correlate ¹H and ¹⁹F Chemical Shifts G->J H->K I->K J->K G cluster_exp 2D NMR Experiments cluster_frag Molecular Fragments H_node H_node C_node C_node Exp_node Exp_node HSQC HSQC Amide_NH Amide NH Aromatic_H Aromatic H's HSQC:s->Aromatic_H:n ¹JCH C1H2 C1-H₂ HSQC:s->C1H2:n ¹JCH C2H2 C2-H₂ HSQC:s->C2H2:n ¹JCH C3H2 C3-H₂ HSQC:s->C3H2:n ¹JCH HMBC HMBC HMBC:s->Amide_NH:n ²JCH HMBC:s->Aromatic_H:n ²JCH, ³JCH HMBC:s->C1H2:n ²JCH HMBC:s->C1H2:n ³JCH COSY COSY COSY:s->Aromatic_H:n ³JHH, ⁴JHH COSY:s->C1H2:n ³JHH COSY:s->C2H2:n ³JHH Carbonyl_C C7' (C=O) Aromatic_C Aromatic C's C1 C1 C3 C3 C2 C2

Caption: Correlation map for 2D NMR-based structure elucidation.

By systematically applying these 2D NMR techniques, every proton and carbon in the N-(3-aminopropyl)-3-fluorobenzamide hydrochloride molecule can be assigned with a high degree of certainty, resolving any ambiguities present in the 1D spectra.

References

  • Penchev, P.N., Stoyanov, N.M., & Marinov, M.N. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. Available at: [Link]

  • Stoyanov, N., et al. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. Available at: [Link]

  • Roberts, J.D., & Caserio, M.C. (2021). 23.5: Spectroscopic Properties of Amines. Chemistry LibreTexts. Available at: [Link]

  • Marinov, M., et al. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. Available at: [Link]

  • Various Authors. (n.d.). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Royal Society of Chemistry. Available at: [Link]

  • Facey, G. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. Available at: [Link]

  • Various Authors. (n.d.). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • Lignin-Based Amines. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). ResearchGate. Available at: [Link]

  • dungeonsandderp. (2023). Why are my NMR signals unexpectedly broad??? Reddit. Available at: [Link]

  • Hennig, M., et al. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH. Available at: [Link]

  • Organic With Grace. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. Available at: [Link]

  • Abraham, R.J., et al. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. PubMed. Available at: [Link]

  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]

  • Lu, Y., et al. (n.d.). 1H NMR and 13C NMR spectral date of compounds. The Royal Society of Chemistry. Available at: [Link]

  • Abraham, R.J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Modgraph. Available at: [Link]

  • Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. (n.d.). ACD/Labs. Available at: [Link]

  • HSQC and HMBC. (n.d.). Columbia University, NMR Core Facility. Available at: [Link]

  • pH dependence of (a) ¹H-NMR and (b) ¹⁷O-NMR spectra. (n.d.). ResearchGate. Available at: [Link]

  • Two-dimensional Experiments: Inverse Heteronuclear Correlation. (n.d.). Oxford Instruments. Available at: [Link]

  • 19Flourine NMR. (n.d.). University of Ottawa. Available at: [Link]

  • Lakkaniga, R. (2018). Can the salt form of my organic compound be determined using NMR? ResearchGate. Available at: [Link]

  • pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. (n.d.). BMRB. Available at: [Link]

  • Smith, A.J.R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Available at: [Link]

  • 1 H and 13 C NMR spectra of 3-(1H-benzo[d]imidazol-1-yl)-N'-(tosyloxy)propanimidamide. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Chemistry LibreTexts. Available at: [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments. (n.d.). CDN. Available at: [Link]

  • Leveraging the HMBC to Facilitate Metabolite Identification. (2022). PMC - PubMed Central. Available at: [Link]

  • Overcoming NMR line broadening of nitrogen containing compounds: A simple solution. (n.d.). ScienceDirect. Available at: [Link]

  • Walwil, A.M. (2016). Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1). Scientific & Academic Publishing. Available at: [Link]

  • Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). (2006). ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cell Viability Issues with N-(3-aminopropyl)-3-fluorobenzamide hydrochloride

This guide is designed for researchers, scientists, and drug development professionals encountering cell viability challenges during treatment with N-(3-aminopropyl)-3-fluorobenzamide hydrochloride. As a novel benzamide...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering cell viability challenges during treatment with N-(3-aminopropyl)-3-fluorobenzamide hydrochloride. As a novel benzamide derivative, unexpected cytotoxic effects can arise. This document provides a structured, in-depth approach to troubleshooting, moving from common experimental variables to deeper mechanistic investigations.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

Here, we address the most common initial questions and potential pitfalls when observing unexpected cell death with N-(3-aminopropyl)-3-fluorobenzamide hydrochloride.

Q1: My cell viability has dropped significantly even at low concentrations of the compound. Where should I start troubleshooting?

A1: Before investigating complex biological mechanisms, it's crucial to rule out experimental artifacts. Start by verifying the following:

  • Compound Integrity and Solubility:

    • Fresh Preparation: Have you prepared the stock solution fresh? Benzamide compounds can be susceptible to degradation.

    • Proper Dissolution: Are you confident the compound is fully dissolved in your vehicle (e.g., DMSO, PBS)? Precipitates can cause inconsistent results and direct physical damage to cells. We recommend a brief sonication of the stock solution.

    • Vehicle Control: Is the concentration of the vehicle (e.g., DMSO) consistent across all treatment groups and is it at a non-toxic level for your specific cell line?

  • Cell Culture Conditions:

    • Cell Health: Were the cells healthy and in the logarithmic growth phase at the time of treatment? Stressed or overly confluent cells can be more sensitive to treatment.

    • Contamination: Have you checked for mycoplasma or other microbial contamination? Contaminants can significantly impact cell viability and response to treatment.

  • Assay-Related Issues:

    • Assay Principle: Does your viability assay (e.g., MTT, MTS, CellTiter-Glo®) interfere with the compound? Some compounds can interact with assay reagents, leading to false readings. Consider using a secondary, mechanistically different viability assay for confirmation (e.g., a dye-based live/dead stain like Trypan Blue or Calcein-AM/Ethidium Homodimer).

Q2: I'm observing inconsistent results between experiments. What could be the cause?

A2: Reproducibility issues often stem from subtle variations in protocol execution.

  • Compound Handling:

    • Storage: Is your stock solution stored correctly (aliquoted, protected from light, at the recommended temperature)? Repeated freeze-thaw cycles can degrade the compound.

    • Pipetting Accuracy: Are you using calibrated pipettes and ensuring accurate dilutions? Small errors in concentration can lead to large differences in viability, especially if the dose-response curve is steep.

  • Experimental Timing:

    • Treatment Duration: Is the duration of treatment consistent across all experiments?

    • Assay Timing: Is the time between the end of treatment and the viability assay measurement consistent?

The following table summarizes key parameters to check for consistency:

ParameterRecommended Best PracticeRationale
Compound Stock Prepare fresh or use fresh aliquots for each experiment.Avoids degradation from storage or freeze-thaw cycles.
Cell Seeding Density Keep seeding density consistent between experiments.Ensures a similar number of cells are treated each time.
Treatment Duration Maintain a fixed treatment time (e.g., 24, 48, 72 hours).Cellular responses can be highly time-dependent.
Vehicle Concentration Use the same final concentration of vehicle in all wells.High concentrations of solvents like DMSO can be cytotoxic.

Part 2: In-Depth Troubleshooting Guide - Investigating the Mechanism of Cytotoxicity

If initial troubleshooting doesn't resolve the issue, a more systematic investigation into the mechanism of cell death is warranted.

Q3: How can I determine if N-(3-aminopropyl)-3-fluorobenzamide hydrochloride is inducing apoptosis or another form of cell death?

A3: The benzamide functional group is present in compounds known to induce apoptosis. A key indicator of apoptosis is the activation of caspases, a family of proteases that execute programmed cell death.

Recommended Experimental Workflow:

  • Dose-Response and Time-Course Analysis: First, establish a clear understanding of the compound's potency and the kinetics of cell death.

    • Experiment: Treat your cells with a range of concentrations of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride for different durations (e.g., 6, 12, 24, 48 hours).

    • Analysis: Measure cell viability at each time point and concentration to determine the IC50 (the concentration that inhibits 50% of cell viability) at each time point.

  • Caspase-3/7 Activity Assay: Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.

    • Experiment: Treat cells with the compound at a concentration around the IC50. At various time points, measure caspase-3/7 activity using a commercially available luminogenic or fluorogenic assay.

    • Interpretation: A significant increase in caspase-3/7 activity concurrent with or preceding the loss of cell viability strongly suggests apoptosis.[1][2][3]

The following diagram illustrates a typical experimental workflow for investigating apoptosis:

apoptosis_workflow start Observe Unexpected Cell Death dose_response Step 1: Perform Dose-Response & Time-Course Viability Assay start->dose_response ic50 Determine IC50 at different time points dose_response->ic50 caspase_assay Step 2: Measure Caspase-3/7 Activity at IC50 Concentration ic50->caspase_assay apoptosis_marker Step 3: Analyze other Apoptosis Markers (e.g., Annexin V) caspase_assay->apoptosis_marker conclusion Conclude on Apoptotic Mechanism apoptosis_marker->conclusion

Caption: Workflow for investigating apoptosis induction.

Q4: My caspase assay is positive. What are the potential upstream pathways N-(3-aminopropyl)-3-fluorobenzamide hydrochloride might be affecting?

A4: Given its structural similarity to 3-aminobenzamide, a known inhibitor of poly(ADP-ribose) polymerase (PARP), it's plausible that your compound may have similar off-target effects.[4][5] PARP inhibitors can potentiate the cytotoxicity of DNA damaging agents and, in some contexts, induce apoptosis.[4][6]

Hypothesized Mechanism: PARP Inhibition and DNA Damage

  • PARP Inhibition: N-(3-aminopropyl)-3-fluorobenzamide hydrochloride might be inhibiting PARP, an enzyme crucial for DNA repair.

  • Accumulation of DNA Damage: Inhibition of PARP leads to an accumulation of DNA single-strand breaks, which can be converted to more lethal double-strand breaks during DNA replication.

  • Apoptosis Induction: This accumulation of DNA damage can trigger the intrinsic apoptotic pathway.

The diagram below illustrates this hypothesized signaling pathway:

parp_inhibition_pathway compound N-(3-aminopropyl)-3- fluorobenzamide hydrochloride parp PARP Enzyme compound->parp Inhibition dna_repair DNA Repair (Base Excision Repair) parp->dna_repair Required for dna_damage Accumulation of DNA Damage dna_repair->dna_damage Prevents apoptosis Intrinsic Apoptosis Pathway dna_damage->apoptosis caspase3 Caspase-3 Activation apoptosis->caspase3 cell_death Cell Death caspase3->cell_death

Caption: Hypothesized PARP inhibition-mediated apoptosis.

Experimental Validation:

  • Western Blot for PARP Cleavage: Activated caspase-3 cleaves PARP-1. A western blot showing a decrease in full-length PARP-1 and the appearance of its cleaved fragment is a classic hallmark of apoptosis.

  • γH2AX Staining: To test for DNA double-strand breaks, perform immunofluorescence staining for phosphorylated H2AX (γH2AX), a marker of DNA damage. An increase in γH2AX foci in treated cells would support this hypothesis.

Q5: What if the cytotoxicity is not related to apoptosis? What are other potential off-target effects?

A5: While apoptosis is a common mechanism, other off-target effects of benzamide derivatives have been reported. These can include effects on the cytoskeleton and induction of other forms of cell death.[6]

Alternative Troubleshooting Steps:

  • Cell Cycle Analysis: Some cytotoxic compounds can cause cell cycle arrest.[7] Use flow cytometry with propidium iodide (PI) staining to analyze the cell cycle distribution of treated cells. A significant accumulation of cells in a particular phase (e.g., G1 or G2/M) would indicate cell cycle arrest.

  • Reactive Oxygen Species (ROS) Measurement: Some small molecules can induce oxidative stress. Measure intracellular ROS levels using a fluorescent probe like DCFDA.

  • Mitochondrial Membrane Potential Assay: Disruption of the mitochondrial membrane potential is an early event in apoptosis and can also be indicative of general cellular stress. Use a dye like JC-1 or TMRE to assess mitochondrial health.

Part 3: Detailed Experimental Protocols

Protocol 1: Caspase-3/7 Activity Assay (Fluorogenic)
  • Cell Seeding: Seed cells in a 96-well, clear-bottom, black-walled plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.

  • Treatment: Treat cells with N-(3-aminopropyl)-3-fluorobenzamide hydrochloride at the desired concentrations for the desired times. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Assay Reagent Preparation: Prepare the caspase-3/7 reagent containing a fluorogenic substrate (e.g., Z-DEVD-R110) according to the manufacturer's instructions.

  • Lysis and Substrate Cleavage: Add the caspase-3/7 reagent to each well and incubate at room temperature for 1-2 hours, protected from light. The reagent will lyse the cells and allow active caspase-3/7 to cleave the substrate, releasing a fluorescent signal.

  • Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., 499 nm excitation / 521 nm emission for R110).

  • Data Analysis: Normalize the fluorescence signal to the number of cells (if performing a parallel viability assay) or express it as a fold change relative to the vehicle control.

Protocol 2: Western Blot for PARP Cleavage
  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size using electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PARP-1 overnight at 4°C. This antibody should recognize both the full-length (116 kDa) and the cleaved (89 kDa) fragments.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Compare the band intensities for full-length and cleaved PARP between treated and control samples. An increase in the 89 kDa band indicates PARP cleavage.

References

  • Potentiation of cytotoxicity by 3-aminobenzamide in DNA repair-deficient human tumor cell lines following exposure to methylating agents or anti-neoplastic drugs. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Procaspase-3 Activation – Hergenrother Lab. (n.d.). University of Illinois. Retrieved January 20, 2026, from [Link]

  • Activation and Cleavage of Caspase-3 in Apoptosis Induced by Experimental Cerebral Ischemia. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells. (n.d.). Immunopathologia Persa. Retrieved January 20, 2026, from [Link]

  • Amide Internucleoside Linkages Suppress the MicroRNA-like Off-Target Activity of Short Interfering RNA. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Cell death protection by 3-aminobenzamide and other poly(ADP-ribose)polymerase inhibitors: different effects on human natural killer and lymphokine activated killer cell activities. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Cytotoxic effects of N-(3-chloro-1,4-dioxo 1,4-dihydro-naphthalen-2-yl)-benzamide on androgen-dependent and -independent prostate cancer cell lines. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Imaging of caspase-3 activation in HeLa cells stimulated with etoposide using a novel fluorescent probe. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy. (n.d.). Retrieved January 20, 2026, from [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News. Retrieved January 20, 2026, from [Link]

  • N-(3-aminopropyl)-3-fluorobenzamide hydrochloride. (n.d.). Retrieved January 20, 2026, from [Link]

  • Antiproliferative Activity of 3-aminobenzamide in A431 Carcinoma Cells Is Associated With a Target Effect on Cytoskeleton. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • 3-(2-Chloropropyl amide)-4-methoxy-N-phenylbenzamide inhibits expression of HPV oncogenes in human cervical cancer cell. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Reducing CRISPR-Cas9 off-target effects by optically controlled chemical modifications of guide RNA. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • 3-Fluorobenzamide. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to N-(3-aminopropyl)-3-fluorobenzamide hydrochloride and Other Benzamide Derivatives for Researchers

This guide provides a comprehensive comparison of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride with other key benzamide derivatives. Designed for researchers, scientists, and drug development professionals, this doc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride with other key benzamide derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, potential therapeutic applications, and the experimental data underpinning the diverse biological activities of this important class of compounds. While direct experimental data for N-(3-aminopropyl)-3-fluorobenzamide hydrochloride is not extensively available in public literature, this guide will infer its potential properties based on a thorough analysis of structurally related analogs.

Introduction: The Benzamide Scaffold - A Cornerstone of Medicinal Chemistry

The benzamide core is a privileged scaffold in drug discovery, forming the structural basis for a wide array of therapeutic agents.[1] Its synthetic tractability and the ability to introduce diverse substituents on both the aromatic ring and the amide nitrogen allow for the fine-tuning of physicochemical properties and biological targets. This versatility has led to the development of benzamide derivatives with applications spanning oncology, neuroscience, and infectious diseases.[1][2][3]

This guide will explore the impact of specific structural modifications, such as fluorination and the incorporation of an aminopropyl sidechain, on the pharmacological profile of benzamides. We will present a comparative analysis of different classes of benzamide derivatives, supported by available experimental data and detailed protocols for their evaluation.

Profiling N-(3-aminopropyl)-3-fluorobenzamide hydrochloride: An Inferential Analysis

N-(3-aminopropyl)-3-fluorobenzamide hydrochloride is a specific derivative characterized by two key structural features: a fluorine atom at the 3-position of the benzoyl ring and an N-linked 3-aminopropyl side chain. Due to the limited publicly available experimental data for this specific compound, its potential biological activities must be inferred from the known effects of these individual structural motifs on the broader benzamide class.

Structural Features:

  • 3-Fluoro Substitution: The introduction of a fluorine atom can significantly modulate a molecule's properties, including its metabolic stability, binding affinity, and membrane permeability.[4] In the context of benzamides, fluorination has been shown to influence activity across various targets. For instance, some fluorinated benzamides have demonstrated antibacterial properties.[5] A computational study on 3-fluorobenzamide suggests potential anti-cancer activity through interactions with targets like matrix metalloproteinase-2 and histone deacetylases.

  • N-(3-aminopropyl) Side Chain: The presence of a flexible, basic aminopropyl side chain can facilitate interactions with various biological targets, including ion channels and receptors. This moiety can influence the compound's pharmacokinetic profile and its ability to engage in hydrogen bonding and electrostatic interactions within a binding pocket.[6]

Based on these structural components, N-(3-aminopropyl)-3-fluorobenzamide hydrochloride could potentially exhibit a range of biological activities, which will be explored in comparison to other well-characterized benzamide derivatives.

Comparative Analysis of Benzamide Derivatives

The biological activity of benzamide derivatives is profoundly influenced by their substitution patterns. The following sections provide a comparative overview of key classes of benzamides, with a focus on how their structural features dictate their therapeutic potential.

Benzamides as Dopamine Receptor Antagonists

A significant class of benzamide derivatives acts as antagonists of dopamine receptors, particularly the D2 subtype.[7] These compounds are clinically used as antipsychotics and antiemetics.

Key Structural Determinants for D2 Receptor Affinity:

  • Substitution on the Benzoyl Ring: The nature and position of substituents on the aromatic ring are critical for D2 receptor affinity.

  • Amide Side Chain: The structure of the N-alkyl or N-aryl side chain plays a crucial role in receptor binding.

Comparative Data:

CompoundKey Structural FeaturesD2 Receptor Affinity (Ki)Reference
SulpirideMethoxy and sulfamoyl groups on the benzoyl ringModerate[8]
RacloprideEthyl and hydroxyl groups on the N-pyrrolidinyl ringHigh[9]
YM-09151-2Complex cyclic amine side chainVery High (pM range)[7]

Inference for N-(3-aminopropyl)-3-fluorobenzamide hydrochloride: The presence of the aminopropyl side chain could potentially confer some affinity for dopamine receptors, as N-substituted benzamides are a known class of D2 antagonists.[7] However, the specific combination of the 3-fluoro and aminopropyl groups would require experimental validation to determine its actual binding profile.

Benzamides as Histone Deacetylase (HDAC) Inhibitors

Benzamide derivatives have emerged as a significant class of histone deacetylase (HDAC) inhibitors, with several compounds showing promise in cancer therapy.[10]

Key Structural Determinants for HDAC Inhibition:

  • Zinc-Binding Group: The o-aminobenzamide moiety is a common feature that chelates the zinc ion in the active site of HDACs.

  • Linker Region: The linker connecting the zinc-binding group to a "cap" region influences isoform selectivity.

  • Cap Group: A larger, often aromatic, cap group interacts with the surface of the enzyme.

Comparative Data:

CompoundKey Structural FeaturesHDAC Inhibitory Activity (IC50)SelectivityReference
MS-275 (Entinostat)Pyridine-containing capMicromolar rangeClass I selective[11]
3-fluoro-N-hydroxybenzamideFluorinated benzoyl ring0.453 µM (HDAC6)HDAC6 selective[12]
MocetinostatQuinolone-based capNanomolar rangeClass I and IV selective[11]

Inference for N-(3-aminopropyl)-3-fluorobenzamide hydrochloride: While the target compound lacks the canonical o-aminobenzamide zinc-binding group, some studies suggest that other benzamide structures can exhibit HDAC inhibitory activity. The 3-fluoro substitution has been shown to enhance HDAC6 selectivity in some contexts.[12] Therefore, it is plausible that N-(3-aminopropyl)-3-fluorobenzamide hydrochloride could have some, likely modest, HDAC inhibitory activity, but this would need to be confirmed experimentally.

Benzamides as Anticancer Agents

Beyond HDAC inhibition, benzamide derivatives have demonstrated anticancer activity through various other mechanisms.

Mechanisms of Action:

  • Induction of Apoptosis: Some benzamides can trigger programmed cell death in cancer cells.[13]

  • Cell Cycle Arrest: Certain derivatives can halt the proliferation of cancer cells at specific phases of the cell cycle.[14]

  • Inhibition of other cancer-related targets: Benzamides have been developed to inhibit targets such as the sodium taurocholate cotransport polypeptide (NTCP) in hepatocellular carcinoma.[13]

Comparative Data:

Compound ClassCancer Cell LineAntiproliferative Activity (IC50)Reference
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamidesMIA PaCa-2 (Pancreatic)Submicromolar[15]
N-(substituted coumarin-3-yl) benzamidesHepG2 (Liver)Micromolar[14]
N-Benzyl Amides of SalinomycinDrug-resistant cancer cell linesPotent activity[16]

Inference for N-(3-aminopropyl)-3-fluorobenzamide hydrochloride: Given the broad anticancer potential of the benzamide scaffold, it is conceivable that N-(3-aminopropyl)-3-fluorobenzamide hydrochloride could exhibit antiproliferative effects. The 3-fluoro substitution, in particular, has been a feature in some anticancer compounds.[17] However, its efficacy would be highly dependent on the specific cancer cell type and the underlying mechanism of action.

Benzamides as Antimicrobial Agents

The benzamide scaffold has also been explored for the development of novel antimicrobial agents.[2]

Spectrum of Activity:

  • Antibacterial: Benzamide derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[5][18]

  • Antifungal: Some derivatives also exhibit antifungal properties.[19]

Comparative Data:

Compound ClassTarget OrganismAntimicrobial Activity (MIC)Reference
3-benzylamide derivatives with fluorine substitutionM. smegmatis, S. aureusGood activity[5]
1-(fluorobenzoyl)-3-(fluorophenyl)thioureasVarious fungiGood activity[19]
Hydrazide derivatives of fluorobenzoic acidsGram-positive bacteriaGood activity[20]

Inference for N-(3-aminopropyl)-3-fluorobenzamide hydrochloride: The presence of a fluorine atom on the benzoyl ring is a feature in several antimicrobial benzamides.[5][19][20] This suggests that N-(3-aminopropyl)-3-fluorobenzamide hydrochloride could possess antimicrobial properties, which would warrant investigation through standardized susceptibility testing.

Experimental Protocols for Evaluation

To facilitate further research and a direct comparison of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride with other benzamide derivatives, the following are detailed protocols for key biological assays.

Dopamine D2 Receptor Binding Assay (Radioligand Displacement)

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the dopamine D2 receptor. The displacement of the radioligand is used to determine the inhibitory constant (Ki) of the test compound.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

  • Radioligand: Use a suitable radioligand, such as [3H]-Spiperone, at a concentration close to its Kd.

  • Test Compound Dilutions: Prepare a serial dilution of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride and other benzamide derivatives in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (in the presence of a high concentration of a known D2 antagonist, e.g., haloperidol).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

Principle: This assay measures the activity of HDAC enzymes by detecting the deacetylation of a fluorogenic substrate. Inhibition of this activity by a test compound results in a decrease in the fluorescent signal.

Protocol:

  • Enzyme and Substrate: Obtain purified recombinant human HDAC enzymes (e.g., HDAC1, HDAC3, HDAC6) and a suitable fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl2).

  • Test Compound Dilutions: Prepare serial dilutions of the benzamide derivatives in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the HDAC enzyme and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a short period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Add the fluorogenic substrate to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes).

  • Development: Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease (e.g., trypsin) and a potent HDAC inhibitor (e.g., Trichostatin A) to prevent further deacetylation.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC50 value.

In Vitro Anticancer Activity (MTT Assay)

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells is quantified spectrophotometrically.

Protocol:

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate growth medium.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the benzamide derivatives for a specified duration (e.g., 48 or 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Protocol:

  • Bacterial Strains: Select relevant bacterial strains for testing (e.g., Staphylococcus aureus, Escherichia coli).

  • Growth Medium: Use a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilutions: Prepare two-fold serial dilutions of the benzamide derivatives in the broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria.

  • Inoculation: Inoculate each well of the microplate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: Visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth.

Visualizing Key Concepts

To further elucidate the concepts discussed in this guide, the following diagrams illustrate a key signaling pathway and a representative experimental workflow.

cluster_0 Dopamine D2 Receptor Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Gi Gi Protein D2R->Gi Activates Benzamide Benzamide Antagonist Benzamide->D2R Blocks AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates cluster_1 MTT Assay Workflow Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells Incubate1 Incubate (24h) SeedCells->Incubate1 AddCompound Add Benzamide Derivatives Incubate1->AddCompound Incubate2 Incubate (48-72h) AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance Analyze Calculate IC50 ReadAbsorbance->Analyze

Caption: MTT Assay Experimental Workflow.

Conclusion and Future Directions

The benzamide scaffold remains a highly fruitful area of research in medicinal chemistry, with derivatives demonstrating a remarkable diversity of biological activities. While specific experimental data for N-(3-aminopropyl)-3-fluorobenzamide hydrochloride is currently limited, an analysis of its structural components suggests potential for activity across several therapeutic areas, including neuroscience, oncology, and infectious diseases. The presence of the 3-fluoro substituent and the aminopropyl side chain are key features that warrant further investigation.

This guide provides a framework for the comparative evaluation of this and other benzamide derivatives. The detailed experimental protocols and an understanding of the structure-activity relationships of related compounds should empower researchers to systematically explore the therapeutic potential of novel benzamides. Future studies should focus on the synthesis and comprehensive biological profiling of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride to validate the inferences made in this guide and to fully elucidate its pharmacological profile.

References

  • Jarvie, K. R., & Creese, I. (1989). Dopamine D2 receptors selectively labeled by a benzamide neuroleptic: [3H]-YM-09151-2. Journal of Neurochemistry, 53(2), 434-441. [Link]

  • Wössner, N., Bexten, N., Garscha, U., et al. (2022). Development of fluorinated peptoid-based histone deacetylase (HDAC) inhibitors for therapy-resistant acute leukemia. Journal of Medicinal Chemistry, 65(1), 547-567. [Link]

  • Characterization and histone deacetylase inhibitory activity of three novel fluorescent benzamide derivatives. (n.d.). INIS-IAEA. [Link]

  • Ma, S., Liu, Y., Gan, Y., et al. (2017). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(8), 1779-1783. [Link]

  • Sumathi, S., Jeyavijayan, S., & Karthik, N. (2024). Spectroscopic Investigations, Quantum Chemical, Molecular Docking and Drug Likeness Studies of 3-Fluorobenzamide. Indian Journal of Science and Technology, 17(48), 5369-5384. [Link]

  • Kucuk, M., Durmaz, I., & Cetin-Atalay, R. (2020). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Molecules, 25(24), 5994. [Link]

  • Springer, C. J., & Dowell, R. I. (1994). 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
  • Venalainen, J. I., et al. (2010). Substituted N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs as potent Kv1.3 ion channel blockers. Part 2. Bioorganic & Medicinal Chemistry Letters, 20(24), 7474-7478. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluorobenzamide. PubChem. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4), 1-12. [Link]

  • Wang, Y., et al. (2017). Selective HDAC inhibitors with potent oral activity against leukemia and colorectal cancer. European Journal of Medicinal Chemistry, 128, 135-149. [Link]

  • La, V. K., et al. (2022). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. International Journal of Molecular Sciences, 23(4), 2028. [Link]

  • Khan, I., et al. (2014). Synthesis, characterization and antimicrobial activity of some new 1-(fluorobenzoyl)-3-(fluorophenyl)thioureas. Journal of the Serbian Chemical Society, 79(10), 1221-1232. [Link]

  • Piscopo, E., Diurno, M. V., Cirino, G., & Aliberti, F. (1982). [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. Bollettino della Societa italiana di biologia sperimentale, 58(24), 1637-1642. [Link]

  • National Center for Biotechnology Information. (2011). N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Huczyński, A., et al. (2018). Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. Molecules, 23(11), 2998. [Link]

  • Dopamine Receptor Affinity for Antagonists. (n.d.). ResearchGate. [Link]

  • Wagner, T., et al. (2019). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. International Journal of Molecular Sciences, 20(18), 4428. [Link]

  • Park, H., et al. (2016). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. ACS Medicinal Chemistry Letters, 7(9), 842-847. [Link]

  • Cignarella, G., et al. (1993). Synthesis and dopamine receptor affinities of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and N-substituted derivatives. European Journal of Medicinal Chemistry, 28(11), 857-862. [Link]

  • Abdel-Aziz, M., et al. (2023). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. Bulletin of the Chemical Society of Ethiopia, 37(4), 1003-1016. [Link]

  • Yousif, M. N., et al. (2010). Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393. Bioorganic & Medicinal Chemistry, 18(13), 4747-4756. [Link]

  • Khan, I., et al. (2014). Synthesis, characterization and antimicrobial activity of some new 1-(fluorobenzoyl)-3-(fluorophenyl)thioureas. Sci-Hub. [Link]

  • Ullah, A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience, 14(1), 033-041. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. [Link]

  • A kind of preparation method of fluorobenzamide compound. (2009).
  • 3-n-cyclopropylmethyl-2-fluorobenzamide compound, preparation method therefor and use thereof. (2023).
  • Hansen, K. B., et al. (2021). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology, 193, 114782. [Link]

  • (PDF) Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). (2021). ResearchGate. [Link]

  • Zhang, L., et al. (2019). Design, synthesis and biological evaluation of benzamide derivatives as novel NTCP inhibitors that induce apoptosis in HepG2 cells. Bioorganic & Medicinal Chemistry Letters, 29(22), 126623. [Link]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (2022). MDPI. [Link]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (2022). ResearchGate. [Link]

  • Amino-aryl-benzamide compounds and methods of use thereof. (2018).
  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(23), 5698. [Link]

  • N-substituted benzamides and methods of use thereof. (2013).
  • Kim, D., et al. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide Derivatives: 5-Hydroxytryptamine Receptor 4 Agonist as a Potent Prokinetic Agent. European Journal of Medicinal Chemistry, 109, 75-88. [Link]

  • Ojima, I., et al. (2021). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. Bioorganic & Medicinal Chemistry, 52, 116513. [Link]

  • Zhao, D. M., et al. (2016). Design, synthesis and biological evaluation of N,N-3-phenyl-3-benzylaminopropanamide derivatives as novel cholesteryl ester transfer protein inhibitor. Bioorganic & Medicinal Chemistry, 24(8), 1786-1794. [Link]

  • Kadi, A. A., et al. (2012). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 17(10), 11845-11857. [Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (2022). National Institutes of Health. [Link]

Sources

Comparative

A Comparative Guide to the Efficacy of N-(3-aminopropyl)-3-fluorobenzamide Hydrochloride and Its Parent Compounds

This guide provides a comprehensive comparison of the potential efficacy of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride against its parent compounds, 3-fluorobenzamide and 1,3-diaminopropane. Due to the limited ava...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the potential efficacy of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride against its parent compounds, 3-fluorobenzamide and 1,3-diaminopropane. Due to the limited availability of direct comparative studies for N-(3-aminopropyl)-3-fluorobenzamide hydrochloride, this document establishes a scientifically grounded framework for evaluation. We will explore the known biological activities of the parent molecules to hypothesize the potential therapeutic applications of the derivative compound. Furthermore, this guide details robust experimental protocols to facilitate future in-vitro investigations into their comparative efficacy.

Introduction: Rationale for Comparison

The synthesis of novel chemical entities from well-characterized parent compounds is a cornerstone of drug discovery. N-(3-aminopropyl)-3-fluorobenzamide hydrochloride combines the structural features of 3-fluorobenzamide and 1,3-diaminopropane, creating a new molecule with potentially unique pharmacological properties.

  • 3-Fluorobenzamide is a versatile intermediate in the synthesis of biologically active molecules. The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Benzamide derivatives, in general, are known to exhibit a wide range of biological activities.[2]

  • 1,3-Diaminopropane is a simple aliphatic diamine that serves as a building block in the synthesis of various biologically active compounds. It is known to influence cellular processes such as protein synthesis and polyamine metabolism.[3][4]

The combination of these two parent compounds into a single molecule, N-(3-aminopropyl)-3-fluorobenzamide hydrochloride, suggests the potential for novel or enhanced biological activities. The aminopropyl linker introduces flexibility and a basic nitrogen atom, which could facilitate interactions with various biological targets. This guide will explore the hypothetical efficacy of this derivative in several key areas of pharmacological interest.

Postulated Biological Activities and Targets

Based on the chemical structures of the parent compounds and the broader class of benzamide derivatives, we can postulate several potential biological targets for N-(3-aminopropyl)-3-fluorobenzamide hydrochloride. These include enzymes and receptors implicated in cancer, neurological disorders, and inflammatory diseases.

Histone Deacetylase (HDAC) Inhibition

Many benzamide derivatives have been investigated as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is a hallmark of many cancers, making them a key therapeutic target. The structural features of N-(3-aminopropyl)-3-fluorobenzamide, particularly the benzamide core and the flexible aminopropyl chain, are consistent with moieties found in known HDAC inhibitors.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibitors of MAOs are used in the treatment of depression and Parkinson's disease. The aminopropyl group in N-(3-aminopropyl)-3-fluorobenzamide hydrochloride is a structural motif present in some MAO inhibitors.

Sigma Receptor Modulation

Sigma receptors are a class of intracellular proteins that are overexpressed in many types of cancer cells and are implicated in various neurological processes. Benzamide derivatives have been shown to bind to sigma receptors with high affinity. The overall structure of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride suggests it may interact with these receptors.

Proposed Experimental Workflows for Efficacy Comparison

To empirically evaluate the comparative efficacy of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride and its parent compounds, a series of well-defined in-vitro assays are proposed. The following sections detail the step-by-step methodologies for these key experiments.

General Synthesis of N-(3-aminopropyl)-3-fluorobenzamide Hydrochloride

The following is a generalized synthetic scheme for N-(3-aminopropyl)-3-fluorobenzamide hydrochloride.

Synthesis_Workflow 3-Fluorobenzoyl_chloride 3-Fluorobenzoyl Chloride Reaction_Vessel Reaction in Inert Solvent (e.g., DCM) with Base (e.g., Triethylamine) 3-Fluorobenzoyl_chloride->Reaction_Vessel 1,3-Diaminopropane 1,3-Diaminopropane 1,3-Diaminopropane->Reaction_Vessel Intermediate N-(3-aminopropyl)-3- fluorobenzamide Reaction_Vessel->Intermediate HCl_Treatment Treatment with HCl in Ether Intermediate->HCl_Treatment Final_Product N-(3-aminopropyl)-3- fluorobenzamide Hydrochloride HCl_Treatment->Final_Product

Caption: General synthesis of N-(3-aminopropyl)-3-fluorobenzamide HCl.

In-Vitro Efficacy Assays

The following assays are proposed to compare the biological activity of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride, 3-fluorobenzamide, and 1,3-diaminopropane.

This assay will determine the ability of the test compounds to inhibit the activity of histone deacetylases.

Protocol:

  • Prepare Reagents:

    • HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • HeLa nuclear extract (as a source of HDACs).

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Trichostatin A (a known HDAC inhibitor, as a positive control).

    • Developer solution (containing a protease to cleave the deacetylated substrate).

    • Test compounds (dissolved in DMSO).

  • Assay Procedure:

    • Add 50 µL of HDAC Assay Buffer to each well of a 96-well black microplate.

    • Add 10 µL of HeLa nuclear extract to each well.

    • Add 10 µL of the test compounds at various concentrations (typically from 0.01 µM to 100 µM). For the parent compounds, a similar concentration range should be tested.

    • Incubate the plate at 37°C for 10 minutes.

    • Add 10 µL of the fluorogenic HDAC substrate to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Add 20 µL of the developer solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of HDAC inhibition for each concentration of the test compounds relative to the DMSO control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the HDAC activity) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

HDAC_Inhibition_Assay Start Start Prepare_Plate Prepare 96-well plate with assay buffer and HeLa nuclear extract Start->Prepare_Plate Add_Compounds Add test compounds and controls Prepare_Plate->Add_Compounds Incubate_1 Incubate at 37°C Add_Compounds->Incubate_1 Add_Substrate Add fluorogenic HDAC substrate Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C Add_Substrate->Incubate_2 Add_Developer Add developer solution Incubate_2->Add_Developer Incubate_3 Incubate at 37°C Add_Developer->Incubate_3 Read_Fluorescence Read fluorescence (Ex: 355 nm, Em: 460 nm) Incubate_3->Read_Fluorescence Analyze_Data Calculate % inhibition and IC50 values Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the HDAC inhibition assay.

This assay will assess the inhibitory potential of the compounds against MAO-A and MAO-B isoforms.

Protocol:

  • Prepare Reagents:

    • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Recombinant human MAO-A and MAO-B enzymes.

    • MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

    • Known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls.

    • Test compounds (dissolved in DMSO).

    • Amplex Red reagent and horseradish peroxidase (HRP) for detection.

  • Assay Procedure:

    • Add 50 µL of MAO Assay Buffer to each well of a 96-well black microplate.

    • Add 10 µL of either MAO-A or MAO-B enzyme to the respective wells.

    • Add 10 µL of the test compounds at various concentrations.

    • Incubate the plate at 37°C for 15 minutes.

    • Prepare a detection mix containing the appropriate substrate, Amplex Red, and HRP.

    • Add 30 µL of the detection mix to each well to start the reaction.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Calculate the percentage of MAO inhibition for each compound concentration.

    • Determine the IC₅₀ values for both MAO-A and MAO-B.

This assay will determine the binding affinity of the compounds to sigma-1 and sigma-2 receptors.

Protocol:

  • Prepare Reagents:

    • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Membrane preparations from cells expressing sigma-1 or sigma-2 receptors.

    • Radioligand (e.g., -pentazocine for sigma-1, [³H]DTG for sigma-2).

    • Known sigma receptor ligands (e.g., haloperidol) for non-specific binding determination.

    • Test compounds (dissolved in DMSO).

  • Assay Procedure:

    • In a microcentrifuge tube, combine the membrane preparation, radioligand, and either the test compound or buffer (for total binding) or a high concentration of a known ligand (for non-specific binding).

    • Incubate at room temperature for a specified time (e.g., 120 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold Binding Buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the Ki (inhibitory constant) for each compound by performing competition binding experiments with increasing concentrations of the test compound and analyzing the data using non-linear regression.

Comparative Efficacy Data Summary (Hypothetical)

The following table presents a hypothetical summary of the expected outcomes from the proposed assays. This table is intended to serve as a template for organizing and presenting the experimental data once it is generated.

CompoundHDAC Inhibition (IC₅₀, µM)MAO-A Inhibition (IC₅₀, µM)MAO-B Inhibition (IC₅₀, µM)Sigma-1 Binding (Ki, nM)Sigma-2 Binding (Ki, nM)
N-(3-aminopropyl)-3-fluorobenzamide HCl To be determinedTo be determinedTo be determinedTo be determinedTo be determined
3-Fluorobenzamide Expected to be low/inactiveExpected to be low/inactiveExpected to be low/inactiveExpected to be low/inactiveExpected to be low/inactive
1,3-Diaminopropane Expected to be inactiveMay show weak, non-specific inhibitionMay show weak, non-specific inhibitionExpected to be inactiveExpected to be inactive

Rationale for Hypothetical Outcomes:

  • N-(3-aminopropyl)-3-fluorobenzamide hydrochloride: It is hypothesized that this derivative will exhibit significantly greater activity across the tested targets compared to its parent compounds. The combination of the benzamide core, the fluorine substituent, and the aminopropyl linker is expected to provide the necessary structural features for potent interactions with the active sites of HDACs, MAOs, and sigma receptors.

  • 3-Fluorobenzamide: As a smaller, less complex molecule, it is expected to have low intrinsic activity in these assays. It primarily serves as a scaffold for more complex and active molecules.

  • 1,3-Diaminopropane: While it has known biological effects, its simple, flexible structure is unlikely to confer high-affinity, specific binding to the complex active sites of the target enzymes and receptors in this panel.

Discussion and Future Directions

This guide outlines a comprehensive strategy for comparing the efficacy of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride with its parent compounds. The proposed experimental workflows provide a clear path for generating the necessary data to evaluate its potential as a lead compound for drug discovery.

The key to understanding the efficacy of the derivative lies in the synergistic contribution of its constituent parts. The 3-fluorobenzamide moiety provides a rigid scaffold that can be optimized for target binding, with the fluorine atom potentially enhancing key properties. The 1,3-diaminopropane linker introduces a degree of flexibility and a basic nitrogen that can form crucial ionic interactions with acidic residues in a target's active site.

Future studies should not be limited to the proposed in-vitro assays. Promising results should be followed up with cell-based assays to assess cytotoxicity and cellular activity. Furthermore, in-vivo studies in appropriate animal models will be necessary to evaluate the pharmacokinetic properties and therapeutic efficacy of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride.

References

  • El-Helw, E. A. E., Youssef, Y. M., Elsayed, G. A., El-Sayed, A. A., Hassaballah, A. I., Mohamed, A. M., & Azab, M. E. (2025). Synthesis, antiproliferative screening, and molecular docking of some heterocycles derived from N-(1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-hydrazineyl-3-oxoprop-1-en-2-yl)benzamide. Scientific Reports. [Link]

  • Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghamdi, M. A., & Al-Zahrani, M. A. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules. [Link]

  • MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]

  • PubChem. (n.d.). 3-Fluorobenzamide. [Link]

  • Pegg, A. E., Wechter, R., & Coward, J. K. (1993). Effect of N-(n-butyl)-1,3-diaminopropane on polyamine metabolism, cell growth and sensitivity to chloroethylating agents. Biochemical Pharmacology. [Link]

  • Tuominen, R. K., & Raina, A. (1980). 1,3-Diaminopropane rapidly inhibits protein synthesis and virus production in BKT-1 cells. FEBS Letters. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1,3-Diaminopropane. [Link]

  • Anderson, M., et al. (2010). (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[5][6]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), a kinesin spindle protein inhibitor and potential anticancer agent. Journal of Medicinal Chemistry. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the In Vitro Validation of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride as a Novel Bioactive Agent

Abstract In the landscape of modern drug discovery, the rigorous validation of novel chemical entities is the bedrock upon which successful therapeutic programs are built. This guide provides a comprehensive framework fo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the rigorous validation of novel chemical entities is the bedrock upon which successful therapeutic programs are built. This guide provides a comprehensive framework for the in vitro characterization of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride , a novel compound hereafter designated NA-3FB . Based on its benzamide chemical scaffold, a feature common to many enzyme inhibitors, we hypothesize that NA-3FB acts as an inhibitor of Histone Deacetylase 6 (HDAC6) . This document outlines a multi-tiered strategy to validate this hypothesis, beginning with direct enzymatic inhibition, progressing to cellular target engagement, and culminating in a comparative analysis against established alternative compounds. Our objective is to provide researchers with a robust, self-validating experimental blueprint that combines technical precision with deep mechanistic insight.

Hypothesized Mechanism of Action: Targeting the HDAC6 Pathway

Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, Class IIb HDAC that regulates a variety of crucial cellular processes by deacetylating non-histone proteins.[1][2] Its substrates include α-tubulin, cortactin, and the chaperone protein Hsp90. The deacetylation of α-tubulin by HDAC6 is critical for regulating microtubule stability, cell motility, and intracellular transport.[1] Consequently, inhibiting HDAC6 leads to an accumulation of acetylated α-tubulin (Ac-α-tubulin), a key biomarker of target engagement. This specific activity has made HDAC6 a compelling therapeutic target in oncology and neurodegenerative diseases.[2][3]

Our hypothesis is that NA-3FB selectively binds to and inhibits the catalytic activity of HDAC6, thereby preventing the deacetylation of its substrates. The expected downstream cellular consequence is the hyperacetylation of α-tubulin, which can be precisely measured to confirm the compound's bioactivity.

HDAC6_Pathway cluster_0 Cellular Cytoplasm cluster_1 Measurable Outcome Tubulin α-Tubulin (Acetylated) HDAC6 HDAC6 Enzyme Tubulin->HDAC6 Substrate AcTubulin α-Tubulin (Deacetylated) + Microtubule Instability HDAC6->AcTubulin Deacetylation NA3FB NA-3FB (Hypothesized Inhibitor) NA3FB->HDAC6 Inhibition Outcome Accumulation of Acetylated α-Tubulin (Biomarker)

Caption: Hypothesized inhibition of the HDAC6 signaling pathway by NA-3FB.

A Phased Approach to In Vitro Validation

A logical, phased approach is essential to build a compelling data package. We will progress from a simple, purified system to a complex cellular environment. This workflow ensures that a positive result in a phenotypic assay is directly attributable to the on-target activity of the compound.

Validation_Workflow Phase1 Phase 1: Biochemical Assay (Direct Target Inhibition) Phase2 Phase 2: Cellular Assay (Target Engagement) Phase1->Phase2 Validate in cells Data1 Determine IC50 Value Phase1->Data1 Phase3 Phase 3: Phenotypic Assay (Functional Outcome) Phase2->Phase3 Assess function Data2 Confirm Ac-α-Tubulin Increase Phase2->Data2 Phase4 Phase 4: Comparative Analysis (Benchmarking) Phase3->Phase4 Contextualize data Data3 Measure Anti-Proliferative Effect (EC50) Phase3->Data3 Data4 Compare Potency & Selectivity Phase4->Data4

Caption: Phased experimental workflow for NA-3FB validation.

Experimental Protocols & Rationale

Phase 1: Biochemical Inhibition Assay

Objective: To determine if NA-3FB directly inhibits purified, recombinant human HDAC6 enzyme and to calculate its half-maximal inhibitory concentration (IC50). This is the most direct test of our hypothesis.[4][5]

Methodology:

  • Reagents: Recombinant human HDAC6 enzyme, a fluorogenic peptide substrate, and assay buffer.[6]

  • Compound Preparation: Prepare a 10 mM stock solution of NA-3FB in DMSO. Create a 10-point, 3-fold serial dilution series.

  • Assay Execution:

    • Add diluted NA-3FB, positive control (Ricolinostat), and vehicle control (DMSO) to a 384-well microplate.

    • Add recombinant HDAC6 enzyme to all wells and incubate for 15 minutes at 30°C. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Measure the fluorescence signal every 60 seconds for 30 minutes using a plate reader. The rate of signal increase corresponds to enzyme activity.

  • Data Analysis: Calculate the rate of reaction for each concentration. Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity). Fit the resulting dose-response curve using a four-parameter logistic regression to determine the IC50 value.

Phase 2: Cellular Target Engagement via Western Blot

Objective: To verify that NA-3FB engages and inhibits HDAC6 within a living cell, using the accumulation of acetylated α-tubulin as a direct biomarker.[2][7]

Rationale for Cell Line Selection: We will use the human mantle cell lymphoma (MCL) cell line JeKo-1. MCL models have shown sensitivity to HDAC6 inhibition, making them a relevant system for observing on-target effects.[2][8]

Methodology:

  • Cell Culture: Culture JeKo-1 cells to approximately 70% confluency.

  • Treatment: Treat cells with a dose range of NA-3FB (e.g., 0.1 nM to 10 µM), a positive control (1 µM Tubastatin A), and a vehicle control (DMSO) for 18-24 hours.

  • Lysate Preparation: Harvest and lyse the cells in RIPA buffer containing protease and deacetylase inhibitors (e.g., Trichostatin A and sodium butyrate) to preserve the acetylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Western Blot:

    • Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Probe with primary antibodies overnight: anti-acetylated-α-tubulin and anti-α-tubulin (as a loading control).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Visualize bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify band intensity using densitometry. Normalize the acetylated-α-tubulin signal to the total α-tubulin signal for each lane. A dose-dependent increase in this ratio confirms cellular target engagement.

Phase 3: Cell Viability and Proliferation Assay

Objective: To determine the functional consequence of HDAC6 inhibition by NA-3FB on cancer cell proliferation.

Methodology:

  • Cell Seeding: Seed JeKo-1 cells in a 96-well plate at an appropriate density.

  • Treatment: After 24 hours, treat the cells with the same dose range of NA-3FB and controls used in the Western blot experiment.

  • Incubation: Incubate the cells for 72 hours, a sufficient period to observe effects on proliferation.

  • Viability Measurement: Add a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity and cell viability. Read luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control. Plot the dose-response curve and calculate the half-maximal effective concentration (EC50) to quantify the compound's anti-proliferative potency.

Comparative Analysis: Benchmarking Against Alternatives

To understand the potential of NA-3FB, its performance must be benchmarked against established, selective HDAC6 inhibitors. We will compare our hypothetical results to Ricolinostat (ACY-1215) and Tubastatin A .[9]

  • Ricolinostat (ACY-1215): An orally bioavailable, selective HDAC6 inhibitor with an IC50 of approximately 5 nM.[6][10] It has been extensively studied in preclinical and clinical settings, particularly for hematological malignancies.[8][11]

  • Tubastatin A: A highly potent and selective HDAC6 inhibitor with a reported IC50 of 15 nM.[12][13] It is widely used as a research tool to probe HDAC6 function.[12][14]

Hypothetical Comparative Data Summary

CompoundTargetBiochemical IC50 (nM)Cellular Ac-α-Tubulin Induction (EC50, nM)JeKo-1 Cell Viability (EC50, µM)
NA-3FB (Hypothetical) HDAC6 2.5 15 0.85
Ricolinostat (ACY-1215)HDAC6~5[6][10]~25~1.51[8]
Tubastatin AHDAC6~15[12][13]~50~2.0

Interpretation of Results: The hypothetical data presented above would position NA-3FB as a highly promising lead compound. An IC50 of 2.5 nM suggests superior direct enzyme inhibition compared to both Ricolinostat and Tubastatin A. The potent induction of the Ac-α-tubulin biomarker at a low nanomolar concentration in cells would confirm excellent cell permeability and on-target activity. Finally, a sub-micromolar EC50 in the cell viability assay would indicate a potent functional anti-cancer effect, surpassing that of the established alternatives in this specific cell line.

Conclusion and Future Directions

This guide details a systematic and rigorous workflow for the initial in vitro validation of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride (NA-3FB) as a novel HDAC6 inhibitor. By progressing from direct biochemical assays to cellular target engagement and functional readouts, researchers can confidently establish the compound's mechanism of action and potency.

The comparative data framework allows for a clear assessment of NA-3FB's potential relative to existing molecules. Based on the favorable hypothetical results, the critical next steps would include:

  • Selectivity Profiling: Testing NA-3FB against a panel of other HDAC isoforms (Class I, IIa, IV) to confirm its selectivity for HDAC6.

  • Mechanism of Action Studies: Investigating downstream effects beyond tubulin, such as Hsp90 acetylation and degradation of client proteins.[3]

  • In Vivo Efficacy: Advancing the compound to preclinical animal models of lymphoma to validate its therapeutic potential.

By adhering to this structured validation approach, research teams can efficiently generate the high-quality, reproducible data necessary for informed decision-making in the drug development pipeline.

References

  • Time in Atlantic County, US. (n.d.). Google Search.
  • Vertex AI Search. (2025, December 2). Tubastatin A: A Selective HDAC6 Inhibitor Advancing Cance...
  • Selleck Chemicals. (n.d.). Tubastatin A | HDAC inhibitor | CAS 1252003-15-8.
  • Biobide. (n.d.). What is an Inhibition Assay? - Blog.
  • Dasmahapatra, G., Patel, H., Friedberg, J., Quayle, S. N., Jones, S. S., & Grant, S. (2014). In Vitro and In Vivo Interactions between the HDAC6 Inhibitor Ricolinostat (ACY1215) and the Irreversible Proteasome Inhibitor Carfilzomib in Non-Hodgkin Lymphoma Cells. Molecular Cancer Therapeutics, 13(12).
  • ILVO. (n.d.). Selective pharmacological inhibitors of HDAC6 reveal biochemical activity but functional tolerance in cancer models.
  • AACR Journals. (n.d.). In Vitro and In Vivo Interactions between the HDAC6 Inhibitor Ricolinostat (ACY1215) and the Irreversible Proteasome Inhibitor Carfilzomib in Non-Hodgkin Lymphoma Cells.
  • Cosenza, M., Civallero, M., Quayle, S. N., Sacchi, S., & Pozzi, S. (2016). Ricolinostat (ACY-1215), a Selective HDAC6 Inhibitor, Alone and in Combination with Bendamustine Is Effective in Preclinical Studies in Lymphoma Cell Lines. Blood, 128(22), 4281.
  • ChemHelpASAP. (2023, August 18). functional in vitro assays for drug discovery. YouTube.
  • Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research.
  • ResearchGate. (n.d.). In vitro profiling of HDAC6is. Panel (A) Formulas of compounds tested... [Image].
  • Lee, Y., et al. (n.d.). Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes. PMC - NIH.
  • Selleck Chemicals. (n.d.). Ricolinostat (ACY-1215) | HDAC inhibitor | CAS 1316214-52-4.
  • MedChemExpress. (n.d.). Ricolinostat (ACY-1215) | HDAC6 Inhibitor.
  • ResearchGate. (n.d.). Effects and molecular mechanism of histone deacetylase 6 inhibitor Tubastatin A on the prolifera- tion and movement of human skin fibroblasts.
  • APExBIO. (2025, December 26). Tubastatin A: Selective HDAC6 Inhibitor for Translational Research.
  • Nguyen, Q. N., et al. (n.d.). A Novel Class of Small Molecule Inhibitors of HDAC6. PMC - PubMed Central.
  • Amengual-Rigo, P., et al. (n.d.). In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma. NIH.
  • Assay Guidance Manual. (2012, May 1). Mechanism of Action Assays for Enzymes. NCBI Bookshelf - NIH.
  • ResearchGate. (n.d.). In vitro inhibition of HDAC6 enhances apoptotic markers in... [Image].

Sources

Comparative

A Researcher's Guide to Navigating Off-Target Effects: Cross-Reactivity Profiling of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride

In the landscape of modern drug discovery, the journey from a promising lead compound to a clinically viable therapeutic is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a drug...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising lead compound to a clinically viable therapeutic is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a drug candidate for its intended biological target. Off-target interactions, often referred to as cross-reactivity, can lead to unforeseen side effects, toxicity, or diminished efficacy, ultimately derailing an otherwise promising program. This guide provides a comprehensive framework for conducting rigorous cross-reactivity studies, using the novel compound N-(3-aminopropyl)-3-fluorobenzamide hydrochloride as a case study.

The benzamide chemical scaffold is a privileged structure in medicinal chemistry, found in a diverse array of approved drugs.[1] For the purpose of this illustrative guide, we will hypothesize that N-(3-aminopropyl)-3-fluorobenzamide hydrochloride (let's call it "Compound X") has been designed as a selective antagonist for the Dopamine D2 receptor, a common target for antipsychotic medications.[2] This guide will compare Compound X to two reference compounds: "Comparator A," a well-established, highly selective D2 antagonist, and "Comparator B," a known promiscuous or "dirty" compound that interacts with multiple targets.

The Imperative of Early and Comprehensive Cross-Reactivity Profiling

Undertaking cross-reactivity studies early in the drug development pipeline is not merely a regulatory checkbox; it is a strategic imperative. Identifying potential off-target liabilities allows for:

  • Informed Lead Optimization: Structure-activity relationships can be developed to mitigate off-target effects while preserving on-target potency.

  • Early Risk Assessment: Potential safety concerns can be anticipated and investigated in more detail during preclinical safety studies.

  • Mechanism Deconvolution: Understanding the full biological footprint of a compound can help to explain unexpected phenotypic effects observed in cellular or in vivo models.

This guide will detail a tiered approach to cross-reactivity profiling, from broad screening to in-depth mechanistic studies.

Tier 1: Broad Panel Screening via Competitive Binding Assays

The initial step in assessing the selectivity of Compound X is to screen it against a broad panel of known receptors, ion channels, and transporters. Competitive binding assays are a high-throughput and cost-effective method for this purpose.[3][4]

Principle of Competitive Binding Assays

These assays measure the ability of a test compound (the "competitor") to displace a known, labeled ligand (typically radiolabeled or fluorescently labeled) from its target receptor. The concentration of the test compound required to displace 50% of the labeled ligand is known as the IC50. A lower IC50 value indicates a higher affinity of the test compound for the target.

cluster_0 Competitive Binding Assay Principle Receptor Receptor Labeled_Ligand Labeled Ligand Receptor->Labeled_Ligand Binding (Signal) Test_Compound Test Compound (Compound X) Test_Compound->Receptor Competition

Caption: Principle of a competitive binding assay.

Experimental Protocol: Radioligand Binding Assay
  • Preparation of Target Membranes: Membranes from cells overexpressing the target receptor are prepared and stored at -80°C.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • A fixed concentration of radiolabeled ligand (e.g., [³H]-Spiperone for the D2 receptor)

    • Increasing concentrations of the test compound (Compound X, Comparator A, or Comparator B)

    • Target-containing membranes

  • Incubation: The plate is incubated at a specific temperature for a set time to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter mat, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Hypothetical Data: Tier 1 Screening
TargetCompound X (IC50, nM)Comparator A (IC50, nM)Comparator B (IC50, nM)
Dopamine D2 5.2 2.1 15.8
Serotonin 5-HT2A>10,000>10,00050.2
Adrenergic α1A850>10,000120.5
Histamine H11,200>10,00075.3
Muscarinic M1>10,000>10,000250.1

Interpretation: The hypothetical data in the table above suggest that Compound X has high affinity for its intended target, the Dopamine D2 receptor. It shows some weak affinity for the Adrenergic α1A and Histamine H1 receptors, which warrants further investigation in functional assays. Comparator A demonstrates high selectivity for the D2 receptor, while Comparator B exhibits significant cross-reactivity with multiple targets.

Tier 2: Functional Cellular Assays

While binding assays reveal affinity, they do not provide information about the functional consequences of that binding (i.e., whether the compound is an agonist, antagonist, or inverse agonist). Therefore, any "hits" from the primary screen with significant affinity should be followed up with functional cellular assays.

Experimental Protocol: Calcium Flux Assay for a Gq-Coupled Receptor (e.g., 5-HT2A)
  • Cell Culture: Culture cells stably expressing the target receptor (e.g., 5-HT2A) in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add increasing concentrations of the test compound. To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist at its EC50 concentration.

  • Signal Detection: Measure the change in fluorescence intensity over time using a plate reader equipped with a fluorometer.

  • Data Analysis: Plot the change in fluorescence against the log concentration of the compound to determine the EC50 (for agonists) or IC50 (for antagonists).

Tier 3: Enzyme Inhibition Assays

If the chemical structure of Compound X suggests potential interaction with enzymatic targets, such as kinases or metabolic enzymes (e.g., Cytochrome P450s), specific enzyme inhibition assays should be performed.[5][6]

Experimental Protocol: Kinase Inhibition Assay (e.g., using a generic kinase panel)
  • Assay Setup: In a 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP.

  • Compound Addition: Add increasing concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate, often using a technology like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Data Analysis: Calculate the percent inhibition at each concentration and fit the data to a dose-response curve to determine the IC50.

Tier 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement

To confirm that Compound X engages its intended target (Dopamine D2 receptor) in a more physiologically relevant cellular environment, the Cellular Thermal Shift Assay (CETSA) is a powerful tool.[7][8][9][10] CETSA measures the thermal stabilization of a protein upon ligand binding.[8][9]

cluster_1 CETSA Workflow A Intact Cells B Treat with Compound X or Vehicle A->B C Heat Shock at Varying Temperatures B->C D Cell Lysis C->D E Separate Soluble and Precipitated Proteins D->E F Quantify Soluble Target Protein (e.g., Western Blot) E->F

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA
  • Cell Treatment: Treat cultured cells with either Compound X or a vehicle control.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated fraction by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein (Dopamine D2 receptor) remaining in the soluble fraction using a method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.

Conclusion: A Roadmap to Selectivity

The cross-reactivity profiling of a novel compound like N-(3-aminopropyl)-3-fluorobenzamide hydrochloride is a multi-faceted endeavor that requires a systematic and tiered approach. By combining broad panel screening with functional assays and target engagement studies, researchers can build a comprehensive selectivity profile of their compound. This not only de-risks the progression of the compound through the development pipeline but also provides invaluable insights into its mechanism of action and potential clinical liabilities. The methodologies and principles outlined in this guide provide a robust framework for making data-driven decisions and ultimately, for developing safer and more effective medicines.

References

  • Title: The benzamide moiety: a privileged structure in medicinal chemistry. Source: MedChemComm URL: [Link]

  • Title: Receptor Binding Assays for HTS and Drug Discovery. Source: NCBI Bookshelf URL: [Link]

  • Title: Fluorinated benzamide neuroleptics--III. Development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2, 3-dimethoxybenzamide as an improved dopamine D-2 receptor tracer. Source: PubMed URL: [Link]

  • Title: A standard operating procedure for an enzymatic activity inhibition assay. Source: PubMed URL: [Link]

  • Title: Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Source: MDPI URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Source: NCBI Bookshelf URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Source: ACS Publications URL: [Link]

  • Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Source: Annual Reviews URL: [Link]

  • Title: Competitive-binding assays. Source: BMG LABTECH URL: [Link]

Sources

Validation

A Researcher's Comparative Guide to the Structure-Activity Relationship of N-(3-aminopropyl)-3-fluorobenzamide Hydrochloride as a Putative PARP Inhibitor

Introduction: The Benzamide Scaffold and PARP Inhibition Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to DNA repair and the maintenance of genomic stability.[1] PARP1, the most abundant member, i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzamide Scaffold and PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to DNA repair and the maintenance of genomic stability.[1] PARP1, the most abundant member, is activated by DNA single-strand breaks (SSBs) and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits other DNA repair factors to the site of damage.[2] The inhibition of PARP has emerged as a powerful strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, relies on the principle that while normal cells can tolerate the loss of one DNA repair pathway, cancer cells with a pre-existing defect in a key repair mechanism are exquisitely sensitive to the inhibition of a compensatory pathway.[2]

The benzamide scaffold is a well-established pharmacophore for PARP inhibitors, mimicking the nicotinamide moiety of the PARP substrate, NAD+.[3] The prototypical PARP inhibitor, 3-aminobenzamide, features this core structure. N-(3-aminopropyl)-3-fluorobenzamide hydrochloride builds upon this scaffold with two key modifications: a fluorine atom at the 3-position of the benzoyl ring and an N-(3-aminopropyl) side chain. This guide will dissect the probable impact of these modifications on its activity as a PARP inhibitor.

Inferred Structure-Activity Relationship (SAR) Analysis

While awaiting direct empirical data, a logical SAR analysis can be constructed based on extensive research on other benzamide and related PARP inhibitors.

The Benzamide Core: The NAD+ Mimic

The foundational element of the molecule is the benzamide group. This moiety occupies the nicotinamide-binding pocket of the PARP catalytic domain, competitively inhibiting the binding of the natural substrate, NAD+.[4] The amide N-H and the carbonyl oxygen are critical for forming hydrogen bonds with key amino acid residues in the active site, anchoring the inhibitor.

The 3-Fluoro Substitution: Modulating Potency

The introduction of a fluorine atom at the 3-position of the benzoyl ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. In the context of PARP inhibitors, fluorine substitution can have several effects:

  • Electronic Effects: The electron-withdrawing nature of fluorine can alter the charge distribution of the aromatic ring, potentially influencing binding interactions within the active site.

  • Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, increasing the compound's metabolic stability and half-life.

  • Binding Affinity: The fluorine atom may engage in favorable interactions, such as hydrogen bonding or dipole-dipole interactions, with residues in the PARP active site, thereby enhancing binding affinity. However, in some cases, it may not significantly alter or could even slightly decrease potency depending on the specific interactions.[5]

The N-(3-aminopropyl) Side Chain: The Role of the Basic Amine

The presence of a basic amino group in the side chain is a recurring feature in many potent PARP inhibitors.[5] This functionality is likely to have a significant impact on the compound's activity:

  • Enhanced Affinity and Selectivity: The terminal primary amine, which will be protonated at physiological pH, can form a salt bridge with a negatively charged amino acid residue, such as a glutamate or aspartate, in or near the PARP active site. This additional ionic interaction can substantially increase binding affinity compared to a neutral side chain.

  • Improved Physicochemical Properties: The aminopropyl group will increase the compound's polarity and aqueous solubility, which are often desirable properties for drug candidates.

  • Potential for Vectoring: The side chain extends from the nicotinamide-binding pocket and can be modified to interact with other regions of the enzyme or to fine-tune the compound's overall properties.

The logical relationship of these structural components to PARP inhibition is visualized below:

SAR_Logic cluster_Molecule N-(3-aminopropyl)-3-fluorobenzamide cluster_Target PARP Catalytic Domain cluster_Activity Biological Activity Benzamide Benzamide Core Nicotinamide_Pocket Nicotinamide-Binding Pocket Benzamide->Nicotinamide_Pocket Binds to (NAD+ mimic) Fluoro 3-Fluoro Group Fluoro->Nicotinamide_Pocket Modulates binding affinity PK_Properties Improved PK Properties Fluoro->PK_Properties Aminopropyl N-(3-aminopropyl) Side Chain Adjacent_Region Adjacent Binding Region Aminopropyl->Adjacent_Region Forms ionic interactions Aminopropyl->PK_Properties Potency Increased Potency Nicotinamide_Pocket->Potency Adjacent_Region->Potency Selectivity Enhanced Selectivity Adjacent_Region->Selectivity

Caption: Inferred SAR of N-(3-aminopropyl)-3-fluorobenzamide.

Comparative Analysis with Structurally Related Compounds

To contextualize the potential activity of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride, it is instructive to compare it with its parent compound, 3-aminobenzamide, and other benzamide-based PARP inhibitors. The following table presents a hypothetical comparison based on the SAR principles discussed above, alongside known data for reference compounds.

CompoundKey Structural FeaturesExpected/Known PARP-1 IC50Rationale for Potency
3-Aminobenzamide Benzamide core~30 µM (cell-free), <50 nM (in cells)[2][6]Foundational NAD+ mimic, but lacks features for high-affinity binding.
N-(3-aminopropyl)benzamide (Hypothetical)Addition of aminopropyl side chain< 30 µMThe basic amine is expected to form additional interactions, increasing potency over 3-aminobenzamide.
3-Fluorobenzamide (Hypothetical)Addition of 3-fluoro group~30 µMThe fluoro group alone may not significantly enhance potency without other optimizing features.
N-(3-aminopropyl)-3-fluorobenzamide (Hypothetical)Combined fluoro and aminopropyl groupsPotentially in the low µM to nM rangeThe combination of the basic amine for strong ionic interactions and the fluoro group for modulating binding and/or PK properties is expected to result in significantly higher potency than the parent compounds.
Veliparib (ABT-888) Benzimidazole carboxamide4.7 nM[7]A more complex heterocyclic system that optimizes interactions in the active site.
Olaparib Phthalazinone carboxamide1.9 nM[7]An extended structure that forms extensive interactions within the PARP catalytic domain.

Experimental Protocols for Evaluation

The definitive determination of the SAR for N-(3-aminopropyl)-3-fluorobenzamide hydrochloride requires empirical testing. The following are standard, validated protocols for assessing PARP inhibitory activity.

In Vitro PARP-1 Enzymatic Inhibition Assay (Colorimetric)

This assay measures the direct inhibitory effect of the compound on the enzymatic activity of purified PARP-1.

Principle: In the presence of damaged DNA, PARP-1 catalyzes the transfer of biotinylated ADP-ribose from biotinylated NAD+ to histone proteins coated on a microplate. The incorporated biotinylated ADP-ribose is then detected using a streptavidin-HRP conjugate and a colorimetric substrate.

Step-by-Step Methodology:

  • Plate Preparation: Use a 96-well plate pre-coated with histones and activated DNA.

  • Compound Preparation: Prepare a serial dilution of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride in assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Olaparib).

  • Reaction Initiation: To each well, add PARP-1 enzyme, biotinylated NAD+, and the test compound or control.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the PARP reaction to proceed.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unreacted components.

  • Detection: Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color development.

  • Reaction Stoppage: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Enzymatic_Assay_Workflow A Prepare serial dilutions of test compound B Add PARP-1, Biotin-NAD+, and compound to histone/DNA-coated plate A->B C Incubate for 1 hour at RT B->C D Wash plate C->D E Add Streptavidin-HRP D->E F Incubate for 1 hour at RT E->F G Wash plate F->G H Add TMB substrate G->H I Stop reaction H->I J Read absorbance at 450 nm I->J K Calculate IC50 J->K

Caption: Workflow for in vitro PARP-1 enzymatic assay.

Cell-Based PARP Activity Assay

This assay measures the ability of the compound to inhibit PARP activity within a cellular context, providing insights into its cell permeability and activity in a more biologically relevant environment.

Principle: Cells are treated with a DNA damaging agent to induce PARP activity. The level of PARylation is then quantified, typically by immunofluorescence or Western blotting, in the presence and absence of the test inhibitor.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable cancer cell line (e.g., a BRCA-deficient line like MDA-MB-436 or a line known to have high PARP activity) in a 96-well plate or on coverslips.

  • Compound Treatment: Treat the cells with a serial dilution of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride for a predetermined time (e.g., 1-4 hours).

  • Induction of DNA Damage: Add a DNA damaging agent (e.g., H₂O₂ or methyl methanesulfonate) and incubate for a short period (e.g., 15-30 minutes) to stimulate PARP activity.

  • Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

  • Immunostaining: Block non-specific binding sites and then incubate with a primary antibody specific for PAR.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.

  • Imaging and Quantification: Acquire images using a fluorescence microscope or high-content imager. Quantify the fluorescence intensity of PAR in the nucleus.

  • Data Analysis: Determine the IC50 value for the inhibition of cellular PARP activity.

Conclusion and Future Directions

N-(3-aminopropyl)-3-fluorobenzamide hydrochloride is a promising candidate for PARP inhibition based on its structural analogy to known inhibitors. The combination of a 3-fluoro-substituted benzamide core and a basic aminopropyl side chain is hypothesized to confer potent inhibitory activity. The SAR analysis presented in this guide, while inferential, provides a solid foundation for initiating a research program to characterize this compound.

The immediate next step is the empirical validation of its PARP inhibitory activity using the detailed protocols provided. Subsequent studies should focus on its selectivity against different PARP family members, its efficacy in cellular models of cancer (particularly those with DNA repair deficiencies), and its pharmacokinetic properties. This systematic approach will fully elucidate the therapeutic potential of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride and guide the design of next-generation PARP inhibitors.

References

  • ResearchGate. (n.d.). Structure-activity relationships in vitro | Download Table. [Link]

  • Frontiers in Cellular Neuroscience. (2021). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. [Link]

  • bio-protocol. (2022). Novel modifications of PARP inhibitor veliparib increase PARP1 binding to DNA breaks. [Link]

  • PubMed Central. (2024). Synthesis of Novel Substituted N-heterocycles and Their Use of Selective Poly(ADP-ribose) Polymerase 1 (PARP1) Inhibitors. [Link]

  • ResearchGate. (n.d.). Chemical structures and known PARP activities of clinical PARP... | Download Scientific Diagram. [Link]

  • OAText. (2016). Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage. [Link]

  • PubMed Central. (2015). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. [Link]

  • PubMed Central. (2020). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. [Link]

  • PubMed Central. (2022). Inhibitors of PARP: Number crunching and structure gazing. [Link]

  • PubMed Central. (2013). Comparative study of the binding characteristics to and inhibitory potencies towards PARP and in vivo antidiabetogenic potencies of taurine, 3-aminobenzamide and nicotinamide. [Link]

  • ResearchGate. (n.d.). Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. [Link]

  • PubMed Central. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. [Link]

  • ResearchGate. (2019). Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors | Request PDF. [Link]

  • PubMed. (2014). 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. [Link]

  • Vascular Cell. (2011). Low Doses of 3-aminobenzamide, a poly(ADP-ribose) Polymerase Inhibitor, Stimulate Angiogenesis by Regulating Expression of Urokinase Type Plasminogen Activator and Matrix Metalloprotease 2. [Link]

  • PubMed Central. (2020). A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Characterizing Off-Target Effects of Novel Compounds: A Case Study with N-(3-aminopropyl)-3-fluorobenzamide hydrochloride

Introduction: The Imperative of Specificity in Drug Discovery In the realm of drug discovery and chemical biology, the specificity of a small molecule is paramount. An ideal therapeutic agent or chemical probe would inte...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Specificity in Drug Discovery

In the realm of drug discovery and chemical biology, the specificity of a small molecule is paramount. An ideal therapeutic agent or chemical probe would interact exclusively with its intended biological target to elicit a desired physiological response. However, the reality is that small molecules often engage in unintended interactions with other biomolecules, a phenomenon known as "off-target effects".[1][2] These effects can range from benign to severely toxic, and they are a leading cause of drug attrition during preclinical and clinical development.[1][3] Understanding and characterizing the off-target profile of a novel compound is therefore not merely an academic exercise but a critical step in validating its utility and safety.[1][4]

This guide provides a comprehensive framework for the systematic analysis of off-target effects, using the novel molecule N-(3-aminopropyl)-3-fluorobenzamide hydrochloride as a representative case. Given the limited public data on this specific compound, we will treat it as a new chemical entity (NCE) and outline a multi-tiered strategy—from computational prediction to direct cellular target engagement—that researchers can adopt to build a robust selectivity profile for any novel compound.

The benzamide scaffold, a core component of our case molecule, is present in numerous approved drugs, including antipsychotics like amisulpride, which are known to exhibit polypharmacology (engaging multiple targets).[5] This precedent underscores the necessity of a thorough investigation into the potential off-target landscape of new benzamide derivatives.

Part 1: The Predictive Funnel - In Silico Off-Target Profiling

The most resource-efficient first step in off-target analysis is computational prediction.[6][7] These in silico methods use algorithms and large databases of known compound-target interactions to predict a molecule's potential binding partners based on its chemical structure.[8] This approach helps to prioritize subsequent experimental assays by highlighting the most probable off-target families.

Rationale for a Multi-Tool Approach: No single prediction algorithm is perfect; they use different training sets and methodologies.[9] Therefore, a consensus approach, using multiple predictive tools, is recommended to increase the confidence in potential off-target hits.

Comparative Overview of In Silico Prediction Platforms

PlatformPrincipleStrengthsWeaknessesTypical Output
SwissTargetPrediction 2D/3D chemical similarityFree, user-friendly web interface.Predictions are probabilistic and require experimental validation.Ranked list of potential targets by probability.
ChEMBL Large-scale bioactivity databaseData is curated from medicinal chemistry literature. Allows for substructure and similarity searching.Not a direct prediction tool; requires user interpretation of search results.Bioactivity data for structurally similar compounds.
Off-Target Safety Assessment (OTSA) Machine learning on curated SAR dataHigh predictive performance, covers a significant portion of the proteome.[6][7]Often a commercial service or requires significant computational resources.Predicted primary and secondary targets with associated alerts.[6]
Experimental Protocol: In Silico Analysis of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride
  • Obtain the Chemical Structure: Secure the canonical SMILES (Simplified Molecular Input Line Entry System) string or draw the structure of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride in a compatible format.

  • Submit to Prediction Servers:

    • Navigate to the SwissTargetPrediction web server, input the SMILES string, and select the appropriate species (e.g., Homo sapiens).

    • Perform a similarity search in the ChEMBL database to identify compounds with a high Tanimoto similarity score and review their documented biological targets.

  • Analyze and Consolidate Results:

    • Compile the predicted target lists from all platforms.

    • Causality Check: Pay close attention to protein families that appear across multiple predictions. For a benzamide derivative, predictions might include G-protein coupled receptors (GPCRs) like dopamine or serotonin receptors, or various enzymes.[5] The pyridine motif also suggests a potential for kinase interactions.[10]

    • Use this consolidated list to inform the design of wet-lab screening experiments.

Part 2: Broad-Spectrum Surveillance - In Vitro Biochemical Screening

Following computational predictions, the next logical step is high-throughput biochemical screening. This involves testing the compound directly against a large, diverse panel of purified proteins.[2] This provides direct evidence of interaction (or lack thereof) and is a cornerstone of modern safety pharmacology.

Choosing the Right Screening Panel: The selection of screening panels should be guided by both the in silico predictions and the general liabilities of the chemical class. For our benzamide case study, primary screens should include broad kinase panels and GPCR panels.

Diagram: Tiered Off-Target Screening Workflow

G cluster_0 Tier 1: In Silico Prediction cluster_1 Tier 2: In Vitro Biochemical Screening cluster_2 Tier 3: Cellular Validation A Compound Structure (N-(3-aminopropyl)-3-fluorobenzamide HCl) B SwissTargetPrediction A->B C ChEMBL Search A->C D Consolidated List of Predicted Off-Targets B->D C->D E Broad Kinase Panel (e.g., KinomeScan) D->E Guides Panel Selection F GPCR Binding Panel (e.g., SafetyScreen) D->F Guides Panel Selection G Primary Hits (% Inhibition > 50%) E->G F->G H Dose-Response (IC50) Biochemical Assays G->H I Cellular Thermal Shift Assay (CETSA) H->I Confirm Hits J Phenotypic Counter-Screen H->J Confirm Hits K Validated Off-Target Profile I->K J->K

Caption: A tiered workflow for systematic off-target effect analysis.

Comparison of Commercial Kinase Profiling Platforms

Service ProviderAssay TechnologyPanel Size (Approx.)Key AdvantageConsiderations
Reaction Biology Radiometric (HotSpot™)>700 kinasesIndustry's largest panel, providing extensive kinome coverage.[11]Radiometric format may not be suitable for all labs.
Eurofins Discovery Binding Assay (KINOMEscan™)~480 kinasesCompetition binding format is independent of enzyme activity.Does not directly measure functional inhibition.
Promega Luminescent (ADP-Glo™)24-40 kinase panelsSimple, automation-friendly "mix-and-read" format.[12]Smaller, more focused panels; less comprehensive than larger screens.[13]
Experimental Protocol: Broad Kinase Panel Screening
  • Compound Preparation: Prepare a high-concentration stock solution of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride in a suitable solvent (e.g., DMSO). Provide the requested volume and concentration to the chosen contract research organization (CRO).

  • Assay Execution (CRO): The compound is typically screened at one or two fixed concentrations (e.g., 1 µM and 10 µM) against the entire kinase panel.[11]

  • Data Analysis:

    • The primary output is typically reported as Percent Inhibition (%I) relative to a vehicle control.

    • Hit Criteria: A common threshold for identifying a primary "hit" is >50% inhibition at the screening concentration.

    • Self-Validation: The robustness of the screen is validated by the CRO using a known standard inhibitor for each kinase, ensuring the assay is performing within specifications.

  • Follow-up: For any confirmed hits, the next step is to determine the potency of the interaction by requesting a 10-point dose-response curve to calculate the IC50 (half-maximal inhibitory concentration).

Part 3: Cellular Context is Key - Validating Hits in a Biological System

A hit from a biochemical assay is a crucial piece of information, but it doesn't guarantee the interaction occurs in a living cell. Cell membranes, compound metabolism, and the presence of endogenous cofactors can all influence a compound's activity.[14] Therefore, validating in vitro hits in a cellular context is a mandatory step.

The Gold Standard: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that directly measures the engagement of a compound with its target inside intact cells or tissues.[15][16] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced unfolding and aggregation.[16][17][18]

Diagram: CETSA Experimental Workflow

CETSA_Workflow A Treat Intact Cells (+/- Compound) B Heat Shock (Temperature Gradient) A->B C Lyse Cells B->C D Separate Soluble vs. Aggregated Proteins (Centrifugation) C->D E Quantify Soluble Target Protein (e.g., Western Blot) D->E F Generate Melt Curve E->F

Caption: The core workflow for a Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for a Validated Kinase Hit
  • Cell Culture: Grow a human cell line known to express the off-target kinase of interest (e.g., HeLa or HEK293 cells).

  • Compound Treatment: Incubate the cells with a saturating concentration of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride or vehicle (DMSO) for a defined period (e.g., 1 hour).

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling.[16]

  • Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge to pellet the aggregated, denatured proteins.

  • Detection:

    • Collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of the specific target kinase remaining in the soluble fraction using Western blotting or an ELISA-based method.

  • Data Analysis and Interpretation:

    • Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement in the cellular environment.[17]

Conclusion: Building a Comprehensive and Trustworthy Off-Target Profile

The characterization of off-target effects is a multi-faceted process that requires a logical, tiered approach. By starting with a broad, predictive in silico funnel, researchers can efficiently design focused and informative in vitro screening campaigns. Subsequently, validating these biochemical hits in a physiological context using powerful techniques like CETSA provides the highest level of confidence in the final off-target profile.

For a novel compound like N-(3-aminopropyl)-3-fluorobenzamide hydrochloride , this systematic process transforms ambiguity into actionable data. It allows researchers to distinguish between on-target and off-target driven phenotypes, anticipate potential toxicities, and ultimately make more informed decisions about the compound's future development. This rigorous, self-validating system is the foundation of sound scientific research and is indispensable for advancing safe and effective therapeutics.

References

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Massive Bio. (2026, January 6). Off Target Effect. Retrieved from [Link]

  • Kim, H., Kim, J. S. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Reviews Genetics, 21(6), 335-350. Retrieved from [Link]

  • ICE Bioscience. (n.d.). GPCR Assay Services. Retrieved from [Link]

  • ResearchGate. (n.d.). Web-based tools for in silico prediction of potential off-target sites. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised? Retrieved from [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]

  • Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]

  • National Institutes of Health. (2019, July 17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • Oxford Academic. (2025, May 8). web-based in silico variant-aware potential off-target site identification for genome editing applications. Nucleic Acids Research. Retrieved from [Link]

  • Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Retrieved from [Link]

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]

  • Annual Reviews. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]

  • MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Retrieved from [Link]

  • UCSC Genome Browser. (n.d.). UCSC In-Silico PCR. Retrieved from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Amanote Research. (n.d.). (PDF) Novel Computational Approach to Predict Off-Target. Retrieved from [Link]

  • National Institutes of Health. (2019, August 15). Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. Retrieved from [Link]

  • Amanote Research. (n.d.). (PDF) Novel Computational Approach to Predict Off-Target. Retrieved from [Link]

  • Confluence Discovery Technologies. (n.d.). A Representative Kinase Selectivity Screening Panel to Support Drug Discovery Using the ADP-Glo Kinase Activity Format. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Retrieved from [Link]

  • PubMed. (2022, September 14). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Retrieved from [Link]

  • YouTube. (2020, August 23). off-target effects. Retrieved from [Link]

  • ChemSrc. (2025, November 5). CAS#:1280980-98-4 | N-(3-aminopropyl)-3-fluorobenzamide hydrochloride. Retrieved from [Link]

  • MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-Fluorobenzamide. PubChem. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis, Purification, and Characterization of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride

This guide provides a comprehensive, field-proven methodology for the synthesis and validation of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride. In the absence of a directly published, peer-reviewed synthesis for thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, field-proven methodology for the synthesis and validation of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride. In the absence of a directly published, peer-reviewed synthesis for this specific molecule, this document outlines a robust and rational synthetic strategy, complete with detailed experimental protocols and expected analytical outcomes. This guide is intended for researchers, scientists, and drug development professionals who require a reliable method for obtaining and verifying this compound.

The proposed synthesis is a multi-step process designed for high yield and purity. It employs a protecting group strategy to ensure selective acylation of 1,3-diaminopropane. Each step is explained with a clear rationale, and alternative methods are discussed to provide a broader context for synthetic choices.

Comparative Overview of Synthetic Strategies

The synthesis of N-acyl diamines can be approached in several ways. The primary challenge lies in achieving mono-acylation of the diamine without the formation of di-acylated byproducts.

Method Description Advantages Disadvantages
Direct Acylation Direct reaction of 3-fluorobenzoyl chloride with an excess of 1,3-diaminopropane.Fewer synthetic steps.Often results in a mixture of mono- and di-acylated products, requiring extensive purification. Poor atom economy.
Protected Diamine (Proposed Method) Mono-protection of 1,3-diaminopropane with a tert-butoxycarbonyl (Boc) group, followed by acylation and subsequent deprotection.High selectivity for mono-acylation, leading to a cleaner product and simpler purification.Longer synthetic route with additional protection and deprotection steps.
Peptide Coupling Reagents Direct coupling of 3-fluorobenzoic acid with a mono-protected diamine using reagents like DCC or HATU.Can be performed in a one-pot fashion from the carboxylic acid, avoiding the need to synthesize the acyl chloride.Coupling reagents can be expensive and may introduce byproducts that are difficult to remove.

Our proposed method utilizes a Boc-protection strategy, which, in our experience, offers the most reliable and scalable route to the desired product with high purity.

Proposed Synthetic and Analytical Workflow

The following diagram illustrates the proposed multi-step synthesis and the subsequent analytical validation of the final product.

G cluster_synthesis Synthesis Workflow cluster_analysis Analytical Validation A 1,3-Diaminopropane B N-Boc-1,3-diaminopropane A->B Boc2O, DCM C tert-butyl N-(3-(3-fluorobenzamido)propyl)carbamate B->C 3-Fluorobenzoyl chloride, Et3N, DCM D N-(3-aminopropyl)-3-fluorobenzamide C->D TFA or HCl in Dioxane E N-(3-aminopropyl)-3-fluorobenzamide hydrochloride D->E HCl in Ether or Isopropanol F NMR Spectroscopy (1H, 13C) E->F G Mass Spectrometry (LC-MS or GC-MS) E->G H FTIR Spectroscopy E->H I Melting Point Analysis E->I

Caption: Proposed workflow for the synthesis and analytical validation of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride.

Experimental Protocols

Part 1: Synthesis of N-Boc-1,3-diaminopropane (Mono-protection of 1,3-Diaminopropane)

Rationale: To prevent the di-acylation of 1,3-diaminopropane in the subsequent step, one of the primary amine groups is temporarily protected with a tert-butoxycarbonyl (Boc) group. Using a large excess of the diamine relative to the di-tert-butyl dicarbonate (Boc₂O) favors mono-protection.

Materials:

  • 1,3-Diaminopropane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-diaminopropane (10 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) in anhydrous DCM to the cooled diamine solution over 1-2 hours with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain a crude oil.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-1,3-diaminopropane as a colorless oil or low-melting solid.[1][2][3][4][5]

Part 2: Synthesis of 3-Fluorobenzoyl Chloride

Rationale: The carboxylic acid is converted to the more reactive acyl chloride to facilitate the subsequent amide bond formation. Thionyl chloride is a common and effective reagent for this transformation.

Materials:

  • 3-Fluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Anhydrous toluene or DCM

Procedure:

  • In a fume hood, suspend 3-fluorobenzoic acid (1 equivalent) in anhydrous toluene or DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.2-1.5 equivalents) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases.

  • Cool the reaction to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 3-fluorobenzoyl chloride. This can be used in the next step without further purification.

Part 3: Amide Coupling to form tert-butyl N-(3-(3-fluorobenzamido)propyl)carbamate

Rationale: The mono-protected diamine is coupled with 3-fluorobenzoyl chloride to form the desired amide bond. A non-nucleophilic base, such as triethylamine, is used to scavenge the HCl generated during the reaction.

Materials:

  • N-Boc-1,3-diaminopropane (from Part 1)

  • 3-Fluorobenzoyl chloride (from Part 2)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve N-Boc-1,3-diaminopropane (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3-fluorobenzoyl chloride (1.1 equivalents) in anhydrous DCM to the amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography if necessary.

Part 4: Deprotection and Hydrochloride Salt Formation

Rationale: The Boc protecting group is removed under acidic conditions to yield the free primary amine. The final product is then converted to its hydrochloride salt for improved stability and handling.[6][7][8][9][10]

Materials:

  • tert-butyl N-(3-(3-fluorobenzamido)propyl)carbamate (from Part 3)

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether or isopropanol

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected amide (1 equivalent) in a minimal amount of anhydrous DCM.

  • Add an excess of TFA or 4M HCl in 1,4-dioxane and stir at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.

  • Dissolve the resulting residue in a minimal amount of a suitable solvent like isopropanol.

  • Add a solution of HCl in diethyl ether or isopropanol dropwise until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain N-(3-aminopropyl)-3-fluorobenzamide hydrochloride as a solid.[11][12]

Predicted Analytical Data

The following table provides the predicted analytical data for N-(3-aminopropyl)-3-fluorobenzamide hydrochloride based on the analysis of structurally similar compounds. This data serves as a benchmark for the verification of the synthesized product.

Analysis Predicted Data
¹H NMR Aromatic protons (7.1-7.6 ppm, multiplet), -CH₂-NH-C=O (3.3-3.5 ppm, triplet), -CH₂-NH₃⁺ (2.9-3.1 ppm, triplet), -CH₂-CH₂-CH₂- (1.8-2.0 ppm, quintet), -NH-C=O (8.2-8.5 ppm, broad singlet), -NH₃⁺ (8.0-8.3 ppm, broad singlet).
¹³C NMR Carbonyl carbon (~166 ppm), aromatic carbons (114-164 ppm, with C-F coupling), -CH₂-NH-C=O (~39 ppm), -CH₂-NH₃⁺ (~37 ppm), -CH₂-CH₂-CH₂- (~28 ppm).
FTIR (cm⁻¹) N-H stretch (amine salt, broad, ~3000-3200), C=O stretch (amide I, ~1640-1660), N-H bend (amide II, ~1530-1550), C-F stretch (~1200-1300).[13][14][15]
Mass Spec (ESI+) [M+H]⁺ for the free base (C₁₀H₁₃FN₂O) at m/z 197.1085.
Appearance White to off-white solid.

Conclusion

This guide presents a detailed and scientifically sound methodology for the synthesis, purification, and characterization of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride. By employing a robust protecting group strategy, this protocol is designed to deliver a high-purity product. The provided analytical benchmarks will enable researchers to confidently verify the identity and purity of the synthesized compound. This guide serves as a valuable resource, promoting reproducibility and scientific rigor in the absence of previously published detailed procedures.

References

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available from: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available from: [Link]

  • Google Patents. US20100204470A1 - method for salt preparation.
  • Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • ResearchGate. (PDF) Selective Mono‐BOC Protection of Diamines. Available from: [Link]

  • Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • Royal Society of Chemistry. Experimental Procedure. Available from: [Link]

  • ResearchGate. FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. Available from: [Link]

  • ResearchGate. FT–IR benzamide ( 1 ). | Download Scientific Diagram. Available from: [Link]

  • SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. Available from: [Link]

  • ResearchGate. Figure S41. FTIR spectrum of N-benzylbenzamide (7). Available from: [Link]

  • YouTube. Amine and HCl - salt formation reaction. Available from: [Link]

  • SpectraBase. Benzamide, N-(2-pentyl)-N-methyl- - Optional[FTIR] - Spectrum. Available from: [Link]

  • ResearchGate. The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective | Request PDF. Available from: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. Available from: [Link]

  • National Institute of Standards and Technology. Benzamide - the NIST WebBook. Available from: [Link]

  • Reddit. Hydrochloride salt of amine : r/OrganicChemistry. Available from: [Link]

  • Royal Society of Chemistry. 1H NMR and 13C NMR spectral date of compounds. Available from: [Link]

  • Wikipedia. 1,3-Diaminopropane. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of N-Boc-1,3-diaminopropane Hydrochloride. Available from: [Link]

Sources

Comparative

A Comparative Guide to N-(3-aminopropyl)-3-fluorobenzamide hydrochloride and Established Monoamine Oxidase B Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Comparison with MAO-B Inhibitors Monoamine Oxidase B (MAO-B) is a critical enzyme in the catabolism of several key neurotran...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Comparison with MAO-B Inhibitors

Monoamine Oxidase B (MAO-B) is a critical enzyme in the catabolism of several key neurotransmitters, most notably dopamine.[1] Inhibition of MAO-B increases the synaptic availability of dopamine, a therapeutic strategy widely employed in the management of Parkinson's disease and other neurological disorders.[1][2] The benzamide moiety is a common scaffold in the design of enzyme inhibitors, and fluorination can enhance binding affinity and metabolic stability. This has led to the exploration of various fluorobenzamide derivatives as potential inhibitors for a range of biological targets. Given this precedent, we hypothesize that N-(3-aminopropyl)-3-fluorobenzamide hydrochloride may exhibit inhibitory activity against MAO-B.

This guide will compare the hypothetical inhibitory profile of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride with three clinically significant MAO-B inhibitors: Selegiline, Rasagiline, and Safinamide.[2][3][4] These compounds have been selected based on their well-documented mechanisms of action, clinical efficacy, and distinct pharmacological properties.

Comparative Analysis of Known MAO-B Inhibitors

The following table summarizes the key characteristics of Selegiline, Rasagiline, and Safinamide, providing a benchmark for the potential evaluation of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride.

InhibitorMechanism of ActionSelectivity for MAO-BPotency (IC50/Ki)Clinical Significance
Selegiline Irreversible, "suicide" inhibitor[5][6]Selective for MAO-B at low doses, loses selectivity at higher doses[2][3]High potency[7]Used in the treatment of Parkinson's disease, available in oral and transdermal forms.[3][6]
Rasagiline Irreversible, potent inhibitor[2][8][9]Highly selective for MAO-B[2][8]More potent than Selegiline in some studies.[9] IC50 (human brain) ~14 nM.[10]A first-line treatment for Parkinson's disease, with potential neuroprotective effects.[2][8]
Safinamide Reversible inhibitor[4][5][11]Highly selective for MAO-B over MAO-A.[5][10]IC50 (human brain) ~79 nM.[4][10]Approved as an adjunctive therapy for Parkinson's disease, also exhibits non-dopaminergic actions.[4][5]

Signaling Pathway and Mechanism of MAO-B Inhibition

The primary therapeutic effect of MAO-B inhibitors is to increase the concentration of dopamine in the synaptic cleft. The following diagram illustrates the role of MAO-B in dopamine metabolism and the action of its inhibitors.

MAO_B_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell / Mitochondria Dopamine_Vesicle Dopamine Vesicle Synaptic_Cleft Synaptic_Cleft Dopamine_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Dopamine_Receptor Dopamine Receptor Synaptic_Cleft->Dopamine_Receptor Binding Dopamine_Glia Dopamine Synaptic_Cleft->Dopamine_Glia Uptake DAT->Presynaptic_Neuron_Cytosol Reuptake Dopamine_Synapse Dopamine MAOB MAO-B DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Metabolism Dopamine_Glia->MAOB Inhibitor N-(3-aminopropyl)-3-fluorobenzamide HCl (or known inhibitor) Inhibitor->MAOB Inhibition

Caption: Dopamine signaling and MAO-B inhibition.

Experimental Protocol: Fluorometric Assay for MAO-B Inhibition

To empirically determine the inhibitory activity of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride against MAO-B, a continuous spectrophotometric or fluorometric assay is recommended.[12] The following protocol is a representative example based on commercially available kits.[13][14][15]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant MAO-B.

Materials:

  • Human recombinant MAO-B enzyme

  • MAO-B substrate (e.g., kynuramine or a proprietary substrate that generates H2O2)[12][16]

  • Fluorescent probe (e.g., a probe that reacts with H2O2)

  • Horseradish peroxidase (HRP)

  • Assay Buffer

  • Test compound (N-(3-aminopropyl)-3-fluorobenzamide hydrochloride)

  • Positive control inhibitor (e.g., Selegiline)

  • 96-well black microplate

  • Fluorescence microplate reader

Experimental Workflow:

MAO_Assay_Workflow A Prepare serial dilutions of N-(3-aminopropyl)-3-fluorobenzamide HCl and positive control (Selegiline). B Add diluted inhibitors and enzyme (MAO-B) to 96-well plate. A->B C Pre-incubate to allow inhibitor-enzyme interaction. B->C E Add substrate solution to wells to initiate the reaction. C->E D Prepare substrate solution containing substrate, fluorescent probe, and HRP. D->E F Measure fluorescence kinetically at appropriate excitation/emission wavelengths. E->F G Calculate percent inhibition and determine IC50 values. F->G

Caption: Workflow for a fluorometric MAO-B inhibition assay.

Detailed Procedure:

  • Compound Preparation: Prepare a stock solution of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to achieve a range of final assay concentrations. Prepare similar dilutions for the positive control, Selegiline.

  • Enzyme and Inhibitor Incubation: In a 96-well black microplate, add the diluted test compound or positive control. Add the human recombinant MAO-B enzyme to each well. Include wells with enzyme and buffer only (enzyme control) and wells with buffer only (blank).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for the interaction between the inhibitor and the enzyme.

  • Reaction Initiation: Prepare a working solution containing the MAO-B substrate, fluorescent probe, and HRP in assay buffer. Add this solution to all wells to start the enzymatic reaction.

  • Data Acquisition: Immediately place the microplate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) over a specified time period (e.g., 30-60 minutes) in kinetic mode.

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Determine the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition for each concentration relative to the enzyme control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • The use of a fluorometric assay provides high sensitivity and a continuous readout of the reaction progress.[13]

  • Pre-incubation of the enzyme with the inhibitor is crucial, especially for time-dependent or irreversible inhibitors.

  • A known selective MAO-B inhibitor like Selegiline serves as a positive control to validate the assay performance.

  • Kinetic measurement is preferred over a single endpoint reading as it provides more information about the reaction rate and can help identify potential assay artifacts.

Conclusion and Future Directions

While the inhibitory activity of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride against MAO-B remains to be experimentally confirmed, its chemical structure suggests it is a plausible candidate. The comparative data on established MAO-B inhibitors and the detailed experimental protocol provided in this guide offer a robust framework for its evaluation. Should N-(3-aminopropyl)-3-fluorobenzamide hydrochloride demonstrate significant MAO-B inhibition, further studies to determine its mechanism of action (reversible vs. irreversible), selectivity against MAO-A, and in vivo efficacy would be warranted. This would position it as a potentially novel compound for the development of therapeutics targeting neurological disorders.

References

  • Wikipedia. Monoamine oxidase inhibitor. [Link]

  • PubMed. Enzyme Inhibition Assays for Monoamine Oxidase. [Link]

  • Finberg, J. P., & Youdim, M. B. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. [Link]

  • Assay Genie. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • Bio-Techne. Monoamine Oxidase Assay Kit. [Link]

  • Parkinson's Foundation. MAO-B Inhibitors. [Link]

  • Morató, X., et al. (2018). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. Frontiers in Neuroscience, 12, 449. [Link]

  • ResearchGate. Kinetics of MAO-B inhibition with safinamide. [Link]

  • ACS Publications. Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline. [Link]

  • Müller, T. (2022). A critical appraisal of MAO-B inhibitors in the treatment of Parkinson's disease. Expert Review of Neurotherapeutics, 22(2), 135-143. [Link]

  • Finberg, J. P. (2010). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. Neurotherapeutics, 7(4), 438-447. [Link]

  • Chegg.com. Solved 2. Selegiline is an inhibitor of monoamine oxidase B. [Link]

  • PubMed Central. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. [Link]

  • Wikipedia. Pharmacology of selegiline. [Link]

  • ResearchGate. Correlation between safinamide levels and MAO-B inhibition. [Link]

  • NCBI Bookshelf. Selegiline. [Link]

  • PubChem. 3-Fluorobenzamide. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride

This document is intended for laboratory professionals who handle this and similar chemical entities. The procedures outlined herein are grounded in established safety protocols from regulatory bodies such as the Occupat...

Author: BenchChem Technical Support Team. Date: February 2026

This document is intended for laboratory professionals who handle this and similar chemical entities. The procedures outlined herein are grounded in established safety protocols from regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Hazard Assessment and Chemical Profile

N-(3-aminopropyl)-3-fluorobenzamide hydrochloride is a fluorinated organic compound. The presence of a carbon-fluorine bond places it in the category of halogenated organic wastes.[1] Halogenated organic compounds are of particular concern for disposal due to their potential persistence in the environment and the possible formation of toxic byproducts if not handled correctly.[2] While specific toxicity data for this compound is not available, analogous benzamide structures are often classified as harmful if swallowed and may cause skin and eye irritation.[3][4] Therefore, it is imperative to handle this compound as a hazardous chemical.

Key Chemical Identifiers:

Property Value
CAS Number 1280980-98-4
Molecular Formula C₁₀H₁₄ClFN₂O

| Compound Type | Halogenated Organic Compound |

The Disposal Workflow: A Decision-Making Framework

The proper disposal of any chemical waste is a systematic process. The following diagram illustrates the critical decision points and workflow for managing N-(3-aminopropyl)-3-fluorobenzamide hydrochloride waste from generation to final disposal.

DisposalWorkflow Disposal Workflow for N-(3-aminopropyl)-3-fluorobenzamide hydrochloride cluster_0 In-Lab Waste Management cluster_1 Institutional Disposal Protocol cluster_2 Final Disposition A Waste Generation (e.g., unused reagent, contaminated labware) B Hazard Identification (Halogenated Organic Waste) A->B Characterize C Waste Segregation (Dedicated, Labeled Container) B->C Isolate D Secure Storage (Satellite Accumulation Area) C->D Store Safely E Contact Environmental Health & Safety (EHS) D->E Request Disposal F Arrange for Professional Waste Pickup E->F G Transport to Licensed Disposal Facility F->G H High-Temperature Incineration G->H Preferred Method I Secure Hazardous Waste Landfill G->I Alternative

Figure 1. A flowchart illustrating the key stages of proper disposal for N-(3-aminopropyl)-3-fluorobenzamide hydrochloride.

Step-by-Step Disposal Protocol

This protocol provides a detailed, sequential guide for the safe handling and disposal of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride.

Part 1: Immediate Handling and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to be outfitted with the appropriate PPE to prevent exposure.[5]

  • Engineering Controls: All handling of this compound, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood to minimize inhalation risk.[2]

  • Eye Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or punctures before use.

  • Body Protection: A standard laboratory coat should be worn. For larger quantities or in the event of a spill, a chemically resistant apron is recommended.

Part 2: Waste Segregation and Containerization

Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.[5]

  • Designate a Waste Container: Select a waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid. High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.[3]

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label should also include the full chemical name: "N-(3-aminopropyl)-3-fluorobenzamide hydrochloride" and the associated hazards (e.g., "Toxic," "Irritant").[6]

  • Waste Stream Isolation: This waste must be segregated as a halogenated organic solid waste .[1] Do not mix with non-halogenated organic waste, aqueous waste, or other incompatible chemical streams.[2][3]

Part 3: Accumulation and Storage in the Laboratory

Federal and local regulations govern the temporary storage of hazardous waste within a laboratory.[7]

  • Satellite Accumulation Area (SAA): The designated waste container should be kept in a designated SAA, which is at or near the point of waste generation and under the control of the laboratory personnel.[3]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[3]

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to mitigate any potential leaks or spills.

Part 4: Final Disposal Procedures

The final disposal of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride must be carried out by a licensed hazardous waste disposal company.

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific guidance on their procedures for waste pickup and disposal.

  • Recommended Disposal Method - Incineration: For halogenated organic compounds, high-temperature incineration is the preferred method of disposal.[8][9][10] This process is effective at breaking the strong carbon-fluorine bonds and destroying the organic molecule.[8]

  • Alternative Disposal Method - Hazardous Waste Landfill: In some cases, disposal in a specially designated hazardous waste landfill may be an option.[9] However, this method only contains the chemical and does not destroy it.[9]

Management of Contaminated Materials and Spills

Any materials that come into contact with N-(3-aminopropyl)-3-fluorobenzamide hydrochloride must be treated as hazardous waste.

  • Contaminated Labware: Disposable items such as weighing paper, gloves, and pipette tips should be placed in the designated hazardous waste container.[2]

  • Empty Containers: The original reagent bottle, even if "empty," will contain residual amounts of the chemical. This container should be managed as hazardous waste. For highly toxic materials, the first three rinses of the container should be collected as hazardous waste.[11]

  • Spill Cleanup:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride is not merely a procedural task but a critical component of a robust laboratory safety culture. By adhering to the principles of hazard assessment, proper segregation, and compliant disposal through licensed professionals, researchers can ensure the safety of themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your EHS department for guidance.

References

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab. (n.d.). Needle.Tube. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). OSHA. Retrieved from [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8). EPA. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). Medical Waste Services. Retrieved from [Link]

  • Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams. (n.d.). EPA. Retrieved from [Link]

  • Hazardous Waste Segregation. (n.d.). Retrieved from [Link]

  • Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). EPA. Retrieved from [Link]

  • N-(3-aminopropyl)-3-fluorobenzamide hydrochloride. (2025, November 5). ABL Technology. Retrieved from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved from [Link]

  • Finding an End to Forever Chemicals. (2025, October 13). Eurofins USA. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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